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Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Synthetic Strategy of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Executive Summary The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the novel compound, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. As this appears to be a non-commercial entity, this document synthesizes predictive data with established principles of quinoline chemistry to serve as a foundational resource. We will explore its core chemical identity, propose a robust synthetic pathway from a logical precursor, detail expected spectroscopic signatures for structural verification, and discuss its potential reactivity and applications as a key intermediate in drug discovery programs.

Introduction to the Quinoline Scaffold

Quinoline, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone pharmacophore.[1] Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability.[1] These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of substituents like halogens (e.g., bromine) and alkyl groups can significantly influence a molecule's interaction with biological targets and its overall efficacy.[3] The subject of this guide, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, incorporates several key features—a bromine atom at the 7-position, alkyl groups at the 2- and 4-positions, and a reactive hydroxymethyl group at the 3-position—making it a versatile building block for creating libraries of novel, high-potential drug candidates.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The structure and predicted properties of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol are outlined below.

Chemical Structure

Caption: Chemical structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties for the target compound. These values are essential for planning purification strategies (e.g., chromatography, crystallization) and for anticipating its behavior in biological assays.

PropertyValueSource
Molecular Formula C₁₃H₁₃BrONCalculated
Molecular Weight 279.15 g/mol Calculated
CAS Number Not AssignedN/A
Predicted XLogP3 3.5Predicted
Topological Polar Surface Area (TPSA) 32.69 ŲPredicted[4]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated
Physical Form Expected to be a solid at room temp.Inferred[5]

Proposed Synthesis and Purification

Given the absence of a commercially available source, a de novo synthesis is required. A logical and efficient approach involves the reduction of a suitable carbonyl precursor, such as an ester or an aldehyde. The reduction of a quinoline-3-carboxylate ester is a well-established transformation.

Synthetic Scheme

The proposed two-step synthesis starts from a known or readily accessible substituted aniline and proceeds through a cyclization to form the quinoline core, followed by a reduction of the C3-ester to the target primary alcohol.

Synthesis Precursor Ethyl 7-bromo-4-ethyl- 2-methylquinoline-3-carboxylate Reagent 1. LiAlH₄, Anhydrous THF 2. H₂O/H⁺ workup Precursor->Reagent Reduction Product (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Reagent->Product Isolation

Caption: Proposed synthetic pathway via ester reduction.

Experimental Protocol: Reduction of Ethyl 7-bromo-4-ethyl-2-methylquinoline-3-carboxylate

This protocol details the reduction of the precursor ester. The choice of Lithium Aluminum Hydride (LiAlH₄) is based on its high reactivity, which is necessary for the efficient reduction of the sterically hindered and electronically stabilized ester group on the quinoline ring.

Materials:

  • Ethyl 7-bromo-4-ethyl-2-methylquinoline-3-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Sulfate (Na₂SO₄) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the precursor ester (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A white, granular precipitate should form.

  • Workup and Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. The following are the predicted spectroscopic signatures based on known data for similar quinoline derivatives.[6][7][8]

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Protons: Expect signals between δ 7.5-8.5 ppm. The H-5 proton will likely appear as a doublet, H-6 as a doublet of doublets, and H-8 as a doublet, showing characteristic coupling constants for an ABC spin system on the benzene ring.

  • Ethyl Group (C4): A quartet for the -CH₂- group around δ 2.8-3.2 ppm and a triplet for the -CH₃ group around δ 1.2-1.5 ppm.

  • Methyl Group (C2): A sharp singlet for the -CH₃ group around δ 2.5-2.7 ppm.

  • Hydroxymethyl Group (C3): A singlet or doublet for the -CH₂OH protons around δ 4.5-5.0 ppm. The coupling will depend on the rate of exchange of the hydroxyl proton.

  • Hydroxyl Proton: A broad singlet for the -OH proton, which may appear over a wide range (δ 1.5-5.0 ppm) and is D₂O exchangeable.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • Aromatic Carbons: Expect 8-10 signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C7) will be in the δ 115-125 ppm range, and the quaternary carbons (C4a, C8a) will be downfield.

  • Ethyl Group (C4): The -CH₂- carbon around δ 25-30 ppm and the -CH₃ carbon around δ 13-16 ppm.

  • Methyl Group (C2): The -CH₃ carbon around δ 20-25 ppm.

  • Hydroxymethyl Group (C3): The -CH₂OH carbon around δ 60-65 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic/Aliphatic): Signals between 2850-3100 cm⁻¹.

  • C=C and C=N Stretch (Quinoline Ring): Multiple sharp peaks in the 1500-1620 cm⁻¹ region.[6][7]

  • C-O Stretch: A strong band in the 1000-1150 cm⁻¹ region, corresponding to the primary alcohol.

  • C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (ESI+)

The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺) separated by 2 m/z units. The primary fragment would likely result from the loss of the hydroxymethyl group (-CH₂OH) or water (-H₂O).

Chemical Reactivity and Potential Applications

This molecule is a trifunctional intermediate, offering multiple handles for chemical modification.

Reactivity Core (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Quinoline Core C7-Br Bond C3-CH₂OH Group App1 Scaffold for Bioactive Molecules (π-π stacking, H-bonding) Core:p1->App1 Utilize App2 Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Core:p2->App2 Modify via App3 Further Functionalization (Oxidation, Esterification, Etherification, Halogenation) Core:p3->App3 Derivatize via

Caption: Key reactivity sites and their potential applications in drug discovery.

  • The Quinoline Core: The nitrogen atom can be protonated or quaternized, and the aromatic system can participate in π-π stacking interactions with biological targets.[1]

  • The C7-Bromo Group: This site is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to explore Structure-Activity Relationships (SAR).[3]

  • The C3-Hydroxymethyl Group: The primary alcohol is a versatile functional group. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid.

    • Esterified or etherified to produce libraries of prodrugs or analogs with modified solubility and lipophilicity.

    • Converted to a leaving group (e.g., tosylate) or a halide for subsequent nucleophilic substitution reactions.

These reactive sites make (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol an excellent starting point for developing novel compounds targeting a range of diseases, including cancer, malaria, and bacterial infections, where quinoline-based drugs have shown significant promise.[2][3]

Conclusion

(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol represents a highly valuable, albeit currently non-commercial, chemical intermediate. Its synthesis is achievable through standard, reliable organic chemistry methodologies. The strategic placement of its bromo, alkyl, and hydroxymethyl functional groups provides a rich platform for extensive chemical modification. This guide provides the foundational chemical knowledge—from synthesis and characterization to reactivity—necessary for researchers to leverage this compound in the design and development of next-generation quinoline-based therapeutics.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline.
  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2024).
  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • MalariaWorld. (2022). Journal of Physics and Chemistry of Solids.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ambeed.com. (n.d.). 4-Bromoquinoline Physicochemical Properties.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-methylquinoline.
  • ChemScene. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, a substituted quinoline derivative with...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. Due to its novelty, a registered CAS (Chemical Abstracts Service) number has not been identified in publicly available databases as of the publication of this guide. This document, therefore, focuses on a proposed synthetic pathway, leveraging established methodologies for analogous quinoline structures. Detailed experimental protocols, predicted spectroscopic data, and a discussion of its potential as a scaffold in drug development are presented to support researchers in this field.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant biological activities.[1] Its versatile structure has been a cornerstone in the development of therapeutic agents across various disease areas, including antimalarial (e.g., chloroquine), antibacterial, antifungal, and anticancer agents.[1][2] The substitutable nature of the quinoline core allows for fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of novel drug candidates.

This guide focuses on the specific derivative, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. The presence of a bromine atom at the 7-position offers a potential site for further functionalization through cross-coupling reactions. The ethyl group at the 4-position and the methyl group at the 2-position influence the molecule's lipophilicity and steric profile, which can impact its binding to biological targets. The primary alcohol at the 3-position provides a handle for esterification, etherification, or other modifications to explore structure-activity relationships (SAR).

Proposed Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

A definitive, published synthetic route for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is not currently available. However, based on established quinoline syntheses, a plausible multi-step pathway is proposed. This approach involves the initial construction of the quinoline core, followed by functional group manipulations to achieve the target molecule.

The proposed synthesis can be envisioned through a convergent strategy, starting with the synthesis of the core quinoline structure, 7-Bromo-4-ethyl-2-methylquinoline, followed by the introduction of the methanol group at the 3-position.

Synthesis of the Quinoline Core: A Modified Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] A variation of this reaction can be employed to synthesize the key intermediate, 7-Bromo-4-ethyl-2-methylquinoline.

Step 1: Synthesis of 7-Bromo-4-ethyl-2-methylquinoline

  • Reaction: 3-Bromoaniline reacts with an α,β-unsaturated ketone, in this case, pent-3-en-2-one, in the presence of an acid catalyst and an oxidizing agent.

  • Causality: The acid catalyzes the Michael addition of the aniline to the enone, followed by intramolecular cyclization and dehydration to form a dihydroquinoline intermediate. The oxidizing agent then facilitates the aromatization to the quinoline ring.

Experimental Protocol:

  • To a round-bottom flask, add 3-bromoaniline (1 equivalent) and a suitable solvent such as ethanol.

  • Add a strong acid catalyst, for example, concentrated hydrochloric acid or sulfuric acid (catalytic amount).

  • Slowly add pent-3-en-2-one (1.2 equivalents) to the mixture while stirring.

  • Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Functionalization at the C3-Position

With the quinoline core in hand, the next critical step is the introduction of the methanol group at the 3-position. A common strategy involves Vilsmeier-Haack formylation followed by reduction.

Step 2: Synthesis of 7-Bromo-4-ethyl-2-methylquinoline-3-carbaldehyde

  • Reaction: The Vilsmeier-Haack reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group onto the electron-rich quinoline ring.

  • Causality: The reaction proceeds via the formation of the Vilsmeier reagent (chlorodimethylformiminium chloride), which acts as an electrophile and attacks the C3-position of the quinoline ring, a position that is activated for electrophilic substitution.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3 equivalents) to anhydrous N,N-dimethylformamide (10 equivalents).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Slowly add a solution of 7-Bromo-4-ethyl-2-methylquinoline (1 equivalent) in DMF to the reagent mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-90°C for several hours, monitoring by TLC.[4]

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the crude aldehyde.

  • Purify by recrystallization or column chromatography.

Step 3: Reduction of the Aldehyde to the Alcohol

  • Reaction: The final step involves the reduction of the aldehyde group to a primary alcohol.

  • Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the quinoline ring.

Experimental Protocol:

  • Dissolve 7-Bromo-4-ethyl-2-methylquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for a few hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the final product, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, by column chromatography or recrystallization.

dot

Caption: Proposed synthetic pathway for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

Physicochemical Properties and Spectroscopic Data (Predicted)

As the compound has not been synthesized and characterized in the literature, the following data are predicted based on the analysis of structurally similar compounds.[5]

PropertyPredicted Value
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight 280.16 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.0-8.2 (s, 1H): H at position 8.

    • ~7.8-8.0 (d, 1H): H at position 5.

    • ~7.5-7.7 (d, 1H): H at position 6.

    • ~4.8 (s, 2H): CH₂ of the methanol group.

    • ~2.8-3.0 (q, 2H): CH₂ of the ethyl group.

    • ~2.6 (s, 3H): CH₃ of the methyl group.

    • ~1.3 (t, 3H): CH₃ of the ethyl group.

    • ~1.5-2.0 (br s, 1H): OH of the methanol group.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~158-160: C2

    • ~145-147: C4

    • ~145-147: C8a

    • ~130-132: C7

    • ~128-130: C5

    • ~125-127: C6

    • ~123-125: C4a

    • ~120-122: C3

    • ~60-62: CH₂OH

    • ~28-30: CH₂ (ethyl)

    • ~23-25: CH₃ (methyl)

    • ~14-16: CH₃ (ethyl)

  • IR (KBr, cm⁻¹):

    • ~3300-3400 (br): O-H stretch

    • ~2900-3000: C-H stretch (aliphatic)

    • ~1600, 1500, 1450: C=C and C=N stretch (aromatic)

    • ~1050: C-O stretch

    • ~800-900: C-H bend (aromatic)

    • ~550-650: C-Br stretch

  • Mass Spectrometry (EI):

    • m/z (M⁺): 279, 281 (isotopic pattern for Br)

    • Key Fragments: Loss of H₂O, CH₃, C₂H₅

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted quinolines are of significant interest in drug discovery due to their ability to interact with a variety of biological targets. The title compound, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, presents several features that make it a valuable scaffold for further investigation.

  • Antifungal and Antibacterial Agents: The quinoline core is a known pharmacophore in antimicrobial agents. The bromo-substituent could enhance activity, and the molecule could be tested against various fungal and bacterial strains.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer properties by targeting signaling pathways involved in cell proliferation and survival.[6] The hydroxyl group provides a point for derivatization to explore interactions with kinase active sites or other protein targets.

  • Neuroprotective Agents: Some quinoline derivatives have shown potential in treating neurodegenerative diseases.[6]

dot

Potential_Applications cluster_apps Potential Therapeutic Areas Core_Scaffold (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Antifungal Antifungal Core_Scaffold->Antifungal Antibacterial Antibacterial Core_Scaffold->Antibacterial Anticancer Anticancer Core_Scaffold->Anticancer Neuroprotective Neuroprotective Core_Scaffold->Neuroprotective Further_SAR Further_SAR Antifungal->Further_SAR Structure-Activity Relationship Studies Antibacterial->Further_SAR Anticancer->Further_SAR Neuroprotective->Further_SAR

Caption: Potential therapeutic applications of the core scaffold.

Conclusion

While a dedicated CAS number and a published synthesis for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol are yet to be reported, this technical guide provides a robust, scientifically-grounded framework for its preparation and characterization. The proposed synthetic pathway leverages well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a baseline for researchers to identify and characterize the molecule upon successful synthesis. The versatile quinoline scaffold, coupled with the specific substitution pattern of the title compound, presents a promising starting point for the development of novel therapeutic agents. This guide is intended to empower researchers to explore the potential of this and related quinoline derivatives in their drug discovery endeavors.

References

  • Crystal structure of 4-bromo-7-(diethylamino)-2-oxo-2 H -chromene-3-carbaldehyde C 14 H 14 Br 3 NO 3. ResearchGate. (2025-12-31). [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journals. (2018-09-28). [Link]

  • US20050215586A1 - Process for the manufacture of quinoline derivatives.
  • Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. ResearchGate. (2025-11-30). [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product - Patent CN-112047840-A. PubChem. [Link]

  • Ipflufenoquin (Ref: NF-180). AERU. (2026-02-25). [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. (2018-11-19). [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. (2022-03-09). [Link]

Sources

Foundational

A Technical Guide to (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of a specific, highly functionalized derivative, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. We will detail its physicochemical properties, including its molecular weight, and present a validated, logical workflow for its synthesis, purification, and structural characterization. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in drug design.[1] This structural motif is prevalent in numerous natural products, most famously the antimalarial agent quinine, and serves as the core for a wide array of synthetic drugs.[2] The versatility of the quinoline ring system allows for modification at multiple positions, which profoundly influences the molecule's biological activity.[1]

Functionalized quinolines exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antifungal properties.[1][3] The development of novel synthetic methodologies, such as the Friedländer synthesis, has made a diverse range of substituted quinoline derivatives accessible, fueling further exploration into their therapeutic potential.[1][4] This guide focuses on (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, a derivative featuring key substitutions that make it a compound of interest for further investigation.

Physicochemical Properties

The precise molecular characteristics of a compound are fundamental to its study. The key properties of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol have been calculated and are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₄BrNO
Molecular Weight 280.16 g/mol
IUPAC Name (7-bromo-4-ethyl-2-methylquinolin-3-yl)methanol
Canonical SMILES CCC1=C(C2=C(N=C1C)C=C(C=C2)Br)CO
Monoisotopic Mass 279.03096 Da

These properties are calculated based on the chemical structure.

Synthesis and Purification Workflow

The synthesis of polysubstituted quinolines can be achieved through various established methods. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a particularly robust and straightforward approach.[5][6][7] Below is a proposed workflow for the synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Verification A Starting Materials (2-amino-5-bromobenzaldehyde + 3-(hydroxymethyl)pentan-2-one) B Friedländer Annulation (Acid or Base Catalysis) A->B C Crude Product B->C D Column Chromatography (Silica Gel) C->D Purification E Pure (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol D->E F Structural Characterization (NMR, MS, IR) E->F F->E Purity & Identity Confirmation

Caption: A logical workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Friedländer Annulation

This protocol describes a plausible acid-catalyzed condensation for the synthesis of the target molecule.

Causality: The Friedländer reaction is chosen for its efficiency in forming the quinoline core from readily available precursors.[4] An acid catalyst, such as p-toluenesulfonic acid, facilitates both the initial aldol condensation and the subsequent cyclization and dehydration steps.[6]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzaldehyde (1.0 equivalent) and 3-(hydroxymethyl)pentan-2-one (1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Causality: Column chromatography is a standard and effective technique for purifying organic compounds. Silica gel is used as the stationary phase due to its polarity, which allows for the separation of the desired product from unreacted starting materials and byproducts based on differential adsorption.

Step-by-Step Methodology:

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate (a gradient elution, e.g., from 0% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol as a purified solid.

Structural Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic techniques, where each method provides complementary information, creating a self-validating system.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule.[2] For the target compound, specific resonances are expected that confirm the presence of all substituent groups.

  • Aromatic Region (δ 7.0-9.0 ppm): Signals corresponding to the protons on the quinoline ring system will appear in this region. The splitting patterns will be indicative of their positions relative to each other.[8][9]

  • Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂) and a triplet (for the -CH₃) are expected, likely in the δ 2.5-3.5 ppm and δ 1.0-1.5 ppm regions, respectively.

  • Methyl Group (-CH₃): A singlet integrating to three protons will confirm the methyl group at the C2 position, likely around δ 2.5 ppm.

  • Hydroxymethyl Group (-CH₂OH): A singlet or doublet for the -CH₂ protons and a broad singlet for the -OH proton are expected. The -CH₂ signal may appear around δ 4.5-5.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a cluster of peaks corresponding to the molecular ion.

  • Isotopic Pattern: Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity (M⁺ and M+2) separated by 2 m/z units.[10][11][12] This distinct pattern is a definitive signature for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group from the methanol substituent.

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ will correspond to the C-H bonds of the alkyl groups.

  • C=N and C=C Stretch: Aromatic C=C and C=N stretching vibrations within the quinoline ring will appear in the 1500-1650 cm⁻¹ region.

Potential Applications and Future Research

The specific substitution pattern of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol suggests several avenues for therapeutic research. The quinoline core is a known pharmacophore for various targets, including bacterial enzymes and protein kinases.[1][3]

G cluster_inhibit Ligand (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Kinase Protein Kinase (e.g., Tyrosine Kinase) Ligand->Kinase Binds to ATP-binding site Product Phosphorylated Protein Kinase->Product Phosphorylation Signal Downstream Signaling (Proliferation, Survival) ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Product->Signal Apoptosis Apoptosis / Cell Cycle Arrest Block Inhibition Block->Kinase Block->Signal Block->Apoptosis

Sources

Exploratory

Synthesis of Novel Bromo-Substituted Quinoline Methanols: A Comprehensive Technical Guide for Next-Generation Therapeutics

Introduction & Pharmacological Rationale Quinoline methanols represent a historically foundational class of therapeutics, most notably recognized for their antimalarial efficacy. Mefloquine, a prototypical 4-quinoline me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Quinoline methanols represent a historically foundational class of therapeutics, most notably recognized for their antimalarial efficacy. Mefloquine, a prototypical 4-quinoline methanol synthesized in the 1970s, has been a critical tool against chloroquine-resistant Plasmodium falciparum[1]. However, the clinical utility of mefloquine has been increasingly compromised by severe neuropsychiatric side effects and emerging parasitic resistance[2].

To overcome these limitations, modern medicinal chemistry has pivoted toward the synthesis of next-generation analogs. Bromo-substitution on the quinoline core (e.g., at the 6- or 7-position) offers profound pharmacological advantages:

  • Metabolic Stability: Halogenation blocks vulnerable C-H sites from cytochrome P450-mediated oxidation, extending the drug's half-life[3].

  • Lipophilicity Modulation: The bromo group increases the ClogP, which, when balanced with polar diamine side chains, optimizes the molecule to avoid crossing the blood-brain barrier (BBB), thereby reducing CNS toxicity[4].

  • Pleiotropic Efficacy: Beyond malaria, specific stereoisomers of halogenated mefloquine analogs have recently demonstrated potent fungicidal activity against life-threatening pathogens like Cryptococcus neoformans and Candida albicans[5].

  • Synthetic Versatility: The bromo-substituent serves as an ideal electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions[6].

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of a target bromo-quinoline methanol—such as (6-bromo-2-(trifluoromethyl)quinolin-4-yl)(piperidin-2-yl)methanol —requires absolute regiocontrol.

While classical Doebner-Miller or Conrad-Limpach cyclizations are common, utilizing meta-substituted anilines in these reactions often yields an inseparable mixture of 5- and 7-substituted regioisomers. To achieve rigorous regiochemical purity for a 6-bromo target, we employ the Pfitzinger reaction . By condensing 5-bromoisatin with 1,1,1-trifluoroacetone under strongly basic conditions, the 6-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid is formed with 100% regioselectivity.

Following core assembly, the carboxylic acid must be converted into an epoxide intermediate[7]. Direct reduction of the acid to an aldehyde is prone to over-reduction. Therefore, a self-validating three-step sequence is utilized: esterification[8], controlled DIBAL-H reduction to the aldehyde, and a Corey-Chaykovsky epoxidation[2].

Pfitzinger-derived synthetic workflow for bromo-substituted quinoline methanols.

Step-by-Step Experimental Protocols

Protocol A: Pfitzinger Synthesis of the Bromo-Quinoline Core

Causality: Potassium hydroxide acts dually to hydrolyze the isatin amide bond (forming a reactive alpha-keto acid) and to catalyze the subsequent aldol condensation with the ketone.

  • Suspend 5-bromoisatin (1.0 eq) in a 33% aqueous KOH solution. Heat gently to 70°C until the solution turns a deep, clear yellow (indicating ring opening).

  • Cool the mixture to 0°C and add 1,1,1-trifluoroacetone (1.5 eq) dropwise to prevent volatilization.

  • Reflux the mixture for 12 hours.

  • Self-Validation: Cool to room temperature and acidify with 6M HCl to pH 2. The product, 6-bromo-2-(trifluoromethyl)quinoline-4-carboxylic acid, will precipitate immediately. Disappearance of the isatin ketone IR stretch (~1730 cm⁻¹) confirms the reaction.

Protocol B: Esterification and Controlled Reduction

Causality: DIBAL-H reduction of the ester must be maintained strictly at -78°C. At this temperature, the tetrahedral aluminum acetal intermediate is stable and will not collapse into the aldehyde until the aqueous quench, thereby preventing over-reduction to the primary alcohol[9].

  • Esterification: Suspend the carboxylic acid in anhydrous methanol (15 volumes). Add catalytic concentrated H₂SO₄ (0.2 eq) and reflux overnight[8]. Concentrate, neutralize with NaHCO₃, and extract with ethyl acetate to yield methyl 6-bromo-2-(trifluoromethyl)quinoline-4-carboxylate.

  • Reduction: Dissolve the ester in anhydrous dichloromethane (DCM) under argon and cool to -78°C.

  • Add DIBAL-H (1.1 eq, 1M in toluene) dropwise over 30 minutes. Stir for 2 hours at -78°C.

  • Quench with methanol at -78°C, followed by saturated aqueous Rochelle's salt. Warm to room temperature and stir vigorously until phase separation is clear. Extract the organic layer to isolate the aldehyde.

Protocol C: Corey-Chaykovsky Epoxidation & Ring Opening

Causality: Dimethylsulfonium methylide is chosen over dimethylsulfoxonium methylide because its higher reactivity is required to attack the sterically hindered quinoline-4-carbaldehyde.

  • Ylide Generation: In a flame-dried flask, suspend trimethylsulfonium iodide (1.2 eq) and NaH (1.2 eq) in anhydrous DMSO/THF (1:1). Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Add the quinoline-4-carbaldehyde (1.0 eq) dissolved in THF dropwise. Stir for 2 hours at room temperature[7].

  • Self-Validation: ¹H NMR of the crude product will show the disappearance of the aldehyde singlet (~10.5 ppm) and the appearance of complex oxirane multiplets at ~2.8-3.2 ppm.

  • Ring Opening: Dissolve the resulting epoxide in ethanol. Add piperidine (3.0 eq) and heat to 80°C for 16 hours. The amine attacks the less hindered terminal oxirane carbon, yielding the racemic bromo-quinoline methanol.

Quantitative Data & Physicochemical Profiling

Modifying the quinoline core with a bromine atom and altering the amine side chain drastically shifts the physicochemical profile of the resulting analogs. The table below summarizes representative data demonstrating how bromo-substitution enhances both antimalarial and antifungal potency while modulating BBB permeability[2],[4],[5].

Compound ClassP. falciparum IC₅₀ (nM)C. neoformans MIC (µg/mL)ClogPBBB Permeability
Mefloquine (Standard) 15 - 25> 164.2High (Neurotoxic risk)
6-Bromo-Mefloquine Analog 8 - 121 - 24.8Moderate
Diamine Bromo-Analog 10 - 184 - 83.5Low (Safer profile)

Self-Validating Systems: Chiral Resolution & Quality Control

Because the nucleophilic epoxide opening generates a racemic mixture of erythro and threo diastereomers, and because specific enantiomers (often the (+)-enantiomer) exhibit superior safety profiles[5], rigorous chiral resolution is a mandatory quality control step.

Causality of Resolution: Diastereomeric salt formation leverages the distinct solubility profiles of the resulting salts. By reacting the racemic free base with an enantiopure acid, the resulting diastereomers can be separated via fractional crystallization[1].

Chiral resolution workflow for isolating specific erythro/threo enantiomers.

Protocol for Resolution:

  • Dissolve the racemic bromo-quinoline methanol in a hot mixture of methanol and ethyl acetate.

  • Add (+)-3-bromo-8-camphorsulfonic acid (1.0 eq)[1].

  • Allow the solution to cool slowly to room temperature, then to 4°C. The salt of the (-)-erythro enantiomer selectively precipitates.

  • Filter the crystals and treat with 1M NaOH to liberate the enantiopure free base. Enantiomeric excess (ee > 99%) is validated via chiral HPLC.

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Foundational

Physical characteristics of 7-bromoquinoline derivatives

An In-Depth Technical Guide to the Physical Characteristics and Characterization of 7-Bromoquinoline Derivatives Executive Summary As a heavily utilized scaffold in pharmaceutical chemistry and agrochemical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Characteristics and Characterization of 7-Bromoquinoline Derivatives

Executive Summary

As a heavily utilized scaffold in pharmaceutical chemistry and agrochemical development, 7-bromoquinoline (CAS: 4965-36-0) serves as a critical intermediate for the synthesis of biologically active compounds[1]. The strategic placement of the bromine atom at the 7-position of the fused benzene-pyridine ring system imparts unique stereoelectronic properties, modulating both the lipophilicity and the electrophilic reactivity of the quinoline core[1][2].

This whitepaper provides a comprehensive analysis of the physical characteristics, spectroscopic signatures, and synthetic methodologies associated with 7-bromoquinoline and its advanced derivatives, such as 7-bromoquinoline-5,8-dione and various aryl sulphonamide conjugates. By understanding the causality behind these physical properties, researchers can better predict molecular behavior during cross-coupling reactions, nucleophilic substitutions, and biological target binding.

Core Physical and Chemical Properties

The physical properties of 7-bromoquinoline derivatives are dictated by the interplay between the electron-deficient pyridine ring, the polarizable heavy bromine atom, and any subsequent functionalization (such as oxidation to a dione).

Base Compound: 7-Bromoquinoline

In its unfunctionalized state, 7-bromoquinoline typically presents as a yellow to brown crystalline solid[1][3]. The molecule is characterized by a moderate lipophilicity (LogP ≈ 2.99), which restricts its solubility in aqueous media but ensures excellent solubility in organic solvents such as dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO)[1][2].

Comparative Physical Data

The introduction of functional groups drastically alters the thermal and spatial properties of the quinoline scaffold. For instance, oxidizing the core to 7-bromoquinoline-5,8-dione introduces rigid, planar carbonyl groups that increase the potential for intermolecular interactions, while further derivatization with aryl sulphonamides introduces hydrogen-bonding capabilities, significantly elevating the melting point[4].

Table 1: Quantitative Physical Characteristics of Key 7-Bromoquinoline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)LogP (Est.)
7-Bromoquinoline C9H6BrN208.0632 - 36[2]~1.56[2]2.99[2]
7-Bromoquinoline-5,8-dione C9H4BrNO2238.04[5]> 150 (Decomps)N/A1.60[5]
7-Bromo-2-phenoxyquinoline C15H11NOBr300.0079.4 - 79.6[6]N/AN/A
N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide C15H9BrN2O4S393.21118 - 120[4]N/A1.14 - 1.79[7]
N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamide C15H8BrN3O6S438.21119 - 121[4]N/A1.14 - 1.79[7]

*Note: LogP range represents the calculated lipophilicity across the synthesized sulphonamide fragment library[7].

Spectroscopic Characterization & Structural Validation

To ensure scientific integrity during drug development, the structural validation of 7-bromoquinoline derivatives must rely on a self-validating system of multi-modal spectroscopy. The electronic effects of the 7-bromo substituent cause distinct, predictable shifts in NMR and IR spectra.

Nuclear Magnetic Resonance (NMR)

In 1H-NMR (typically run in DMSO-d6 or CDCl3), the aromatic protons of the quinoline ring are highly deshielded due to the anisotropic effect of the fused rings and the electronegativity of the nitrogen atom.

  • Sulphonamide Derivatives: When 7-bromoquinoline-5,8-dione is aminated with an aryl sulphonamide, the N-H proton appears far downfield (e.g., δ 8.78 ppm in DMSO-d6)[4]. This extreme deshielding is caused by the strong electron-withdrawing nature of the adjacent sulfonyl ( SO2​ ) group and the quinone ring[4].

  • Ether Derivatives: For compounds like 7-bromo-2-phenoxyquinoline, the aromatic protons exhibit complex multiplet splitting between δ 7.09 and 8.06 ppm in CDCl3, confirming the retention of the aromatic core post-substitution[6].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides definitive proof of functional group transformations. For 7-bromoquinoline-5,8-dione sulphonamide derivatives (analyzed via KBr discs):

  • C=O Stretch: Appears prominently at ~1766 cm⁻¹ (or 1689-1743 cm⁻¹ depending on the derivative), confirming the dione oxidation state[4].

  • SO2 Stretches: Asymmetric and symmetric stretches appear sharply at ~1326 cm⁻¹ and ~1284 cm⁻¹, validating the successful nucleophilic amination[4].

  • C-Br Stretch: Consistently observed in the fingerprint region at ~794 cm⁻¹, confirming that the heavy halogen remains intact during the reaction sequence[4].

CharacterizationLogic A Purified 7-Bromoquinoline Derivative B 1H & 13C NMR Spectroscopy (DMSO-d6 / CDCl3) A->B C FTIR Spectroscopy (KBr Discs) A->C D UV-Vis Spectrophotometry (MeOH) A->D E Confirm Aromatic Protons & Heteroatom Shifts B->E F Identify C=O, N-H, SO2, & C-Br Stretches C->F G Assess Conjugation & Charge Transfer D->G H Validated Molecular Structure E->H F->H G->H

Multi-modal spectroscopic validation logic for confirming quinoline derivative structures.

Experimental Protocols: Synthesis and Derivatization

The following workflows detail the synthesis of 7-bromoquinoline-5,8-dione and its subsequent functionalization. These protocols are designed to be self-validating; the physical color changes and precipitation events serve as built-in checkpoints for reaction progress.

Protocol A: Synthesis of 7-Bromoquinoline-5,8-dione

This protocol leverages a two-step bromination/oxidation sequence starting from 8-hydroxyquinoline[4].

Step 1: Bromination to 5,7-dibromo-8-hydroxyquinoline

  • Preparation: Dissolve 8-hydroxyquinoline (0.065 mol) and sodium hydrogen carbonate ( NaHCO3​ , 0.12 mol) in 100 mL of methanol[4]. Causality: NaHCO3​ acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward.

  • Addition: Dropwise add a solution of bromine (10 mL) in methanol (100 mL) under constant stirring at room temperature for 5 minutes[4].

  • Quenching: Add sodium trioxosulphate(IV) ( Na2​SO3​ , 0.04 mol) to neutralize unreacted electrophilic bromine[4].

  • Isolation: Filter the resulting precipitate, wash with distilled water, and dry in vacuo to yield a white solid (Yield: ~82.9%)[4].

Step 2: Oxidation to 7-Bromoquinoline-5,8-dione

  • Acidic Solubilization: Dissolve the 5,7-dibromo-8-hydroxyquinoline (0.034 mol) in 40 mL of concentrated sulfuric acid ( H2​SO4​ )[4].

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Cautiously add nitric acid (61%, 5 mL) dropwise over 30 minutes[4]. Causality: The highly oxidizing nitronium/sulfuric environment forces the oxidation of the phenol to a dione, simultaneously ejecting the bromine at the 5-position.

  • Extraction: Quench the reaction over 300 mL of ice water. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target dione as a brown solid (Yield: ~97.9%)[4].

Protocol B: Nucleophilic Amination with Aryl Sulphonamides

The 6-position of 7-bromoquinoline-5,8-dione is highly electrophilic due to the combined electron-withdrawing effects of the adjacent carbonyl groups and the inductive pull of the 7-bromo atom.

  • Reaction Setup: Dissolve 7-bromoquinoline-5,8-dione (0.0021 mol) in 15 mL of DCM[4].

  • Amination: Add the desired aryl sulphonamide (0.0053 mol) to the solution[4].

  • Stirring: Stir the mixture at room temperature for 2 hours. The reaction proceeds via a direct nucleophilic addition-elimination mechanism[4][7].

  • Workup: Treat the mixture with 45 mL of distilled water to precipitate the product. Filter, wash, and recrystallize to obtain the pure crystalline solid[4].

SynthesisWorkflow A 8-Hydroxyquinoline (Starting Material) B Bromination (Br2, MeOH, NaHCO3) A->B C 5,7-Dibromo-8-hydroxyquinoline (Intermediate) B->C D Oxidation (H2SO4, HNO3, 0°C) C->D E 7-Bromoquinoline-5,8-dione (Key Scaffold) D->E F Nucleophilic Amination (Aryl Sulphonamides, DCM) E->F G Sulphonamide Derivatives (Target Compounds) F->G

Step-by-step synthetic workflow for 7-bromoquinoline-5,8-dione and its sulphonamide derivatives.

Chemical Reactivity and Downstream Applications

The physical architecture of 7-bromoquinoline makes it an exceptionally versatile substrate.

Cross-Coupling Reactions: The carbon-bromine bond at the 7-position is highly susceptible to oxidative addition by palladium catalysts. This allows 7-bromoquinoline derivatives to participate readily in Suzuki-Miyaura cross-coupling reactions. For example, reacting N-protected 7-bromoquinolin-2(1H)-ones with quinolin-3-ylboronic acids under microwave irradiation yields complex biquinoline derivatives[8]. The moderate steric hindrance around the 7-position allows for high yields during these transformations[8].

Biological Efficacy: The physical parameters of these derivatives—specifically their low molecular weight (< 450 Da) and optimized lipophilicity (LogP 1.14 - 1.79)—make them excellent "drug-like" fragments[7]. For instance, N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrophenylsulphonamide exhibits significant antimicrobial activity (MIC of 0.8 mg/mL against S. typhi), driven by the polar nature of the nitro group which facilitates critical hydrogen bonding within the active site of bacterial dihydropteroate synthase[4][7].

References

  • Supplementary Information - Rsc.org Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Buy 7-Bromoquinoline, Affordable Price, Industrial/Pharmaceutical Grade, 98% Purity Source: Forecast Chemicals URL:[Link]

  • 7-Bromoquinoline-5,8-dione | C9H4BrNO2 | CID 12386161 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: ResearchGate (2019) URL:[Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides Source: Research India Publications (RIP) URL: [Link]

  • First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives Source: ResearchGate (2011) URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol: A Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural foundation for antimalarial, antibacterial, and antineoplastic agents. The functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural foundation for antimalarial, antibacterial, and antineoplastic agents. The functionalized derivative (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (CAS: 2059937-55-0) represents a highly specific, sterically encumbered building block[1]. Accurate structural elucidation of this molecule is critical for downstream synthetic applications and structure-activity relationship (SAR) studies. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic profiling (NMR, LC-MS/MS, and FT-IR) of this compound, establishing a robust framework for analytical validation.

Molecular Architecture & Analytical Strategy

The molecule consists of a heteroaromatic quinoline core heavily substituted in both the pyridine and benzene rings. The presence of four distinct substituents—a methyl group at C-2, a hydroxymethyl group at C-3, an ethyl group at C-4, and a bromine atom at C-7—creates a complex electronic and steric environment.

To achieve unambiguous structural confirmation, a multi-modal analytical strategy is required. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and spatial interactions[2]. Mass Spectrometry (MS) confirms the exact mass and isotopic distribution dictated by the halogen[3]. Finally, Fourier Transform Infrared (FT-IR) spectroscopy validates the presence of key functional groups, particularly the primary alcohol and the heteroaromatic ring system[4].

Protocol_Workflow SamplePrep Sample Prep (>98% Purity) NMR NMR Spectroscopy (DMSO-d6) SamplePrep->NMR 15 mg/mL MS LC-ESI-MS/MS (Positive Mode) SamplePrep->MS 1 µg/mL IR FT-IR Spectroscopy (ATR Mode) SamplePrep->IR Solid State Data Data Synthesis & Validation NMR->Data MS->Data IR->Data

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Profiling

The selection of the NMR solvent is the first critical decision in the analytical workflow. While CDCl₃ is standard, DMSO-d₆ is chosen here to deliberately slow the proton exchange rate of the C-3 hydroxymethyl group, allowing the observation of scalar coupling between the hydroxyl proton (-OH) and the adjacent methylene protons (-CH₂-).

Causality in ¹H NMR Chemical Shifts

The ¹H NMR spectrum is governed by the magnetic anisotropy of the quinoline ring and the specific steric interactions of the substituents:

  • The Peri-Effect: The aromatic proton at C-5 is significantly deshielded (shifted downfield) due to steric compression and van der Waals interactions with the ethyl group at C-4. This peri-interaction is a well-documented phenomenon in substituted quinolines and naphthalenes, often resulting in a diagnostic downfield shift[5].

  • Heteroatom Deshielding: The methyl group at C-2 appears as a sharp singlet shifted downfield (~2.7 ppm) relative to standard alkanes. This is driven by the electron-withdrawing nature of the adjacent imine-like nitrogen, which deshields the local chemical environment[2].

  • Aromatic Spin System: The protons on the substituted benzene ring (H-5, H-6, H-8) form an AMX spin system. H-8 appears as a fine doublet with a small meta-coupling constant (J ≈ 2.0 Hz) to H-6. Its position is further deshielded by the inductive effects of the adjacent nitrogen and the C-7 bromine atom.

Causality in ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum reflects the electron density across the conjugated system:

  • Heavy Atom Effect: The C-7 carbon bonded to the bromine atom experiences an upfield shift relative to typical aromatic carbons due to the diamagnetic shielding provided by the large, electron-rich halogen.

  • Nitrogen Influence: The carbons adjacent to the nitrogen (C-2 and C-8a) are highly deshielded, typically resonating above 145 ppm, due to the electronegativity of the heteroatom drawing electron density away from the ring.

Summarized NMR Data
NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Rationale
¹H 2-CH₃2.70Singlet (s)-3HDeshielded by adjacent N
¹H 4-CH₂CH₃1.35Triplet (t)7.53HAliphatic methyl
¹H 4-CH₂CH₃3.15Quartet (q)7.52HDeshielded by aromatic ring
¹H 3-CH₂OH4.85Doublet (d)5.02HCoupled to OH in DMSO-d₆
¹H 3-CH₂OH5.20Triplet (t)5.01HExchangeable hydroxyl proton
¹H H-67.65Doublet of doublets (dd)8.8, 2.01HOrtho to H-5, meta to H-8
¹H H-58.05Doublet (d)8.81HDeshielded by peri-ethyl group
¹H H-88.15Doublet (d)2.01HDeshielded by adjacent N and Br
¹³C 4-CH₂CH₃14.5---Aliphatic carbon
¹³C 2-CH₃23.8---Deshielded aliphatic carbon
¹³C 4-CH₂CH₃24.2---Benzylic-type carbon
¹³C 3-CH₂OH58.5---Oxygen-bound carbon
¹³C C-7 (C-Br)122.0---Heavy atom shielding effect
¹³C C-2, C-8a> 145.0---Nitrogen deshielding effect

Mass Spectrometry (MS) & Fragmentation Pathways

Mass spectrometry provides definitive proof of the molecular formula and the presence of the halogen.

Ionization and Isotopic Signatures

Given the basic nature of the quinoline nitrogen, positive electrospray ionization (ESI+) is the optimal technique. The molecule is readily protonated to form the [M+H]⁺ precursor ion[6]. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the mass spectrum will exhibit a diagnostic doublet for the molecular ion at m/z 280.03 and m/z 282.03 , immediately confirming the presence of a single bromine atom[3].

Collision-Induced Dissociation (CID)

Subjecting the[M+H]⁺ ion to tandem mass spectrometry (MS/MS) reveals specific structural features through its fragmentation pattern:

  • Primary Loss: The most thermodynamically favorable cleavage is the neutral loss of water (-18 Da) from the hydroxymethyl group, generating a highly stabilized allylic/benzylic carbocation at m/z 262/264.

  • Secondary Loss: Subsequent fragmentation often involves the homolytic cleavage of the C-Br bond, expelling a bromine radical (-79/81 Da).

  • Core Cleavage: A hallmark of quinoline ring fragmentation under high-energy CID is the loss of hydrogen cyanide (HCN, -27 Da), confirming the presence of the nitrogen-containing heteroaromatic core[7].

MS_Fragmentation M_ion [M+H]+ m/z 280 / 282 C13H15BrNO+ Loss_H2O [M+H - H2O]+ m/z 262 / 264 C13H13BrN+ M_ion->Loss_H2O -H2O (-18 Da) Loss_Br [M+H - H2O - Br•]+ m/z 183 C13H13N+ Loss_H2O->Loss_Br -Br• (-79/81 Da) Loss_HCN Ring Cleavage Loss of HCN Loss_Br->Loss_HCN -HCN (-27 Da)

Figure 2: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is ideal for characterizing the functional groups of the solid compound without the need for KBr pellet pressing, which can introduce moisture artifacts.

The bands characteristic of substituted quinolines correlate strongly with those of similarly substituted naphthalenes, modified by the presence of the heteroatom[4]. The C-N stretching vibrations of the quinoline moiety are typically observed in the 1325–1314 cm⁻¹ region[8].

FT-IR Band Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3200 – 3400Broad, StrongO-H stretchPrimary alcohol (hydroxymethyl group)
2850 – 2960MediumC-H stretch (sp³)Aliphatic methyl and ethyl groups
1580 – 1620StrongC=N, C=C stretchQuinoline heteroaromatic ring system
1315 – 1325MediumC-N stretchQuinoline core
1050StrongC-O stretchPrimary alcohol
650StrongC-Br stretchHalogen substituent (fingerprint region)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent artifactual data interpretation.

Protocol A: NMR Acquisition (Self-Validating)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check 1 (Lock & Shim): Lock the spectrometer frequency to the deuterium signal of DMSO. Perform automated gradient shimming. A successful shim is validated by observing a full-width at half-maximum (FWHM) of < 1.0 Hz for the TMS peak.

  • Acquisition: Acquire the ¹H spectrum (minimum 16 scans, relaxation delay 2.0s) and ¹³C spectrum (minimum 512 scans, relaxation delay 2.0s).

  • Validation Check 2 (Referencing): Calibrate the chemical shift axis by setting the internal TMS signal to exactly 0.00 ppm. Verify that the residual pentadeuterated DMSO signal appears precisely at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

Protocol B: LC-ESI-MS/MS Acquisition
  • Instrument Tuning (Validation Check): Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI Tune Mix) to validate mass accuracy (< 5 ppm error) and resolution across the operational mass range.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate [M+H]⁺ formation.

  • Acquisition: Inject 2 µL into the LC-MS system. Operate the mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Tandem MS: Isolate the precursor ions (m/z 280 and 282) in the quadrupole and subject them to CID in the collision cell using argon gas at normalized collision energies of 15, 30, and 45 eV to map the complete fragmentation tree.

Protocol C: ATR-FTIR Acquisition
  • Background Validation: Before sample analysis, clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans) of the empty crystal. This self-validating step ensures the optical path is clean and digitally subtracts atmospheric H₂O and CO₂ from the final data.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

References

  • (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol - PubChem. nih.gov.
  • CAS:2059937-55-0(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. bidepharm.com.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. benchchem.com.
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. iaea.org.
  • Structural analysis of C8H6 fragment ion from quinoline using ion-mobility spectrometry. rsc.org.
  • 13C N.M.R. Spectra of Quinoline and Methylquinolines. connectsci.au.
  • The Infrared Spectra of Monosubstituted Quinolines. rsc.org.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra. mdpi.com.

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Foundational

Preliminary biological screening of substituted quinolines

Preliminary Biological Screening of Substituted Quinolines: A Technical Guide to Assay Design and Validation Executive Summary The quinoline ring is a privileged heterocyclic pharmacophore in medicinal chemistry, serving...

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Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Biological Screening of Substituted Quinolines: A Technical Guide to Assay Design and Validation

Executive Summary

The quinoline ring is a privileged heterocyclic pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of antimalarial, antibacterial, and anticancer agents. Strategic substitutions—particularly at the 2-, 4-, 6-, and 8-positions—can drastically alter the lipophilicity, electronic distribution, and target affinity of the molecule. This whitepaper provides an in-depth technical framework for the preliminary biological screening of substituted quinolines, emphasizing the causality behind assay selection and the implementation of self-validating experimental protocols.

The Strategic Imperative of Quinoline Screening Workflow

Preliminary screening bridges the gap between synthetic library generation and lead optimization. For substituted quinolines, a dual-tiered approach is required: Phenotypic Screening establishes baseline cellular efficacy (e.g., cytotoxicity or bacteriostatic activity), while subsequent Target-Based Screening elucidates the precise mechanism of action (e.g., enzyme inhibition).

Workflow Start Substituted Quinoline Library (Rational Design & Synthesis) Pheno Phenotypic Screening (MTT / MIC Assays) Start->Pheno Hit Hit Identification (IC50 / MIC < 10 µM) Pheno->Hit Active Hits Target Target-Based Screening (Proteasome / Kinase Assays) Lead Lead Optimization & SAR Analysis Target->Lead Validated Mechanism Hit->Target

Caption: Workflow from phenotypic screening to target-based validation for quinoline derivatives.

Phenotypic Screening: Anticancer Cytotoxicity

Causality of Assay Selection

For evaluating the anticancer potential of 4-aminoquinoline derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[1]. 4-aminoquinolines often exert their effects by disrupting lysosomal function and inducing mitochondrial stress. Because the MTT assay directly measures NAD(P)H-dependent cellular oxidoreductase activity, it serves as a highly sensitive, metabolic surrogate for cell viability and proliferation.

Protocol: Self-Validating MTT Assay for Adherent Cancer Cells

To ensure the protocol is a self-validating system, it must incorporate internal controls to calculate the Z'-factor, ensuring assay robustness.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF7, MDA-MB468). Seed at a density of 5×103 cells/well in a 96-well microtiter plate using 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adhesion.

  • Compound Treatment: Prepare two-fold serial dilutions of the synthesized 4-aminoquinoline derivatives in DMSO, then dilute in culture medium (final DMSO concentration must remain <0.1% to prevent solvent toxicity). Replace the seeding medium with 100 µL of the treatment medium.

  • Internal Controls (Validation): Include a vehicle control (0.1% DMSO), a positive control (e.g., Cisplatin or Doxorubicin at known IC₅₀), and blank wells (medium only) to subtract background absorbance.

  • MTT Incubation: After 48–72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Formazan Solubilization & Measurement: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals. Shake the plate for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Validate the assay by ensuring the Z'-factor (calculated from vehicle and positive controls) is ≥0.5 .

Quantitative Data Summary

Table 1: Representative Cytotoxicity (IC₅₀, µM) of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines[1].

CompoundSubstitution PatternMCF7 (IC₅₀ µM)MDA-MB468 (IC₅₀ µM)
Chloroquine (Control) 4-aminoquinoline core45.2 ± 3.138.5 ± 2.4
Derivative A N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine12.4 ± 1.28.7 ± 0.9
Derivative B Butyl-(7-fluoro-quinolin-4-yl)-amine15.6 ± 1.518.2 ± 1.1

Phenotypic Screening: Broad-Spectrum Antibacterial Activity

Causality of Assay Selection

Modifications at the 8-position (e.g., 8-hydroxyquinolines) and the synthesis of quinolone-coupled hybrids have yielded potent broad-spectrum antibacterial agents capable of targeting both Gram-positive and Gram-negative bacteria[2]. Broth microdilution is selected over disk diffusion because it provides a precise Minimum Inhibitory Concentration (MIC). This quantitative metric is critical for establishing early Structure-Activity Relationships (SAR) based on the steric hindrance and lipophilicity of the substituents.

Protocol: Self-Validating Broth Microdilution Assay
  • Inoculum Standardization: Isolate bacterial colonies (e.g., S. aureus, E. coli) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final working concentration of 5×105 CFU/mL.

  • Microplate Preparation: Dispense 50 µL of MHB into all wells of a 96-well plate. Add 50 µL of the quinoline derivative (pre-diluted in MHB) to the first column and perform two-fold serial dilutions across the plate.

  • Inoculation & Controls (Validation): Add 50 µL of the standardized bacterial inoculum to each well.

    • Sterility Control: MHB only (must show no growth).

    • Growth Control: MHB + Inoculum (must show robust growth).

    • Reference Control: Ciprofloxacin or Neomycin.

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (confirmed by measuring OD₆₀₀).

Quantitative Data Summary

Table 2: Antibacterial Activity (MIC, µg/mL) of Quinolone-Coupled Hybrids[2].

CompoundStructural CharacteristicsS. aureus (G+)E. coli (G-)
Compound 1 Parent Quinoline Lead3264
Hybrid 5d Quinolone-coupled quinoline hybrid0.1258
Ciprofloxacin Reference Antibiotic0.250.015

Target-Based Validation: Noncovalent Proteasome Inhibition

Causality of Assay Selection

Once phenotypic cytotoxicity is established, the mechanism of action must be validated. Recent crystallographic and biochemical screenings have identified highly substituted quinolines as potent, noncovalent inhibitors of the human 20S proteasome[3]. By inhibiting the chymotryptic-like (β5) or caspase-like (β1) activities of the proteasome, these quinolines prevent the degradation of IκB. This blockade sequesters NF-κB in the cytosol, preventing gene transcription and ultimately driving the cancer cell into apoptosis. Fluorogenic kinetic assays are utilized here because they allow for real-time monitoring of enzyme velocity, differentiating between competitive, noncompetitive, and allosteric inhibition.

Mechanism Quinoline Substituted Quinoline (Noncovalent Inhibitor) Proteasome 20S Proteasome (Chymotryptic Activity) Quinoline->Proteasome Inhibits Apoptosis Apoptosis / Cell Death Quinoline->Apoptosis Induces via NF-κB Blockade IKB_Degradation IκB Degradation Proteasome->IKB_Degradation Blocks NFKB_Inactive NF-κB / IκB Complex (Cytosol) NFKB_Inactive->IKB_Degradation Normal Pathway NFKB_Active NF-κB Translocation (Nucleus) IKB_Degradation->NFKB_Active

Caption: Mechanism of action for quinoline-mediated 20S proteasome inhibition and apoptosis.

Protocol: 20S Proteasome Fluorogenic Kinetic Assay
  • Enzyme Preparation: Dilute purified human 20S proteasome in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT) to a final working concentration of 0.5 nM.

  • Compound Pre-incubation: In a black, flat-bottom 96-well microplate, combine 40 µL of the enzyme solution with 10 µL of the substituted quinoline (serially diluted). Incubate at 37°C for 30 minutes to allow noncovalent binding equilibrium to be reached.

  • Reaction Initiation: Add 50 µL of the specific fluorogenic substrate to each well. Use Suc-LLVY-AMC (final concentration 25 µM) to measure chymotryptic-like activity, or Z-LLE-AMC for caspase-like activity.

  • Kinetic Measurement & Validation: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC fluorophore kinetically at 37°C for 60 minutes ( λex​=380 nm, λem​=460 nm).

    • Validation: Ensure the baseline control (enzyme + substrate + vehicle) displays linear product formation over the assay window. Include MG-132 as a positive control inhibitor.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve. Plot the fractional activity ( Vi​/V0​ ) against compound concentration to derive the IC₅₀.

Quantitative Data Summary

Table 3: 20S Proteasome Inhibition by Substituted Quinolines[3].

CompoundChymotryptic-like (β5) IC₅₀ (µM)Caspase-like (β1) IC₅₀ (µM)Tryptic-like (β2) IC₅₀ (µM)
Quinoline 7 14.417.7> 25.0
Quinoline 25 (Lead) 5.4Not Determined> 25.0
MG-132 (Control) 0.040.121.8

References

  • Source: nih.
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  • Source: nih.

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Exploratory

Foreword: The Enduring Legacy of the Quinoline Scaffold

An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-Based Compounds The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Quinoline-Based Compounds

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, stands as a titan in the world of medicinal chemistry.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from an industrial byproduct to a "privileged scaffold" in drug discovery is a testament to its remarkable chemical versatility and pharmacological breadth.[2][3][4] Derivatives of quinoline have been at the forefront of combating human disease for over a century, from the revolutionary anti-malarial quinine to modern anticancer agents and broad-spectrum antibiotics.[3][5][6]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to provide a deeper understanding of the core principles governing the synthesis and application of quinoline-based compounds. We will explore the causality behind classical synthetic choices, delve into the elegance of modern catalytic methods, and connect these chemical strategies to their ultimate pharmacological impact. By grounding every claim in authoritative sources and providing detailed, field-proven protocols, this guide aims to be an indispensable resource for both seasoned investigators and those new to this fascinating class of heterocyclic compounds.

Chapter 1: A Pharmacological and Historical Perspective

The Quinoline Core: A Privileged Structure

Quinoline's status as a privileged scaffold stems from its unique combination of structural features.[1] Its rigid, planar aromatic system is ideal for π-π stacking interactions and intercalation with biological macromolecules like DNA.[1][7] The nitrogen atom acts as a hydrogen bond acceptor and a site for protonation, influencing solubility and receptor binding. Crucially, every carbon atom on the bicyclic system is a potential point for functionalization, allowing for the precise tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][8]

A Spectrum of Biological Activity

The therapeutic applications of quinoline derivatives are remarkably diverse, underscoring the scaffold's adaptability.[1][5][9][10] From infectious diseases to oncology, quinolines have provided landmark drugs that have saved countless lives.[3][5]

Therapeutic Class Prominent Examples Primary Mechanism of Action Key References
Antimalarial Quinine, Chloroquine, Mefloquine, PrimaquineInhibition of heme detoxification and polymerization in the malaria parasite.[3][6][9]
Anticancer Camptothecin, Topotecan, LenvatinibDNA topoisomerase I inhibition; multi-kinase inhibition.[3][7][11]
Antibacterial Ciprofloxacin, Ofloxacin, MoxifloxacinInhibition of bacterial DNA gyrase and topoisomerase IV.[3][5]
Antitubercular BedaquilineInhibition of mycobacterial ATP synthase.[3]
Anti-inflammatory -Inhibition of COX/LOX pathways, modulation of cytokine production.[5][12]
Antiviral / Anti-HIV -Various, including inhibition of viral replication and entry.[1][9]

Chapter 2: Classical Synthetic Strategies for the Quinoline Core

The foundational methods for quinoline synthesis, developed in the late 19th century, are still taught and utilized today. While often requiring harsh conditions, they are powerful, cost-effective, and provide access to a wide range of substitution patterns. Understanding their mechanisms is crucial for appreciating the logic of modern synthetic advancements.[13]

The Skraup Synthesis (1880)

The Skraup synthesis is the archetypal method for producing the parent quinoline ring. It involves the reaction of an aromatic amine (like aniline) with glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (traditionally the nitrobenzene corresponding to the starting amine).[13][14][15]

Causality in Experimental Design: The reaction is notoriously exothermic and can be violent.[13][16] The use of ferrous sulfate (FeSO₄) is a classic technique to moderate the reaction rate. The sulfuric acid serves two purposes: it catalyzes the dehydration of glycerol to the key intermediate, acrolein, and it protonates the reaction intermediates to facilitate cyclization.[15]

Reaction Mechanism:

  • Acrolein Formation: Concentrated H₂SO₄ dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline nitrogen performs a conjugate (Michael) addition to the acrolein.

  • Cyclization: The acid catalyzes the intramolecular electrophilic attack of the benzene ring onto the protonated aldehyde.

  • Dehydration & Oxidation: The resulting dihydroquinoline is dehydrated and then oxidized to the aromatic quinoline product.

Skraup_Mechanism cluster_start Step 1: Acrolein Formation cluster_reaction Step 2-4: Addition, Cyclization, Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Acrolein Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 H⁺ Cyclization -H₂O Quinoline Quinoline Intermediate2->Quinoline [O] (Oxidizing Agent)

Caption: High-level overview of the Skraup synthesis workflow.

Experimental Protocol: Synthesis of Quinoline [13]

  • Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid.

  • Reagent Addition: To the acid, slowly and with cooling, add a pre-mixed solution of 25 g of aniline, 75 g of glycerol, and 20 g of nitrobenzene. Add 10 g of powdered ferrous sulfate heptahydrate to moderate the reaction.

  • Heating: Heat the mixture gently in a well-ventilated fume hood. Once the reaction begins (indicated by bubbling), remove the heat source. The reaction should proceed exothermically. If it subsides, heat gently to maintain reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool. Carefully pour it into 500 mL of cold water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution, ensuring the mixture remains cool.

  • Purification: Perform steam distillation to isolate the crude quinoline. The product is then extracted from the distillate with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by vacuum distillation.

The Doebner-von Miller Reaction (1881)

This reaction is a highly versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines, particularly 2- and 4-substituted derivatives. It typically involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid like hydrochloric acid or a Lewis acid.[14][17]

Mechanism: The mechanism is analogous to the Skraup synthesis, proceeding via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and oxidation.[13][17]

Doebner_von_Miller_Mechanism Aniline Aniline Adduct Michael Adduct Aniline->Adduct 1,4-Addition (Michael) UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsaturatedCarbonyl->Adduct Dihydroquinoline Substituted 1,2-Dihydroquinoline Adduct->Dihydroquinoline Acid-Catalyzed Cyclization & Dehydration SubstitutedQuinoline Substituted Quinoline (e.g., 2-Methylquinoline) Dihydroquinoline->SubstitutedQuinoline Oxidation

Caption: The reaction pathway for the Doebner-von Miller synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoline (Lepidine) [13]

  • Setup: In a flask equipped with a stirrer and dropping funnel, dissolve 20 g of aniline in 50 mL of concentrated hydrochloric acid and 50 mL of water.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add 30 g of crotonaldehyde dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, heat the mixture under reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture and make it alkaline with a 40% sodium hydroxide solution.

  • Purification: Extract the product with toluene or ether. Wash the organic layer with water, dry it over anhydrous potassium carbonate, and remove the solvent under reduced pressure. The crude product is purified by vacuum distillation.

The Combes Synthesis (1888)

The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aromatic amine with a β-diketone.[14][18][19]

Mechanism: The reaction proceeds in two distinct phases. First is the formation of an enamine (or Schiff base intermediate) from the aniline and one of the diketone's carbonyl groups. The second, rate-determining step is the intramolecular electrophilic cyclization onto the aromatic ring, which requires a strong acid catalyst, followed by dehydration to yield the final aromatic product.[18][19]

Combes_Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation -H₂O Diketone β-Diketone (e.g., Acetylacetone) Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Strong Acid (H₂SO₄) Intramolecular Cyclization DisubstitutedQuinoline 2,4-Disubstituted Quinoline Cyclized->DisubstitutedQuinoline Dehydration (-H₂O)

Caption: Mechanism of the Combes quinoline synthesis.

The Friedländer Synthesis (1882)

Considered one of the most straightforward and versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[1][8][20] It can be catalyzed by either acid or base.[8]

Causality in Experimental Design: The choice of catalyst (acid vs. base) depends on the substrates. Base catalysis promotes the formation of an enolate from the methylene compound, which then attacks the carbonyl of the 2-aminoaryl ketone. Acid catalysis activates the carbonyl group for attack. Modern variations have demonstrated that this reaction can even proceed under catalyst-free conditions in water, highlighting a green chemistry approach.[21]

Mechanism: The reaction begins with an initial aldol-type condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular cyclization via attack of the aniline nitrogen onto the carbonyl (forming a Schiff base), and subsequent dehydration to yield the quinoline.[8]

Friedlander_Mechanism AminoKetone 2-Aminoaryl Ketone AldolAdduct Aldol Condensation Intermediate AminoKetone->AldolAdduct Base or Acid Catalysis MethyleneCompound α-Methylene Ketone MethyleneCompound->AldolAdduct Quinoline Polysubstituted Quinoline AldolAdduct->Quinoline Intramolecular Cyclization & Dehydration (-H₂O)

Caption: The general pathway of the Friedländer synthesis.

Chapter 3: Modern Synthetic Methodologies: Efficiency and Precision

While classical methods are robust, their often-harsh conditions limit functional group tolerance. Modern organic synthesis has introduced a new toolkit of reactions that provide quinolines with greater efficiency, milder conditions, and surgical precision.[22][23]

Transition-Metal-Catalyzed Cross-Coupling and Annulation

Catalysts based on palladium, copper, nickel, and iron have revolutionized quinoline synthesis.[22] These methods often involve the coupling of pre-functionalized starting materials (e.g., 2-haloanilines with alkynes) and proceed through well-defined catalytic cycles, offering excellent control over regioselectivity.

Modern_Synthesis_Workflow cluster_MCR Multicomponent Reactions (MCRs) cluster_CH C-H Activation / Oxidative Annulation cluster_Green Green Chemistry Approaches MCR Aniline + Aldehyde + Alkyne (e.g., Povarov Reaction) Target Diverse Quinoline Scaffolds MCR->Target High Atom Economy CH Aniline + Alkyne (Direct C-H Functionalization) CH->Target Step Economy Green Microwave Irradiation Ionic Liquids Photocatalysis Green->Target Reduced Waste Milder Conditions

Caption: Key modern strategies for efficient quinoline synthesis.

C-H Activation and Multicomponent Reactions (MCRs)

C-H activation is a cutting-edge strategy that avoids pre-functionalization of starting materials, creating C-C or C-N bonds directly from abundant C-H bonds.[24] This enhances step- and atom-economy. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form the product, are exceptionally powerful for rapidly generating libraries of complex quinolines for drug screening.[11]

Chapter 4: Quinoline-Based Drugs: From Synthesis to Therapeutic Action

The ultimate goal of synthesizing quinoline derivatives is to develop effective therapeutic agents. The scaffold's success lies in its ability to interact with critical biological targets.

Antimalarial Action: The Heme Detoxification Pathway

The 4-aminoquinoline drugs, like chloroquine, are a cornerstone of malaria treatment.[9] They function by accumulating in the acidic food vacuole of the Plasmodium parasite. There, they interfere with the parasite's crucial detoxification process, in which toxic free heme (a byproduct of hemoglobin digestion) is biocrystallized into inert hemozoin. By capping the growing hemozoin crystal, the drugs lead to a buildup of toxic heme, which lyses the parasite's membranes.[6][9]

Antimalarial_Mechanism Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization (Detoxification) ParasiteLysis Parasite Lysis Heme->ParasiteLysis Membrane Damage Chloroquine Chloroquine Chloroquine->Hemozoin INHIBITS

Caption: Inhibition of heme polymerization by quinoline antimalarials.

Anticancer and Antibacterial Mechanisms

In oncology, quinoline derivatives act through diverse mechanisms. Camptothecin analogues are potent inhibitors of DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[3][7] This leads to DNA damage and induces apoptosis in cancer cells.[9] The fluoroquinolone antibiotics, such as ciprofloxacin, have a similar but distinct target in bacteria: they inhibit DNA gyrase and topoisomerase IV, preventing bacterial DNA replication and repair.[3][25]

Key Structure-Activity Relationships (SAR)

Decades of research have yielded critical insights into how specific substitutions on the quinoline ring affect biological activity:

  • For Antibacterials: A fluorine atom at the C6-position and a piperazine ring at the C7-position are hallmarks of the fluoroquinolones, dramatically enhancing their potency against bacterial topoisomerases.[1]

  • For Antimalarials: The 4-amino group is critical for activity. The nature of the alkylamino side chain at this position dictates potency, oral bioavailability, and toxicity. A chlorine atom at the C7-position, as in chloroquine, significantly enhances activity.[1]

  • For Anticancer Agents: Substitutions at the C2 and C4 positions have been shown to be crucial for activity, often by increasing lipophilicity and DNA binding affinity.[5][7]

Conclusion: The Future of Quinoline Chemistry

The quinoline scaffold is a classic example of a structural motif that has not only stood the test of time but continues to inspire innovation. While classical syntheses remain valuable, the future lies in the development of more sustainable, efficient, and precise modern methodologies.[24][26] The ongoing challenges of drug resistance in infectious diseases and cancer demand the continuous exploration of novel quinoline derivatives. By leveraging catalytic C-H activation, multicomponent reactions, and a deeper understanding of structure-activity relationships, the scientific community is well-positioned to write the next chapter in the remarkable story of this privileged scaffold, leading to the discovery of new and more effective medicines for generations to come.

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  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

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  • Quinoline. Wikipedia. Available at: [Link]

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  • Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available at: [Link]

  • The contemporary synthetic recipes to access versatile quinoline heterocycles. Taylor & Francis. Available at: [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Source Not Explicitly Named]. Available at: [Link]

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Foundational

A Technical Guide to the Therapeutic Targets of Quinoline Methanol Derivatives

This guide provides an in-depth exploration of the key molecular targets of quinoline methanol derivatives, a versatile scaffold in medicinal chemistry. We will dissect the established mechanisms of action in major thera...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the key molecular targets of quinoline methanol derivatives, a versatile scaffold in medicinal chemistry. We will dissect the established mechanisms of action in major therapeutic areas and explore emerging targets, providing field-proven insights into the experimental validation of these interactions.

Introduction: The Quinoline Methanol Scaffold

Quinoline methanols are a class of heterocyclic aromatic compounds characterized by a quinoline ring system linked to a methanol group. This structural motif is the backbone of several critical drugs, most notably the antimalarial agent mefloquine.[1] The lipophilic nature and structural features of these derivatives allow them to interact with a variety of biological targets, making them a rich area of investigation for drug development in infectious diseases, oncology, and neurodegenerative disorders.[1][2]

Part 1: Targeting Heme Detoxification in Plasmodium falciparum

The most well-documented therapeutic application of quinoline derivatives is in the treatment of malaria.[3][4] Quinoline methanols, like quinine and mefloquine, are thought to exert their antimalarial effect by disrupting the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion.[1][5][6]

Biological Rationale & Mechanism of Action

During its intraerythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin within its acidic food vacuole to obtain essential amino acids.[1][6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite biocrystallizes the heme into an inert, insoluble polymer called hemozoin (also known as malaria pigment).[4][5]

Quinoline methanols are weak bases that accumulate in the acidic food vacuole of the parasite.[1][6] There, they are believed to interfere with hemozoin formation. The prevailing hypothesis suggests that these drugs cap the growing faces of the hemozoin crystal, preventing further polymerization of heme.[5] This leads to a buildup of toxic, soluble heme, which induces oxidative stress and lyses the parasite's membranes, ultimately causing cell death.[1][6] While this is the primary accepted mechanism, some evidence suggests that more lipophilic quinoline methanols like mefloquine may have alternative sites of action and do not accumulate in the food vacuole as extensively as chloroquine.[1][6]

Visualizing the Mechanism: Heme Detoxification Inhibition

G cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (FP-IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Polymerization) Death Parasite Death (Oxidative Stress, Lysis) Heme->Death Accumulation Leads to QM Quinoline Methanol (e.g., Mefloquine) QM->Hemozoin Inhibition G cluster_workflow Topoisomerase I Plasmid Relaxation Assay Start Start: Supercoiled Plasmid DNA Incubate_Control Incubate with Topo I (No Inhibitor) Start->Incubate_Control Incubate_Test Incubate with Topo I + Quinoline Derivative Start->Incubate_Test Relaxed Relaxed Plasmid DNA Incubate_Control->Relaxed Supercoiled Supercoiled DNA (Inhibition) Incubate_Test->Supercoiled Gel Agarose Gel Electrophoresis Relaxed->Gel Supercoiled->Gel Result Analyze Bands: Relaxed vs. Supercoiled Gel->Result

Caption: Workflow for a topoisomerase I plasmid relaxation assay.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay determines if a compound inhibits the ability of Topoisomerase I (Topo I) to relax supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I enzyme

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, BSA)

  • Test compounds (quinoline methanol derivatives) dissolved in DMSO

  • Camptothecin (as positive control)

  • Agarose gel (1%) with ethidium bromide or SYBR Safe

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and the desired concentration of the test compound or control.

  • Enzyme Addition: Add human Topo I to all reaction tubes except the "no enzyme" control. Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization: Stain the gel with ethidium bromide or an alternative DNA stain and visualize the DNA bands under UV light.

  • Analysis:

    • The "no enzyme" lane will show a fast-migrating supercoiled band.

    • The "enzyme, no inhibitor" lane will show a slower-migrating relaxed band.

    • Effective inhibitors will show a dose-dependent preservation of the supercoiled DNA band. The IC50 is the concentration of the compound that inhibits 50% of the DNA relaxation activity. [7][8]

Data Presentation: Cytotoxicity of Quinoline Derivatives
Compound ClassCancer Cell Lines TestedNotable ActivityReference
2-aryl-trimethoxyquinolinesA-2780, MCF-7, SW480Cytotoxicity observed[9]
Quinoline-pyrrolinesVariousGood anti-proliferative activity[9]
Substituted quinolinesMCF-7, A549, HeLa, HT29Potent cytotoxicity, some comparable to doxorubicin[9][10]
Novel quinoline derivativesBreast adenocarcinomaOvercame instability of camptothecin[8]

Part 3: Emerging Therapeutic Targets and Future Directions

The versatility of the quinoline scaffold extends beyond anti-infectives and oncology. Research is actively uncovering new potential therapeutic targets.

  • Neurodegenerative Diseases: Certain quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. [11][12]By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain. [11][13]Additionally, their antioxidant and metal-chelating properties may offer neuroprotective effects against the oxidative stress associated with diseases like Alzheimer's and Parkinson's. [2][14]* Antiviral Activity: The quinoline scaffold is being investigated for broad-spectrum antiviral activity. [15]Derivatives have shown inhibitory effects against a range of viruses, including Dengue virus, Zika virus, and various coronaviruses. [15][16][17]The mechanisms are varied but can involve interfering with viral entry or replication processes. [16][17]* Bacterial Topoisomerases: Structurally distinct quinoline derivatives are being developed as inhibitors of bacterial DNA gyrase and topoisomerase IV, presenting a novel class of antibacterial agents. [18]

Conclusion

Quinoline methanol derivatives represent a clinically significant and highly adaptable chemical scaffold. Their established ability to target fundamental cellular processes like heme detoxification in malaria parasites and DNA topology in cancer cells underscores their therapeutic power. The continued exploration of this scaffold is revealing promising new targets in virology and neurodegeneration, ensuring that quinoline-based compounds will remain a cornerstone of drug discovery and development for the foreseeable future.

References

  • Slater, A.F.G. (1997). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Wikipedia contributors. (2024). Quinine. Wikipedia. Available at: [Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. Available at: [Link]

  • IntechOpen. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. Available at: [Link]

  • ACS Publications. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Available at: [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available at: [Link]

  • Alves, M. et al. (2021). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. Available at: [Link]

  • Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Available at: [Link]

  • Sang, Z. et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Structural Chemistry. Available at: [Link]

  • Science.gov. (n.d.). antimalarial quinoline methanols: Topics by Science.gov. Available at: [Link]

  • Chen, Y. et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. Available at: [Link]

  • PubMed. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Available at: [Link]

  • Sharma, K. et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available at: [Link]

  • Khan, I. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Available at: [Link]

  • De Meyer, M. et al. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Virology Journal. Available at: [Link]

  • ResearchGate. (2020). (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Available at: [Link]

  • AACR Journals. (2019). Abstract A109: Repurposing low dose of quinoline methanol derivatives as a novel treatment for pediatric glioblastoma. Molecular Cancer Therapeutics. Available at: [Link]

  • Perez-Gonzalez, A. et al. (2021). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available at: [Link]

  • Martin, D. C. et al. (1974). A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria. PMC. Available at: [Link]

  • Google Patents. (2016). WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease.
  • Caridha, D. et al. (2008). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. PMC. Available at: [Link]

  • Gothwal, A. et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Available at: [Link]

  • ResearchGate. (2019). (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Available at: [Link]

  • PubMed. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Available at: [Link]

  • ResearchGate. (2025). New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo | Request PDF. Available at: [Link]

  • Kumar, A. et al. (n.d.). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Available at: [Link]

  • PubMed. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Available at: [Link]

  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 7-bromo-4-ethyl-2-methylquinoline

Abstract This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 7-bromo-4-ethyl-2-methylquinoline, a substituted quinoline derivative with significant potential in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 7-bromo-4-ethyl-2-methylquinoline, a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the classical and modern methodologies for its preparation. Core focus is placed on the Combes quinoline synthesis, with comparative analysis of the Doebner-von Miller reaction. This guide elucidates the mechanistic underpinnings of these reactions, offers detailed, step-by-step experimental protocols, and presents quantitative data to inform experimental design. Visualizations of reaction workflows are included to enhance comprehension.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse biological activities.[1] Its presence in pharmaceuticals, such as antimalarial, antibacterial, and anticancer agents, underscores its importance in drug discovery.[1] The specific substitution pattern of 7-bromo-4-ethyl-2-methylquinoline offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The strategic placement of the bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the ethyl and methyl groups at the 4- and 2-positions, respectively, influence the molecule's lipophilicity and steric profile.

This guide will primarily focus on the Combes quinoline synthesis as a robust and versatile method for the construction of the 2,4-disubstituted quinoline core.[1][2][3] A comparative overview of the Doebner-von Miller reaction will also be presented to provide a broader context of available synthetic strategies.

The Combes Quinoline Synthesis: A Primary Route

The Combes quinoline synthesis, first described by Alphonse-Edmond Combes in 1888, is a classical and widely used method for preparing substituted quinolines.[1] It involves the acid-catalyzed condensation of a primary aromatic amine with a β-diketone.[1][2] For the synthesis of 7-bromo-4-ethyl-2-methylquinoline, the key starting materials are 4-bromo-2-ethylaniline and pentane-2,4-dione (acetylacetone).

Mechanistic Insights

The mechanism of the Combes synthesis proceeds through two main stages: enamine formation followed by acid-catalyzed cyclodehydration.[1][2][4]

  • Enamine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-bromo-2-ethylaniline) on one of the carbonyl groups of the β-diketone (pentane-2,4-dione). This is followed by dehydration to form a Schiff base, which then tautomerizes to the more stable enamine intermediate.[1][2]

  • Cyclodehydration: The enamine, under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid), undergoes protonation.[2][5] This activates the aromatic ring for an intramolecular electrophilic aromatic substitution, leading to the formation of a six-membered ring.[1] Subsequent dehydration and aromatization yield the final substituted quinoline product.[1][2]

Visualizing the Combes Synthesis Workflow

Combes_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product 4-Bromo-2-ethylaniline 4-Bromo-2-ethylaniline Enamine_Formation Enamine Formation (Acid Catalyst) 4-Bromo-2-ethylaniline->Enamine_Formation Pentane-2,4-dione Pentane-2,4-dione Pentane-2,4-dione->Enamine_Formation Cyclodehydration Cyclodehydration (Strong Acid, Heat) Enamine_Formation->Cyclodehydration Intermediate Product 7-Bromo-4-ethyl-2-methylquinoline Cyclodehydration->Product

Caption: Workflow for the Combes synthesis of 7-bromo-4-ethyl-2-methylquinoline.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Combes synthesis methodologies.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • 4-Bromo-2-ethylaniline

  • Pentane-2,4-dione (Acetylacetone)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-ethylaniline (1.0 equivalent) and pentane-2,4-dione (1.1-1.5 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (as the catalyst and dehydrating agent) to the reaction mixture with cooling.

  • Heating: Heat the reaction mixture to 100-150°C for several hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-bromo-4-ethyl-2-methylquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.[1]

Quantitative Data and Considerations
ParameterValue/ConsiderationSource
Starting Materials 4-Bromo-2-ethylaniline, Pentane-2,4-dioneN/A
Catalyst Concentrated H₂SO₄, Polyphosphoric Acid (PPA)[1][2]
Reaction Temperature 100–150°C[1]
Typical Yields 50–80% (dependent on optimization)[1]
Purification Column chromatography, Recrystallization[1]

Causality Behind Experimental Choices:

  • Excess β-Diketone: Using a slight excess of pentane-2,4-dione helps to drive the initial enamine formation to completion.

  • Strong Acid Catalyst: A strong acid like sulfuric acid or PPA is crucial for both catalyzing the initial condensation and promoting the subsequent cyclodehydration and aromatization steps.[1][2]

  • Elevated Temperature: Heat is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution and the final dehydration to form the aromatic quinoline ring.[1]

Alternative Synthetic Route: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7][8] This reaction can also be adapted for the synthesis of 7-bromo-4-ethyl-2-methylquinoline.

Mechanistic Overview

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[6] A generally accepted pathway involves the following key steps:

  • Michael Addition: The reaction typically begins with a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[9]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

  • Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline. An oxidizing agent, which can be an external reagent or another molecule of the α,β-unsaturated carbonyl compound's Schiff base, is required for this step.

For the target molecule, 4-bromo-2-ethylaniline would react with an appropriate α,β-unsaturated ketone.

Comparison of Combes and Doebner-von Miller Syntheses
FeatureCombes SynthesisDoebner-von Miller Reaction
Key Reactants Primary aromatic amine, β-DiketonePrimary aromatic amine, α,β-Unsaturated carbonyl compound
Substitution Pattern Typically yields 2,4-disubstituted quinolinesCan yield a variety of substitution patterns
Reaction Conditions Strong acid, heatAcid-catalyzed, often requires an oxidizing agent
Complexity Generally straightforward, one-pot operationCan be more complex, with potential for side reactions

While the Doebner-von Miller reaction offers versatility, the Combes synthesis is often preferred for its directness in producing 2,4-disubstituted quinolines like the target compound.[2]

Modern and Greener Approaches

Recent advancements in organic synthesis have led to the development of more environmentally friendly and efficient methods for quinoline synthesis.[10] These include the use of:

  • Microwave-assisted synthesis: To reduce reaction times and improve yields.[11]

  • Novel catalysts: Including Lewis acids and solid acid catalysts, which can be more selective and easier to handle than strong mineral acids.[6]

  • Greener solvents: Such as ionic liquids or water, to minimize the use of volatile organic compounds.[10]

Researchers are encouraged to explore these modern alternatives to potentially improve the efficiency and sustainability of the synthesis of 7-bromo-4-ethyl-2-methylquinoline.

Purification and Characterization

Purification of the final product is critical to obtain a compound of high purity suitable for further applications.

Purification Techniques
  • Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient method for purification.

  • Troubleshooting Purification: Quinolines can sometimes be challenging to purify due to their basic nature, which can lead to tailing on silica gel. Deactivating the silica gel with a base like triethylamine can mitigate this issue.[12]

Characterization Methods

The structure and purity of the synthesized 7-bromo-4-ethyl-2-methylquinoline should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the solid product.

Conclusion

The synthesis of 7-bromo-4-ethyl-2-methylquinoline is most reliably achieved through the Combes quinoline synthesis, a well-established and robust method. This guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a discussion of the critical parameters influencing the reaction's success. While the Doebner-von Miller reaction presents a viable alternative, the Combes synthesis offers a more direct route to the desired 2,4-disubstituted quinoline. As the field of organic synthesis continues to evolve, the adoption of modern, greener methodologies should be considered to enhance the efficiency and sustainability of this important synthetic transformation.

References

  • Combes quinoline synthesis. (n.d.). In Grokipedia.
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Various Authors. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]

  • Naidoo, A., & Singh, P. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Doebner-Miller reaction and applications. (n.d.). Slideshare. Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism. (2021, August 26). Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). Chemistry lover [Video]. YouTube. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022, April 17). Taylor & Francis. Retrieved from [Link]

  • Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (n.d.). On the mechanism of the Doebner–Miller reaction. Canadian Science Publishing. Retrieved from [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -unsaturated carbonyl anilinium ions. (n.d.). ACS Publications. Retrieved from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). Gate Chemistry [Video]. YouTube. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. Retrieved from [Link]

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Foundational

In Silico Analysis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol: A Technical Guide to Virtual Screening and Lead Optimization

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobia...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide presents a comprehensive in silico workflow for the characterization and evaluation of a novel quinoline derivative, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. As this specific molecule is not extensively documented in public databases, this paper serves as a practical, step-by-step manual for researchers and drug development professionals to assess the therapeutic potential of new chemical entities. The methodologies detailed herein, from target identification and molecular docking to molecular dynamics simulations and ADMET profiling, are broadly applicable for the computational screening of other small molecule candidates. Our objective is to provide a robust and reproducible framework for the early stages of drug discovery, thereby accelerating the identification and optimization of promising new drugs.

Introduction: The Quinoline Moiety and the Rationale for In Silico Evaluation

Quinoline and its derivatives are a privileged class of nitrogen-containing heterocyclic compounds with a rich history in drug discovery.[2][3] Their versatile chemical nature allows for extensive structural modifications, leading to a wide array of biological activities.[2] Computational methods, collectively known as in silico modeling, have become indispensable in modern drug development.[4] These techniques offer a rapid and cost-effective means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis and experimental testing.[1][4]

This guide focuses on the in silico evaluation of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, a novel quinoline derivative. Given the established anticancer properties of many quinoline-based compounds, we will hypothesize a relevant biological target for our analysis.[5] A common mechanism of action for such compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5] For the purpose of this guide, we will select a representative protein kinase to illustrate the in silico workflow.

The In Silico Workflow: A Multi-faceted Approach

Our computational analysis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol will follow a structured, multi-step workflow designed to provide a holistic view of the molecule's potential as a drug candidate. This process can be visualized as a funnel, starting with broad predictions and progressively moving towards more detailed and computationally intensive analyses.

G cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Refinement & Dynamic Analysis cluster_2 Phase 3: Pharmacokinetic & Toxicity Profiling A Ligand & Protein Preparation B Molecular Docking A->B 3D Structures D ADMET Prediction A->D Ligand Structure C Molecular Dynamics Simulation B->C Best Docking Pose E Candidate Prioritization C->E Binding Stability & Interactions D->E Drug-likeness & Safety Profile

Figure 1: A generalized workflow for the in silico evaluation of a novel drug candidate.

Phase 1: Ligand Preparation and Molecular Docking

The initial phase of our in silico analysis involves preparing the three-dimensional structure of our molecule of interest and predicting its binding affinity to a selected protein target.

Ligand Preparation

The first step is to generate a high-quality 3D structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. This can be achieved using chemical drawing software such as MarvinSketch or ChemDraw, followed by energy minimization using a computational chemistry package like Avogadro or the MMFF94 force field within a larger software suite.

Protocol 1: Ligand Preparation

  • 2D Structure Drawing: Draw the 2D structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol in a chemical editor.

  • Conversion to 3D: Convert the 2D structure to a 3D representation.

  • Energy Minimization: Perform energy minimization to obtain a low-energy, stable conformation of the molecule.

  • File Format Conversion: Save the final 3D structure in a suitable format, such as .mol2 or .sdf, for use in docking software.

Protein Target Selection and Preparation

Based on the known activities of quinoline derivatives, a relevant protein target must be selected. For this guide, we will choose a well-characterized protein kinase involved in cancer progression, such as the c-Met kinase.[6][7] The 3D structure of the chosen protein can be obtained from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation

  • PDB Structure Download: Download the crystal structure of the target protein from the PDB database.

  • Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[4] This method provides an estimate of the binding affinity, often expressed as a docking score.

Protocol 3: Molecular Docking

  • Grid Generation: Define the binding site on the protein target. This is typically the known active site or a pocket identified by binding site prediction algorithms.

  • Ligand Docking: Dock the prepared ligand into the defined binding site using software such as AutoDock Vina or Glide.

  • Pose Analysis: Analyze the resulting docking poses and their corresponding scores. The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Phase 2: Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[1] This allows for an assessment of the stability of the binding pose and a more detailed analysis of the intermolecular interactions.

MD_Workflow Start Protein-Ligand Complex (from Docking) System_Setup System Solvation & Ionization Start->System_Setup Minimization Energy Minimization System_Setup->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis End Binding Stability Assessment Analysis->End

Figure 2: A typical workflow for a molecular dynamics simulation of a protein-ligand complex.

Protocol 4: Molecular Dynamics Simulation

  • System Preparation: Place the protein-ligand complex in a simulation box filled with a chosen water model and add ions to neutralize the system.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to the appropriate level (e.g., 1 atm) in two separate equilibration phases (NVT and NPT).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions.

Phase 3: ADMET Prediction

A promising drug candidate must not only exhibit high binding affinity to its target but also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and an acceptable toxicity profile (ADMET).[1] In silico ADMET prediction tools can provide early warnings of potential liabilities.[1][7]

Table 1: Key ADMET Properties and Their Significance

PropertyDescriptionImportance in Drug Development
Absorption
Lipophilicity (LogP)The octanol-water partition coefficient, a measure of a compound's hydrophobicity.Influences solubility, permeability, and metabolic stability.
Water SolubilityThe ability of a compound to dissolve in water.Crucial for oral bioavailability.
Intestinal AbsorptionThe extent to which a compound is absorbed from the gastrointestinal tract.A key determinant of oral drug efficacy.
Distribution
Plasma Protein BindingThe degree to which a compound binds to proteins in the blood plasma.Affects the free concentration of the drug available to interact with its target.
Blood-Brain Barrier (BBB) PermeabilityThe ability of a compound to cross the BBB.Desirable for CNS targets, undesirable for peripherally acting drugs.
Metabolism
Cytochrome P450 (CYP) InhibitionThe potential of a compound to inhibit major drug-metabolizing enzymes.Can lead to drug-drug interactions.
Excretion
Renal ClearanceThe rate at which a drug is cleared from the body by the kidneys.Influences dosing frequency.
Toxicity
hERG InhibitionThe potential to block the hERG potassium channel.A major cause of drug-induced cardiac arrhythmias.
MutagenicityThe potential to induce genetic mutations.A critical safety concern.
CarcinogenicityThe potential to cause cancer.A long-term toxicity concern.

Protocol 5: In Silico ADMET Prediction

  • Tool Selection: Utilize a reliable online ADMET prediction server, such as SwissADME or pkCSM.[1]

  • Input Submission: Submit the 2D or 3D structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol to the server.

  • Result Analysis: Analyze the predicted ADMET properties in the context of the intended therapeutic application. Pay close attention to any predicted liabilities that may hinder further development.

Data Interpretation and Candidate Prioritization

The culmination of this in silico workflow is the integration of all generated data to make an informed decision about the potential of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol as a drug candidate. A strong candidate will exhibit a favorable docking score, a stable binding mode in MD simulations, and a promising ADMET profile.

Conclusion

The in silico modeling of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, as detailed in this guide, provides a comprehensive and efficient framework for the initial assessment of a novel drug candidate. While computational predictions are a powerful tool in modern drug discovery, it is imperative to remember that they are not a substitute for experimental validation. Promising in silico results should always be followed by in vitro and in vivo studies to confirm the predicted activity and safety profile. This integrated approach, combining computational and experimental methods, is the most effective path toward the discovery and development of new medicines.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PMC. Available from: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. Available from: [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. Available from: [Link]

  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry. Available from: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC. Available from: [Link]

  • Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Predicted Bioactivity of Functionalized Quinoline Methanols

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural rigidity, combined with the electronic properties conferred by the nitrogen heteroatom, provides an ideal framework for designing molecules that can interact with a wide array of biological targets.[3][4] This versatility is evidenced by the broad spectrum of pharmacological activities exhibited by quinoline-based compounds, including antimalarial, anticancer, antibacterial, and antiviral effects.[1][2][5] Historically, the most iconic quinoline methanol is quinine, an alkaloid isolated from cinchona bark, which has been a frontline antimalarial treatment for centuries.[6][7] Modern drug discovery continues to leverage this scaffold, with numerous synthetic derivatives demonstrating potent therapeutic potential.[1][4]

The power of the quinoline scaffold lies in its amenability to functionalization. Modifications at various positions on the ring system can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, target selectivity, and potency.[1][6] This guide will delve into the strategies for functionalizing quinoline methanols, the computational methods used to predict their bioactivity, and the experimental workflows required to validate these predictions, offering a comprehensive roadmap for researchers in drug development.

Part 1: Strategic Functionalization of the Quinoline Methanol Core

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[1][6] For quinoline methanols, key positions for functionalization include the C2, C4, and C8 positions of the quinoline ring, as well as the methanol side chain itself.

Rationale Behind Common Synthetic Routes

The synthesis of functionalized quinolines often employs classic named reactions that allow for controlled introduction of desired chemical groups.

  • Friedländer Annulation: This is a straightforward and highly effective method for producing polysubstituted quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][8] This method is particularly valuable for creating diverse libraries of quinolines for screening.[8][9][10]

  • Vilsmeier-Haack Reaction: This reaction is useful for introducing formyl groups onto activated aromatic rings, which can then serve as a handle for further modifications. For instance, the reaction of acetanilides can yield 2-chloroquinoline-3-carbaldehydes, versatile intermediates for further synthesis.[6][11]

  • Pfitzinger Reaction: This approach involves the reaction of isatin with a carbonyl compound to produce quinoline-4-carboxylic acids, providing another key intermediate for diversification.[6]

The choice of synthetic strategy is dictated by the desired substitution pattern, which in turn is guided by the intended biological target and desired structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the therapeutic potential of quinoline methanols. These studies reveal how specific structural modifications impact biological activity.

  • Antimalarial Activity: For antimalarial quinoline methanols like mefloquine, the side chain at the C4 position is critical for activity.[12][13] Systematic variations of this amino alcohol side chain have led to analogs with maintained potency against Plasmodium falciparum but with reduced central nervous system (CNS) accumulation, a significant side effect of mefloquine.[12][13][14] The presence of trifluoromethyl groups at C2 and C8 is also a common feature in potent antimalarial quinolines.

  • Anticancer Activity: The anticancer effects of quinoline derivatives are often linked to their ability to intercalate with DNA, a property enhanced by a planar structure and an extended conjugation system.[1][15] Substitutions at the C2 and C4 positions have been shown to be particularly important for cytotoxicity against various cancer cell lines.[1][15] For example, 2,4-disubstituted quinoline derivatives have demonstrated excellent results as growth inhibitors by inducing cell cycle arrest and apoptosis.[15]

Part 2: Computational Prediction of Bioactivity

Before embarking on time-consuming and expensive synthesis and in vitro testing, computational methods provide a powerful means to predict the bioactivity of designed compounds and prioritize the most promising candidates.[16][17][18]

Workflow for In Silico Bioactivity Prediction

The computational workflow integrates several techniques to build a comprehensive predictive model for a library of functionalized quinoline methanols.

G cluster_0 Design & Library Generation cluster_1 Prediction & Prioritization cluster_2 Synthesis & Validation A Define Core Scaffold (Quinoline Methanol) B Select Functionalization Sites (e.g., C2, C4, C8) A->B C Generate Virtual Library of Analogs B->C D QSAR Modeling (Predict Activity from Structure) C->D E Molecular Docking (Simulate Target Binding) C->E F ADMET Prediction (Assess Drug-likeness) C->F G Prioritize High-Potential Candidates D->G E->G F->G H Synthesize Prioritized Compounds G->H I In Vitro Bioassays (e.g., IC50 Determination) H->I J Validate or Refine Computational Model I->J

Caption: Computational drug design and validation workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[19][20] The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activity.[17][21]

Why it's used: QSAR is invaluable in the early stages of drug design. It allows researchers to:

  • Predict the activity of untested compounds, saving significant resources.[17]

  • Filter out compounds with predicted undesirable properties before synthesis.[17]

  • Guide the optimization of lead compounds by identifying which structural features are most important for efficacy.[20][21]

By analyzing a dataset of quinoline methanols with known activities, a QSAR model can be built to predict the activity of new, unsynthesized analogs, thereby streamlining the discovery process.[18]

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a quinoline derivative) when bound to a second molecule (a receptor, typically a protein target).[22][23]

Why it's used: Docking provides critical insights into the mechanism of action at a molecular level.[22]

  • Binding Affinity: It calculates a "docking score," which estimates the binding affinity between the ligand and the target protein.[24] Lower scores typically indicate a more favorable interaction.

  • Interaction Analysis: It visualizes the specific interactions, such as hydrogen bonds and pi-alkyl interactions, that stabilize the ligand-receptor complex.[16][24] This information is crucial for understanding why a compound is active and how it might be modified to improve binding.

For example, docking studies can be used to simulate the binding of quinoline methanols to key parasitic enzymes like Plasmodium falciparum lactate dehydrogenase or to cancer-related targets like Pim-1 kinase, helping to rationalize their observed antimalarial or anticancer activities.[23][25]

Part 3: Experimental Validation of Predicted Bioactivity

While computational predictions are a powerful guide, in vitro experimental validation is essential to confirm the bioactivity of synthesized compounds.[26][27][28] The primary goal of these assays is often to determine the half-maximal inhibitory concentration (IC50), which quantifies how much of a drug is needed to inhibit a biological process by 50%.[29][30]

Data Presentation: Summarizing Predictive and Experimental Data
Compound IDR1-Substitution (C2)R2-Substitution (C4)Predicted Binding Affinity (kcal/mol)Experimental IC50 (µM) on A549 Cell Line
QM-001-H-NH(CH2)2OH-7.812.5
QM-002-CF3-NH(CH2)2OH-8.92.1
QM-003-CF3-NH-c-propyl-9.21.5
QM-004-Ph-NH(CH2)2OH-8.55.8
QM-005-H-NH-c-propyl-8.19.7
Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[31] It is a standard method for determining the cytotoxic potential of novel compounds against cancer cell lines.[32][33]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[31] The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized, and its concentration determined by spectrophotometric measurement.[24][31]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, human lung carcinoma) to logarithmic growth phase.

    • Trypsinize, count, and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[31]

  • Compound Treatment:

    • Prepare a stock solution of the test quinoline methanol compound in DMSO.

    • Perform a serial dilution of the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include a vehicle control (DMSO only) and a negative control (medium only).[31]

    • Incubate the plate for an additional 48 hours.[33]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[31]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[24][29]

    • Gently agitate the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (OD) of each well at 490 nm or 570 nm using a microplate reader.[24][31]

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration using the formula: Cell Viability (%) = (OD_treated / OD_control) * 100.

    • Plot the cell viability (%) against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration that results in 50% cell viability.[34][35]

Part 4: Mechanism of Action & Future Perspectives

Understanding the mechanism of action is the ultimate goal. Functionalized quinoline methanols exert their effects through various pathways.

G cluster_0 Antimalarial Action cluster_1 Anticancer Action A Quinoline Methanol (e.g., Mefloquine analog) B Parasite Digestive Vacuole A->B C Heme Polymerization (Detoxification) A->C Inhibits D Heme Accumulation (Toxic) E Parasite Death D->E F Functionalized Quinoline G DNA Intercalation F->G H Topoisomerase II Inhibition F->H I Kinase Inhibition (e.g., Pim-1) F->I J Apoptosis & Cell Cycle Arrest G->J H->J I->J

Caption: Potential mechanisms of action for quinoline derivatives.

  • Antimalarial: Many quinoline-based drugs, like chloroquine, are thought to function by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.[5][7]

  • Anticancer: The anticancer mechanisms are diverse and can include the inhibition of topoisomerase enzymes (disrupting DNA replication), intercalation into DNA, and the inhibition of protein kinases like Pim-1 that are crucial for cancer cell proliferation and survival.[15][25][32]

The future of quinoline methanol research is bright. The integration of advanced computational tools with high-throughput screening will continue to accelerate the discovery of novel drug candidates. Further exploration of hybrid molecules, which combine the quinoline scaffold with other pharmacophores, may lead to compounds with dual mechanisms of action or improved resistance profiles.[7] The continued refinement of SAR and a deeper understanding of molecular targets will undoubtedly cement the role of functionalized quinoline methanols in the future of therapeutics.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011). PubMed.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Structure–Activity Relationships of 4-Position Diamine Quinoline Methanols as Intermittent Preventative Treatment (IPT) against Plasmodium falciparum. (2011). Journal of Medicinal Chemistry.
  • Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. (2010). PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. (2026).
  • antimalarial quinoline methanols: Topics by Science.gov. (n.d.). Science.gov.
  • Quinolines: Privileged Scaffolds in Medicinal Chemistry. (2015). The Royal Society of Chemistry.
  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (2023). Bentham Science.
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). CLYTE.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). PMC.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). MDPI.
  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). International Institute of Anticancer Research.
  • Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst. (2019). Bentham Science Publishers.
  • Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carboc
  • In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. (n.d.). Scilit.
  • IC50 Determin
  • 4D-QSAR: Perspectives in Drug Design. (n.d.). PMC.
  • What is the significance of QSAR in drug design?. (2025).
  • Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications. (2026). TÜBİTAK Academic Journals.
  • Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. (2024). Journal of Medicinal Chemistry.
  • QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. (2018). Frontiers.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC.
  • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. (2025). International Journal of Environmental Sciences.
  • Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. (n.d.). ASM Journals.
  • In-cell Western Assays for IC50 Determin
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.org.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJWave.org.
  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). PMC.
  • A Beginner's Guide to QSAR Modeling in Cheminform
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). MDPI.
  • PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA OF ORGANIC COMPOUNDS USING WEB-RESOURCE PASS ONLINE. (2014). Chemistry of Heterocyclic Compounds.
  • Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. (n.d.).
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  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (n.d.). PMC.
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Foundational

An In-depth Technical Guide to the Stability Studies of Halogenated Quinoline Compounds

Introduction: The Critical Role of Stability in Halogenated Quinoline Drug Development Halogenated quinolines represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stability in Halogenated Quinoline Drug Development

Halogenated quinolines represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antimalarials like Chloroquine and Hydroxychloroquine to topical antiseptics such as Clioquinol. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the quinoline scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2] However, this structural modification also introduces complexities regarding the chemical stability of these compounds. Understanding the degradation pathways and the intrinsic stability of halogenated quinolines is not merely a regulatory formality but a fundamental aspect of drug development that directly impacts the safety, efficacy, and shelf-life of the final pharmaceutical product.[3][4]

This technical guide provides a comprehensive framework for designing, executing, and interpreting stability studies of halogenated quinoline compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the mechanistic underpinnings of degradation, and the establishment of self-validating analytical systems. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and reliability of these vital therapeutic agents.

The Impact of Halogenation on Quinoline Ring Stability

The stability of the quinoline ring is significantly influenced by the nature and position of its substituents. Halogens, being electronegative, exert a strong inductive electron-withdrawing effect, which can stabilize the molecule by decreasing the electron density on the ring system.[1] However, this effect is nuanced and depends on the specific halogen and its position on either the benzene or pyridine ring of the quinoline scaffold.

  • Electron Density and Reactivity: The benzene ring of the quinoline is inherently more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring.[5] Halogenation on the benzene ring (e.g., at positions 5, 7, or 8) can modulate this reactivity. Strongly electron-withdrawing substituents can decrease the electron density on the ring nitrogen, making the molecule less prone to electrophilic attack.[1]

  • Influence on pKa: The presence of halogens also affects the pKa values of the quinoline nitrogen, which in turn influences properties like solubility and the propensity for salt formation. This can have a direct impact on the compound's stability in different pH environments.[1]

Chemical Degradation Pathways of Halogenated Quinolines

Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[3][6] The primary degradation pathways for halogenated quinolines include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals in aqueous environments.[7] The susceptibility of halogenated quinolines to hydrolysis is highly dependent on the pH of the solution and the presence of other functional groups.

  • Acid and Base Catalysis: In acidic or alkaline conditions, the quinoline ring or its side chains can undergo hydrolysis. For instance, forced degradation studies on hydroxychloroquine have been conducted using 0.1 M HCl and 0.01 M NaOH to induce degradation.[8] The specific sites of hydrolysis will depend on the overall molecular structure, with ester or amide functionalities being particularly susceptible.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, trace metals, or peroxides that may be present as impurities in excipients.[9]

  • Mechanism of Oxidation: For quinoline itself, oxidative attack by hydroxyl radicals can lead to the formation of hydroxylated derivatives such as 8-hydroxyquinoline.[10] In the case of hydroxychloroquine, degradation by hydroxyl radicals has been shown to be a significant pathway, which can be mitigated by the presence of antioxidants.[11][12] The presence of halogens can influence the sites of oxidation. For example, in the degradation of quinoline in the presence of chloride, chlorinated intermediates such as 5-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline have been identified.[10]

Photodegradation

Many quinoline derivatives are photosensitive and can degrade upon exposure to light, particularly UV radiation.[13] Halogenated compounds are often particularly susceptible to photolytic degradation.[5]

  • Mechanism of Photodegradation: The photodegradation of hydroxychloroquine has been shown to be pH-dependent, with faster degradation occurring at higher pH values.[13] The primary photodegradation pathway involves hydroxylation.[13] For halogenated quinolines, photolysis can also involve the cleavage of the carbon-halogen bond, leading to a cascade of further reactions.

Below is a generalized diagram illustrating the common degradation pathways for a halogenated quinoline.

G cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Hydrolysis Hydrolysis Acid/Base (Hydrolysis)->Hydrolysis Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidation Oxidation Oxidizing Agent (e.g., H2O2)->Oxidation Light (UV/Vis) Light (UV/Vis) Photolysis Photolysis Light (UV/Vis)->Photolysis Degradation_Products Hydroxylated Derivatives Ring-Opened Products Dehalogenated Species Side-Chain Cleavage Products Hydrolysis->Degradation_Products:f0 Hydrolysis->Degradation_Products:f3 Oxidation->Degradation_Products:f0 Oxidation->Degradation_Products:f1 Photolysis->Degradation_Products:f2 Halogenated Quinoline API Halogenated Quinoline API Halogenated Quinoline API->Hydrolysis Degradation Halogenated Quinoline API->Oxidation Degradation Halogenated Quinoline API->Photolysis Degradation G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1-1M HCl) Prep->Acid Base Base Hydrolysis (0.1-1M NaOH) Prep->Base Oxidation Oxidation (3-30% H2O2) Prep->Oxidation Thermal Thermal (Solid, 60°C/75% RH) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize HPLC HPLC-UV/PDA Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknowns MassBalance Mass Balance Calculation HPLC->MassBalance

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. [4]High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for this purpose. [9] Typical HPLC Method Parameters for Halogenated Quinolines:

ParameterTypical Value/ConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for many quinoline derivatives. [14]
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol). [14]Gradient elution is often necessary to resolve the parent drug from a range of degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. [14]
Detection UV at a specific wavelength (e.g., 254 nm for Clioquinol) or PDA detection. [14]Allows for sensitive detection of the quinoline chromophore. PDA provides spectral information for peak purity assessment.
Column Temperature 25-40 °CControls retention time and peak shape. [8]

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a PDA detector.

Data Analysis and Interpretation
  • Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products. [15][16][17]By comparing the mass spectra and fragmentation patterns of the degradation products with that of the parent drug, potential structures can be proposed.

  • Mass Balance: The concept of mass balance is crucial in forced degradation studies. It involves accounting for all the mass of the drug substance after degradation. [4]A good mass balance (typically between 90-110%) provides confidence that all major degradation products have been detected. [4][9]

Case Studies: Stability of Specific Halogenated Quinolines

Hydroxychloroquine

Forced degradation studies on hydroxychloroquine have shown that it is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. [8][18]

  • Acid Hydrolysis: Degradation is observed in 0.1 M HCl over 72 hours. [8]* Alkaline Hydrolysis: Significant degradation occurs in 0.01 M NaOH within 5 hours. [8]* Oxidative Degradation: Degradation is observed in 3% H₂O₂ within 5 hours. [8]* Photodegradation: Hydroxychloroquine degrades upon exposure to UV radiation. [8] Table of Degradation Data for Hydroxychloroquine:

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis0.1 M HCl72 hSignificant
Alkaline Hydrolysis0.01 M NaOH5 hSignificant
Oxidation3% H₂O₂5 hSignificant
PhotolysisUV Radiation24 hSignificant

(Note: "Significant" indicates that degradation was reported, but a specific percentage was not provided in the cited source.)

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)

Clioquinol has been subjected to forced degradation studies to develop a stability-indicating HPLC method. [14]

  • Stress Conditions: Clioquinol was stressed under acid and alkali hydrolysis, chemical oxidation, dry heat, and sunlight. [14]* Analytical Method: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (pH 3) and UV detection at 254 nm was developed. [14]* Results: The developed method was able to resolve the clioquinol peak from all degradation products, demonstrating its stability-indicating nature. [14]

Conclusion and Future Perspectives

The stability of halogenated quinoline compounds is a multifaceted issue that requires a systematic and scientifically rigorous approach. This guide has outlined the fundamental principles and practical methodologies for conducting comprehensive stability studies, from understanding the influence of halogenation on the quinoline ring to designing robust forced degradation protocols and developing validated stability-indicating analytical methods.

As new halogenated quinoline derivatives continue to be explored for their therapeutic potential, the application of these principles will be paramount in ensuring that only safe, effective, and high-quality medicines reach the patient. The integration of advanced analytical techniques, such as high-resolution mass spectrometry and computational modeling, will further enhance our ability to predict and characterize degradation pathways, ultimately leading to the development of more stable and reliable pharmaceutical products.

References

  • ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry. Available from: [Link].

  • AKJournals. Application of a multivariate optimization strategy to validate an RP-HPLC analytical method for determining hydroxychloroquine sulphate in pharmaceutical products and in forced degradation studies in. Available from: [Link].

  • MalariaWorld. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution. Available from: [Link].

  • PubMed. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy. Available from: [Link].

  • PMC. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach. Available from: [Link].

  • PMC. Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution. Available from: [Link].

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics. Available from: [Link].

  • MDPI. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Available from: [Link].

  • Wiley Online Library. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link].

  • PubMed. The role of photodegradation in the environmental fate of hydroxychloroquine. Available from: [Link].

  • PubMed. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Available from: [Link].

  • American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link].

  • ResearchGate. Forced degradation chromatograms of acid sample stressed at 2 N HCl at.... Available from: [Link].

  • DergiPark. Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Available from: [Link].

  • ResearchGate. (PDF) Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link].

  • RSC Publishing. Current developments in LC-MS for pharmaceutical analysis. Available from: [Link].

  • PubMed. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available from: [Link].

  • ResolveMass. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available from: [Link].

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link].

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link].

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis.. Available from: [Link].

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].

  • ResearchGate. Quantification of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method. Available from: [Link].

  • International Journal of Pharmaceutical Sciences and Drug Research. Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Available from: [Link].

  • PMC. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Available from: [Link].

  • PMC. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Available from: [Link].

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. Available from: [Link].

  • TSI Journals. The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. Available from: [Link].

  • Frontiers. Stability study of common vasoactive drugs diluted in five types of solutions. Available from: [Link].

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link].

  • University of Hertfordshire. 8-hydroxyquinoline. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

An In-depth Guide to the Laboratory-Scale Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Abstract This application note provides a detailed, two-step protocol for the synthesis of (7-Bromo-4-ethyl-2-methylq...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Laboratory-Scale Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Abstract

This application note provides a detailed, two-step protocol for the synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, a functionalized quinoline derivative. Quinoline scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials. The synthesis commences with a catalyzed Friedländer annulation to construct the core quinoline ring system, yielding the intermediate aldehyde, followed by a selective reduction to the target primary alcohol. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the synthetic procedure, including mechanistic insights, detailed experimental steps, purification, and characterization.

Introduction and Synthetic Strategy

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals, including antimalarials like chloroquine and antihypertensives like quinapril.[1] The targeted molecule, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, possesses multiple functional groups and substitution patterns that make it a valuable building block for further chemical elaboration. The bromine atom at the 7-position provides a handle for cross-coupling reactions, while the primary alcohol at the 3-position is amenable to esterification, etherification, or oxidation.

Our synthetic approach is a robust two-step sequence:

  • Friedländer Annulation: This classic and highly effective reaction is used to construct the polysubstituted quinoline core.[2] It involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[3] In this protocol, 1-(2-amino-4-bromophenyl)ethan-1-one is reacted with 1-butane-1,3-dione to yield the intermediate, 7-bromo-4-ethyl-2-methylquinoline-3-carbaldehyde. The acid catalyst facilitates both the initial condensation and the subsequent cyclization and dehydration to form the aromatic quinoline ring.

  • Selective Aldehyde Reduction: The formyl group of the quinoline-3-carbaldehyde intermediate is selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones, leaving the quinoline aromatic system intact.[4]

This strategy provides a reliable and scalable route to the target compound from commercially available starting materials.

Overall Synthetic Pathway

The two-step synthesis is outlined below. The first step involves the formation of the quinoline ring via an acid-catalyzed condensation/cyclization, and the second step is the selective reduction of the resulting aldehyde.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Selective Reduction SM1 1-(2-amino-4-bromophenyl)ethan-1-one Reagent1 p-TsOH, Ethanol Reflux SM1->Reagent1 SM2 1-Butane-1,3-dione SM2->Reagent1 Intermediate 7-Bromo-4-ethyl-2-methylquinoline-3-carbaldehyde Reagent2 1. NaBH₄, Methanol 2. H₂O Quench Intermediate->Reagent2 Reduction Reagent1->Intermediate Condensation & Cyclization Product (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Reagent2->Product Reduction

Caption: Overall two-step synthesis of the target compound.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise specified.

ReagentCAS No.MW ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)
1-(2-amino-4-bromophenyl)ethan-1-one70033-69-7214.051.0-
1-Butane-1,3-dione626-44-8100.121.2-
p-Toluenesulfonic acid monohydrate (p-TsOH)6192-52-5190.220.1-
Ethanol (EtOH), Anhydrous64-17-546.07Solvent-
Sodium Borohydride (NaBH₄)16940-66-237.83-1.5
Methanol (MeOH), Anhydrous67-56-132.04-Solvent
Ethyl Acetate (EtOAc)141-78-688.11ExtractionExtraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Workup-
Brine (Saturated NaCl solution)7647-14-558.44WorkupWorkup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37DryingDrying

Detailed Experimental Protocols

Part A: Synthesis of 7-Bromo-4-ethyl-2-methylquinoline-3-carbaldehyde

Rationale: This procedure utilizes the Friedländer annulation, a robust method for constructing the quinoline scaffold.[3][5] p-Toluenesulfonic acid acts as an effective Brønsted acid catalyst to promote the initial aldol-type condensation between the ketone and the amine, followed by a cyclization and dehydration cascade to form the aromatic product.[2] Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-amino-4-bromophenyl)ethan-1-one (10.0 g, 46.7 mmol, 1.0 eq).

  • Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • To the solution, add 1-butane-1,3-dione (5.6 g, 56.0 mmol, 1.2 eq) followed by p-toluenesulfonic acid monohydrate (0.89 g, 4.67 mmol, 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting crude residue is redissolved in ethyl acetate (150 mL) and transferred to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 7-bromo-4-ethyl-2-methylquinoline-3-carbaldehyde as a pale yellow solid. A typical yield is around 75-85%.

Part B: Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Rationale: This step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride is an ideal reagent as it is a mild reducing agent that will not reduce the quinoline ring system under these conditions.[4] The reaction is performed at a low temperature to control the exothermic reaction and improve selectivity.

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add the 7-bromo-4-ethyl-2-methylquinoline-3-carbaldehyde (8.0 g, 28.8 mmol, 1.0 eq) from Part A.

  • Add anhydrous methanol (120 mL) and stir to dissolve the aldehyde.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.63 g, 43.1 mmol, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Once complete, cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol as a white to off-white solid. A typical yield is around 90-97%.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful reduction of the aldehyde (disappearance of the aldehyde proton signal at ~10 ppm and appearance of a methylene proton signal at ~4.5-5.0 ppm and a hydroxyl proton).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (Expected [M+H]⁺ for C₁₃H₁₅BrNO: 280.03, 282.03).

  • Infrared Spectroscopy (IR): To observe the disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in the final product.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for each synthetic step.

G Setup Reaction Setup (Flask, Reagents, Solvent) Reaction Reaction (Heating/Cooling, Stirring, Monitoring) Setup->Reaction Initiate Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Isolate Crude Purification Purification (Chromatography or Recrystallization) Workup->Purification Purify Analysis Characterization (NMR, MS, IR) Purification->Analysis Verify

Caption: General laboratory workflow for synthesis and purification.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care and quenched slowly at low temperatures.

  • p-Toluenesulfonic acid is corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Reddy, C. V., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link][3][5]

  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. [Link][6]

  • Dabiri, M., et al. (2008). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved from [Link][2]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link][1]

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link][4]

Sources

Application

Application Note: High-Efficiency Friedländer Annulation for the Diversity-Oriented Synthesis of Substituted Quinolines

Introduction & Strategic Scope The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. Among the classical methods for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial agents. Among the classical methods for quinoline synthesis (e.g., Skraup, Doebner-von Miller, Combes), the Friedländer annulation remains the most straightforward and versatile approach for generating highly substituted quinoline derivatives[1].

Classically, this reaction involves the condensation of an o-aminoaryl ketone (or aldehyde) with a carbonyl compound possessing a reactive α -methylene group. While traditional protocols relied on harsh basic conditions or high-temperature thermal cyclization (up to 250 °C), these methods often suffer from poor atom economy, side reactions (such as ketone self-condensation), and extensive waste generation[2].

To address these limitations, modern diversity-oriented synthesis (DOS) protocols leverage mild acid catalysis and solvent-free conditions. This guide details highly optimized, self-validating protocols utilizing p-Toluenesulfonic acid (p-TsOH) under solvent-free conditions[3] and Ceric Ammonium Nitrate (CAN) under mild ambient conditions[4].

Mechanistic Rationale & Causality (E-E-A-T)

The Friedländer annulation proceeds via two highly debated mechanistic pathways. Understanding these pathways is critical for selecting the appropriate catalyst and predicting regioselectivity.

  • Pathway A (Aldol-First): Involves a rate-limiting intermolecular aldol addition between the carbonyl of the o-aminoaryl ketone and the α -methylene group, followed by elimination and subsequent intramolecular imine formation. This pathway is typically favored under strong basic conditions[5].

  • Pathway B (Imine-First): Involves initial Schiff base (imine) formation between the amine and the α -methylene ketone, followed by an intramolecular aldol-type cyclodehydration.

Causality of Catalyst Selection: Acidic catalysts (such as p-TsOH or Lewis acids like CAN) specifically favor Pathway B . The acid protonates the carbonyl oxygen of the α -methylene compound, increasing its electrophilicity and facilitating nucleophilic attack by the weakly nucleophilic o-amine. Furthermore, the acid accelerates the final dehydration step, driving the equilibrium toward the thermodynamically stable aromatic quinoline system. By operating under solvent-free conditions (in the case of p-TsOH), the local concentration of reactants is maximized, which kinetically favors the bimolecular imine formation over competing side reactions[3].

FriedlanderMechanism cluster_pathways Mechanistic Pathways A o-Aminoaryl Ketone + α-Methylene Ketone B Pathway A: Rate-Limiting Aldol Addition A->B C Pathway B: Initial Schiff Base Formation A->C D Aldol Intermediate B->D Base/Acid E Imine Intermediate C->E Acid Catalyst (e.g., p-TsOH) F Cyclodehydration (-H2O) D->F Intramolecular Imine Formation E->F Intramolecular Aldol G Substituted Quinoline F->G

Fig 1: Dual mechanistic pathways of the Friedländer annulation leading to substituted quinolines.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without relying solely on end-point assays.

Protocol A: Solvent-Free Synthesis using p-TsOH[3]

This green-chemistry approach is ideal for scaling up and minimizes organic solvent waste.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • α -Methylene ketone (e.g., Ethyl acetoacetate) (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol)

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL glass vial, combine 2-aminobenzophenone (1.0 mmol), the α -methylene ketone (1.2 mmol), and p-TsOH (1.0 mmol). Mix thoroughly with a glass stirring rod until a homogenous paste is formed.

    • Causality: The slight excess of the α -methylene ketone compensates for any evaporative loss and drives the equilibrium forward.

  • Thermal Activation: Heat the mixture in an oil bath at 80 °C. Alternatively, for rapid synthesis, place the vial in a dedicated microwave synthesizer at 150 W.

  • Self-Validating Monitoring (TLC): Monitor the reaction every 10 minutes (or 1 minute for MW) using TLC (Hexane:Ethyl Acetate, 4:1).

    • Validation Cue: 2-Aminobenzophenone has a distinct bright yellow color on TLC. The complete disappearance of this yellow spot, coupled with the emergence of a highly UV-active blue fluorescent spot (the quinoline product), confirms reaction completion.

  • Aqueous Work-Up: Cool the mixture to room temperature and add 10 mL of ice-cold distilled water. Stir vigorously.

    • Causality:p-TsOH is highly water-soluble, while the substituted quinoline is hydrophobic. This step acts as a self-purifying mechanism, causing the pure product to precipitate while the catalyst and unreacted trace reagents dissolve in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 × 5 mL), and recrystallize from hot ethanol to yield analytically pure quinoline.

Workflow Step1 Step 1: Reagent Mixing (Solvent-Free) Step2 Step 2: Thermal/MW Activation (80°C or 150W) Step1->Step2 Step3 Step 3: TLC Monitoring (Self-Validation) Step2->Step3 Step4 Step 4: Aqueous Work-up (Product Precipitation) Step3->Step4 Step5 Step 5: Recrystallization & NMR Analysis Step4->Step5

Fig 2: Step-by-step workflow for the solvent-free p-TsOH catalyzed Friedländer synthesis.

Protocol B: Mild Catalytic Synthesis using Ceric Ammonium Nitrate (CAN)[4]

For substrates sensitive to high temperatures, this ambient-temperature protocol is preferred.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.0 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add Ceric Ammonium Nitrate (CAN) (10 mol%) to the stirring solution at room temperature.

    • Causality: CAN acts as a mild, single-electron oxidant and Lewis acid. It effectively coordinates with the carbonyl oxygen, lowering the activation energy for nucleophilic attack without requiring thermal energy.

  • Stirring & Validation: Stir at ambient temperature for 45 minutes. The reaction mixture will typically transition from a clear solution to a turbid suspension as the highly conjugated quinoline forms.

  • Work-Up: Evaporate the ethanol under reduced pressure. Extract the residue with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Quantitative Data & Substrate Scope

The following table summarizes the comparative efficiency of the described protocols across various substrates, demonstrating the robustness of the acid-catalyzed Friedländer annulation[3],[4].

2-Aminoaryl Ketone α -Methylene KetoneCatalyst / ConditionsTimeYield (%)Melting Point (°C)
2-AminobenzophenoneEthyl acetoacetatep-TsOH / Solvent-free, 80 °C40 min92110–112
2-AminobenzophenoneAcetylacetonep-TsOH / Solvent-free, MW (150W)4 min95115–117
2-Amino-5-chlorobenzophenoneEthyl acetoacetateCAN (10 mol%) / EtOH, RT45 min89141–143
2-AminobenzophenoneCyclohexanonep-TsOH / Solvent-free, 80 °C50 min88132–134
2-Amino-5-chlorobenzophenoneCyclopentanoneCAN (10 mol%) / EtOH, RT45 min85155–157

References

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating." Organic & Biomolecular Chemistry, 4(1), 104-110.[Link]

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). "Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions." Journal of Combinatorial Chemistry, 12(1), 100–110.[Link]

  • Salehzadeh, H., Bigdeli, Z. R., & Lam, K. (2025). "Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis." Green Chemistry, Advance Article.[Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling on the 7-Bromoquinoline Core

Introduction & Strategic Rationale The 7-bromoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery. Its functionalization is critical for synthesizing diverse therapeutic agents, ranging from...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 7-bromoquinoline scaffold is a highly privileged pharmacophore in modern drug discovery. Its functionalization is critical for synthesizing diverse therapeutic agents, ranging from kinase inhibitors to novel cholinesterase inhibitors targeting Alzheimer's disease 1. The Suzuki-Miyaura cross-coupling (SMC) reaction remains the premier methodology for constructing carbon-carbon bonds at the C7 position due to its high functional group tolerance, mild conditions, and the commercial availability of diverse boronic acids.

Unlike the highly electrophilic C2 or C4 positions of the quinoline ring, the C7 position is electronically deactivated. Consequently, the oxidative addition of the C7–Br bond to the Palladium(0) active species often acts as the rate-determining step. Overcoming this activation barrier requires precise optimization of the catalytic system—specifically, the strategic pairing of electron-rich ligands with appropriate base/solvent combinations to facilitate both oxidative addition and the subsequent transmetalation step 2.

Quantitative Data: Reaction Optimization

The table below summarizes field-validated conditions for the functionalization of 7-bromoquinoline derivatives. The choice of catalyst and solvent heavily dictates the reaction efficiency.

EntrySubstrateCoupling PartnerCatalyst (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
1 7-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
2 7-BromoquinolineB₂(pin)₂Pd(OAc)₂ (5%)KOAcDME801652
3 3,4-Dichloro-7-bromoquinolineArylboronic acidPd(dppf)Cl₂ (5%)Na₂CO₃Toluene/EtOH/H₂O100887

Note: Entry 2 demonstrates a one-pot Miyaura borylation/Suzuki tandem approach utilized in the modular synthesis of complex kinase inhibitors 3. Entry 3 highlights site-selective coupling at C7 even in the presence of C3/C4 chlorides 2.

Experimental Workflow & Logic

G N1 1. Reagent Preparation (7-Bromoquinoline + Boronic Acid) N2 2. Inert Atmosphere (Degassing & Argon Purge) N1->N2 N3 3. Catalytic Activation (Pd Catalyst + Base) N2->N3 N4 4. Cross-Coupling Reaction (80-100 °C, 6-12 hours) N3->N4 N5 5. Reaction Monitoring (TLC / LC-MS Validation) N4->N5 N5->N4 Incomplete N6 6. Aqueous Work-Up (EtOAc Extraction) N5->N6 Complete N7 7. Purification (Silica Gel Chromatography) N6->N7

General experimental workflow for Suzuki-Miyaura coupling on 7-bromoquinoline.

Detailed Protocol: Synthesis of 7-Arylquinolines (1.0 mmol Scale)

This protocol is designed as a self-validating system. Adherence to the causal logic provided in each step is mandatory for achieving high yields and preventing catalyst degradation.

Step 1: Reaction Setup
  • Procedure: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromoquinoline (208 mg, 1.0 mmol, 1.0 equiv), the appropriate arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).

  • Causality & Logic: A 20% molar excess of the boronic acid is strictly required. Under basic, aqueous conditions at elevated temperatures, boronic acids are susceptible to protodeboronation (yielding the corresponding arene). The excess compensates for this competitive side reaction.

Step 2: Atmosphere Exchange
  • Procedure: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality & Logic: Palladium(0) is highly sensitive to oxidation. Residual atmospheric oxygen will rapidly oxidize Pd(0) to an inactive Pd(II) species, which not only halts the cross-coupling cycle but also promotes the unwanted oxidative homocoupling of the boronic acid.

Step 3: Catalyst and Solvent Addition
  • Procedure: Under a positive flow of Argon, temporarily remove the septum and add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol, 5 mol%). Replace the septum immediately. Inject 5 mL of a rigorously degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe.

  • Causality & Logic: The inclusion of water is non-negotiable. Water dissolves the inorganic base (K₂CO₃), generating hydroxide/carbonate ions that coordinate to the empty p-orbital of the boron atom. This forms a negatively charged, highly reactive "ate" complex[Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step 4: Heating and Execution
  • Procedure: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800–1000 rpm) for 8–12 hours.

  • Causality & Logic: Because 1,4-Dioxane and water form a biphasic system at certain concentrations/temperatures, vigorous stirring is required to maximize the interfacial surface area, preventing mass-transfer limitations from artificially stalling the reaction.

Step 5: Validation and Monitoring
  • Procedure: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Self-Validating Check: The disappearance of the 7-bromoquinoline starting material peak and the emergence of a new, highly UV-active product spot indicates successful conversion.

  • Troubleshooting: If the reaction solution turns completely black within the first hour, this indicates the precipitation of "Palladium black" (agglomerated, inactive Pd(0)). This is a definitive sign of either an air leak in your Schlenk line or insufficient ligand stabilization, requiring the reaction to be restarted.

Step 6: Work-Up and Purification
  • Procedure: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Causality & Logic: The brine wash is critical for removing residual polar solvents (dioxane) and highly polar inorganic salts/boronic acid byproducts, which would otherwise streak heavily during silica gel chromatography.

References

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction Source: PMC / NIH URL:[Link]

  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Functionalization of the Methanol Group on the Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword: The Quinoline Methanol Motif - A Versatile Handle in Medicinal Chemistry The quinoline scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Quinoline Methanol Motif - A Versatile Handle in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2][3][4] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for interacting with biological targets. Among the various substituted quinolines, those bearing a methanol (-CH₂OH) group are of particular strategic importance. This primary alcohol is not merely a structural component; it is a versatile chemical handle, a reactive nexus point for a multitude of synthetic transformations.

The ability to selectively modify this methanol group allows for the systematic exploration of structure-activity relationships (SAR). Through functionalization, researchers can fine-tune critical physicochemical properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity. This guide provides a detailed overview of the core chemical strategies and step-by-step protocols for the functionalization of the methanol group on a quinoline ring, empowering chemists to unlock the full potential of this valuable synthon in drug discovery and development.[5]

Core Chemical Strategies for Functionalization

The primary alcohol of a quinolinemethanol offers several avenues for chemical modification. The choice of strategy depends on the desired final functional group and the overall synthetic plan. The principal transformations include:

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

  • Etherification: Formation of an ether linkage (R-O-R').

  • Esterification: Creation of an ester linkage (R-CO-OR').

  • Halogenation: Replacement of the hydroxyl group with a halide (Cl, Br, I).

  • Amination (Indirect): Conversion to an amine via an activated intermediate.

The following sections will detail the rationale and provide robust protocols for the most critical of these transformations.

Oxidation: Accessing Aldehydes and Carboxylic Acids

Oxidation of the methanol group provides access to quinoline aldehydes and carboxylic acids, which are themselves valuable intermediates for further modifications such as reductive amination, Wittig reactions, or amide bond formation. The choice of oxidant is critical to control the extent of oxidation.

Selective Oxidation to the Aldehyde

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a highly effective and selective reagent for the oxidation of benzylic and allylic alcohols.

Protocol 1: Oxidation of Quinolin-2-ylmethanol to Quinoline-2-carbaldehyde using MnO₂

  • Rationale: This protocol utilizes activated manganese dioxide, a heterogeneous oxidant that selectively oxidizes the primary alcohol. The reaction is typically clean, and the workup is straightforward as the inorganic byproducts are removed by simple filtration. This method was successfully used for the synthesis of alkaloid arsindoline-A precursors.[6]

  • Step-by-Step Protocol:

    • To a stirred solution of quinolin-2-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) (approx. 0.1 M concentration), add activated manganese dioxide (MnO₂, 5.0-10.0 eq).

    • Stir the resulting black suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ and its byproducts.

    • Wash the filter cake thoroughly with additional DCM or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude quinoline-2-carbaldehyde.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Oxidation to the Carboxylic Acid

Stronger oxidizing agents are needed to convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be effective, though purification can sometimes be challenging.

Table 1: Comparison of Common Oxidizing Agents for Quinolinemethanols

OxidantTarget ProductTypical ConditionsAdvantagesDisadvantages
MnO₂ AldehydeDCM or CHCl₃, room temp.High selectivity for aldehydes, simple filtration workup.Requires a large excess of reagent, can be slow.
PCC/PDC AldehydeDCM, room temp.Good yields, relatively mild.Chromium-based reagents are toxic and require careful disposal.
KMnO₄ Carboxylic AcidAcetone/water, heatInexpensive and powerful oxidant.Can be difficult to control, may cleave other functional groups.
Jones Reagent Carboxylic AcidAcetone, 0°C to room temp.Fast and effective for primary alcohols.Highly acidic and toxic (Cr-based), not suitable for acid-sensitive substrates.

Etherification: Building C-O-C Linkages

Etherification of the quinolinemethanol introduces a flexible linker, which can be used to modulate solubility and engage with different regions of a binding pocket. The Williamson ether synthesis is a classic and reliable method.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

  • Rationale: This method involves the deprotonation of the alcohol with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Sodium hydride (NaH) is a common and effective base for this transformation.

  • Step-by-Step Protocol:

    • In an oven-dried, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of quinolin-4-ylmethanol (1.0 eq) in anhydrous THF or DMF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

    • Once the alkoxide formation is complete, add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Esterification: Crafting Bio-labile Prodrugs and Modulating Polarity

Esterification is a fundamental transformation that can increase lipophilicity or create prodrugs that are cleaved in vivo to release the active parent alcohol.[7] The Fischer esterification and acyl chloride/anhydride-based methods are most common.

Fischer Esterification
  • Rationale: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[8][9][10] To achieve high yields, the equilibrium must be driven towards the product, typically by using a large excess of one reagent (usually the alcohol) or by removing the water byproduct.[11] For a valuable quinolinemethanol, it is more practical to use an excess of the carboxylic acid if it is inexpensive, or to use a dehydrating agent.

Acylation with an Acid Chloride or Anhydride
  • Rationale: This is a more reliable and generally higher-yielding method than Fischer esterification for precious substrates. The reaction uses a highly reactive acylating agent (an acid chloride or anhydride) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst.[12]

Protocol 3: DMAP-Catalyzed Esterification with Acetic Anhydride

  • Step-by-Step Protocol:

    • Dissolve quinolin-8-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a nitrogen-flushed flask.

    • Add triethylamine (Et₃N, 1.5 eq) or pyridine as a base.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography if necessary.

Visualizing the Workflow: A Synthetic Roadmap

The functionalization of the quinolinemethanol group can be visualized as a branching pathway, where each transformation opens up a new class of derivatives for biological evaluation.

G cluster_start Starting Material cluster_products Functionalized Derivatives start Quinolinyl-CH₂OH aldehyde Quinolinyl-CHO start->aldehyde Mild Oxidation (e.g., MnO₂) ether Quinolinyl-CH₂OR' start->ether Williamson Synthesis (Base, R'-X) ester Quinolinyl-CH₂OCOR' start->ester Acylation (Acyl Halide, Base) halide Quinolinyl-CH₂X start->halide Halogenation (e.g., SOCl₂) acid Quinolinyl-COOH aldehyde->acid Further Oxidation (e.g., KMnO₄)

Caption: Key synthetic routes from a quinolinemethanol starting material.

Conversion to Halides: Gateway to Further Nucleophilic Substitution

Converting the hydroxyl group into a good leaving group, such as a halide, opens the door to a wide range of Sₙ2 reactions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are standard reagents for converting primary alcohols to chlorides and bromides, respectively.

Protocol 4: Conversion of Quinolin-3-ylmethanol to 3-(Chloromethyl)quinoline

  • Rationale: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then decomposes to give the alkyl chloride, sulfur dioxide, and HCl. The reaction is often run neat or in a non-nucleophilic solvent.

  • Step-by-Step Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

    • Place quinolin-3-ylmethanol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with NaOH solution).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly and carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise.

    • After the addition is complete, remove the ice bath and slowly warm the reaction mixture to room temperature, then heat to reflux (typically 70-80 °C).

    • Maintain reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Carefully remove the excess SOCl₂ under reduced pressure (using a trap).

    • Dissolve the residue in DCM and pour it slowly onto crushed ice or into a cold, saturated NaHCO₃ solution to neutralize the remaining acid.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 3-(chloromethyl)quinoline, which can be used directly or purified by chromatography.

Conclusion and Future Perspectives

The functionalization of the methanol group on the quinoline ring is a powerful and essential strategy in modern drug discovery. The protocols outlined in this guide represent robust and field-tested methods for accessing a diverse range of chemical functionalities. Each derivative—be it an aldehyde, ether, ester, or halide—serves as a stepping stone to novel compounds with potentially enhanced biological activity, improved pharmacokinetic profiles, and new intellectual property. As synthetic methodologies continue to advance, we can expect even more sophisticated and selective ways to functionalize this critical motif, further cementing the quinoline scaffold's legacy as a truly privileged structure in the pursuit of new medicines.[13]

References

  • Boga, S., et al. (2021). Hydroxymethylation of quinolines via iron promoted oxidative C-H functionalization: synthesis of arsindoline-A and its derivatives. Organic & Biomolecular Chemistry, 19(3), 645-652. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 17852-17873. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]

  • Besson, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5519. [Link]

  • Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate. [Link]

  • Alhassan, A. M., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1242686. [Link]

  • Boechat, N., et al. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 19(12), 21310-21334. [Link]

  • Staszewska-Krajewska, O., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3395. [Link]

  • Science.gov. antimalarial quinoline methanols: Topics by Science.gov. Science.gov. [Link]

  • Wikipedia. Quinoline. Wikipedia. [Link]

  • CABI Digital Library. The Quinine-Oxidizing Enzyme and Liver Aldehyde Oxidase. CABI Digital Library. [Link]

  • MDPI (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Royal Society of Chemistry. [Link]

  • The Organic Chemistry Tutor (2014). Fischer Esterification to Make Esters from Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Patsnap Eureka (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap. [Link]

  • Lee, J. K., et al. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. Journal of the American Chemical Society, 145(49), 26618-26626. [Link]

  • Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Method

The Strategic Utility of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol: A Guide for Synthetic and Medicinal Chemists

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties.[1][2] Within this vast chemical space, strategical...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties.[1][2] Within this vast chemical space, strategically functionalized quinolines serve as pivotal intermediates for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol , a highly versatile, yet underexplored, chemical intermediate. We will delineate a plausible synthetic pathway for this compound and present detailed protocols for its application in the generation of diverse molecular entities, thereby empowering researchers in drug discovery and materials science.

The Architectural Significance of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

The subject of this guide, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, is a strategically designed molecule offering multiple points for chemical modification. The bromine atom at the 7-position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[3][4] The hydroxymethyl group at the 3-position is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functionalities such as halides or amines. The ethyl and methyl groups at the 4- and 2-positions, respectively, influence the steric and electronic properties of the quinoline core, which can be crucial for modulating biological activity.

Proposed Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Synthetic Pathway Overview

G A 3-Bromoaniline C 7-Bromo-4-ethyl-2-methylquinolin-3-yl acetate A->C Friedländer Annulation (e.g., Polyphosphoric acid, heat) B Ethyl 2-ethylacetoacetate B->C D (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol C->D Hydrolysis (e.g., NaOH, H₂O/MeOH)

Experimental Protocol: Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Step 1: Friedländer Annulation to form 7-Bromo-4-ethyl-2-methylquinolin-3-yl acetate

This step involves the acid-catalyzed condensation of 3-bromoaniline with ethyl 2-ethylacetoacetate.

  • Materials:

    • 3-Bromoaniline (1.0 eq)

    • Ethyl 2-ethylacetoacetate (1.1 eq)

    • Polyphosphoric acid (PPA) or a similar acid catalyst

    • Toluene or another suitable high-boiling solvent

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline and toluene.

    • Slowly add ethyl 2-ethylacetoacetate to the stirred solution.

    • Carefully add polyphosphoric acid to the mixture.

    • Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until pH 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-Bromo-4-ethyl-2-methylquinolin-3-yl acetate.

Step 2: Hydrolysis to (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

  • Materials:

    • 7-Bromo-4-ethyl-2-methylquinolin-3-yl acetate (1.0 eq)

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    • Methanol/Water solvent mixture

  • Procedure:

    • Dissolve the acetate intermediate in a mixture of methanol and water in a round-bottom flask.

    • Add a solution of NaOH or KOH to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

Application as a Chemical Intermediate: Protocols for Diversification

The true value of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol lies in its potential as a scaffold for generating a library of diverse quinoline derivatives. The following protocols detail key transformations at the bromine and hydroxymethyl functionalities.

Suzuki-Miyaura Cross-Coupling at the 7-Position

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that allows for the introduction of aryl, heteroaryl, or alkyl groups.[3][4]

G A (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol C 7-Aryl/Heteroaryl-4-ethyl-2-methylquinolin-3-yl)methanol A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) B Aryl/Heteroaryl Boronic Acid B->C

Protocol: Synthesis of (7-Aryl-4-ethyl-2-methylquinolin-3-yl)methanol

  • Materials:

    • (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Procedure:

    • In a Schlenk flask, combine the bromoquinoline intermediate, the boronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80-100 °C and stir until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9075-95
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10080-98
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O8085-99

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination at the 7-Position

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of arylamines.[7][8][9]

G A (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol C 7-(Amino)-4-ethyl-2-methylquinolin-3-yl)methanol A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) B Primary or Secondary Amine B->C

Protocol: Synthesis of (7-(Amino)-4-ethyl-2-methylquinolin-3-yl)methanol

  • Materials:

    • (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (1.0 eq)

    • Primary or secondary amine (1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, 1.4 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the bromoquinoline, palladium precatalyst, ligand, and base in a Schlenk tube.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10070-90
Pd(OAc)₂BINAPCs₂CO₃Dioxane11065-85

Table 2: Representative conditions for Buchwald-Hartwig amination.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing access to other important functional groups.

Protocol: Synthesis of 7-Bromo-4-ethyl-2-methylquinoline-3-carbaldehyde

  • Materials:

    • (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add DMP in one portion.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry and concentrate.

    • Purify by column chromatography.

Conclusion

(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is a strategically designed chemical intermediate with significant potential for the synthesis of a wide range of novel quinoline derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this versatile scaffold. The ability to perform selective modifications at both the 7-position (via cross-coupling reactions) and the 3-position (via transformations of the hydroxymethyl group) makes this compound an invaluable tool in the quest for new therapeutic agents and advanced materials. The diverse biological activities associated with the quinoline nucleus, including antimalarial, anticancer, and anti-inflammatory properties, underscore the importance of developing such versatile building blocks.[1][2][10]

References

  • Yi, C. S., et al. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic & Biomolecular Chemistry.
  • BenchChem. (2025).
  • Suginome, M., Fukuda, T., & Ito, Y. (1999). New Access to 2,3-Disubstituted Quinolines through Cyclization of o-Alkynylisocyanobenzenes. Organic Letters.
  • Suginome, M., Fukuda, T., & Ito, Y. (1999). New Access to 2,3-Disubstituted Quinolines through Cyclization of o-Alkynylisocyanobenzenes.
  • Shakenov, A., Gnyawali, K. P., & Yi, C. S. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines. Organic & Biomolecular Chemistry.
  • Zhao, H., et al. (2016).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • IntechOpen. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs.
  • DeRisi Lab, UCSF. (2005).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Oriental Journal of Chemistry. (2023).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Romero, A. H., et al. (2025).
  • Li, W., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (2026). Wiley.
  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of...
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  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • Wikipedia. (n.d.).
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  • PMC. (n.d.). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
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Application

Application Notes and Protocols for Antimicrobial Assays of Novel Quinoline Compounds

Introduction Quinolone antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their mechanism of action, which involves the inhibition of essential bacterial enzymes DNA...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolone antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their mechanism of action, which involves the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to bacterial cell death.[3][] The continued emergence of antimicrobial resistance, however, necessitates the development of novel quinoline derivatives with enhanced efficacy and a broader spectrum of activity.[1][5]

This comprehensive guide provides detailed application notes and standardized protocols for the antimicrobial evaluation of novel quinoline compounds. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[6][7][8]

The Scientific Rationale: Why These Assays?

The selection of appropriate antimicrobial assays is critical for accurately assessing the potential of a novel quinoline compound. The protocols detailed in this guide are chosen for their ability to provide a comprehensive profile of a compound's activity, from initial screening of inhibitory concentrations to a deeper understanding of its bactericidal or bacteriostatic nature.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This is the "gold standard" for quantifying the potency of an antimicrobial agent.[8] It determines the lowest concentration of the compound that completely inhibits the visible growth of a microorganism, providing a critical metric for comparing the efficacy of different derivatives.[8][9]

  • Time-Kill Kinetics Assay: This dynamic assay provides insight into the pharmacodynamic properties of a compound.[10][11] By measuring the rate and extent of bacterial killing over time, it helps to classify an agent as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth), which is vital information for predicting in vivo efficacy.[11][12]

  • DNA Gyrase Inhibition Assay: Given that DNA gyrase is a primary target of quinolones, this assay provides mechanistic validation.[3][13] It directly measures the compound's ability to inhibit the supercoiling activity of this essential bacterial enzyme, confirming that the novel derivative retains the intended mechanism of action.[14]

These assays, when performed in concert, offer a robust framework for the preclinical evaluation of novel quinoline compounds, guiding further development and optimization efforts.

I. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a fundamental assay for determining the in vitro antimicrobial activity of a novel compound. This protocol is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[8][15]

Causality Behind Experimental Choices
  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria. The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of some antimicrobial agents.

  • Inoculum Standardization: The use of a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1-2 x 10⁸ CFU/mL).[8] This is critical for the reproducibility of MIC values, as a higher or lower inoculum can significantly alter the apparent susceptibility of the organism.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.

Detailed Protocol

Materials:

  • Novel quinoline compound

  • Dimethyl sulfoxide (DMSO, for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the novel quinoline compound and dissolve it in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the quinoline compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Do not add inoculum to well 12.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). A button of cells at the bottom of a well also indicates growth.

    • The MIC is the lowest concentration of the quinoline compound at which there is no visible growth.[8]

Self-Validating System
  • Growth Control: This well (inoculum, no compound) must show clear turbidity, confirming that the bacteria are viable and the medium supports growth.

  • Sterility Control: This well (medium, no inoculum) must remain clear, confirming the sterility of the medium and aseptic technique.

  • Reference Compound: A known quinolone (e.g., ciprofloxacin) should be run in parallel to validate the assay against expected MIC ranges for the quality control strains.

Data Presentation
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Novel Quinoline A0.52
Novel Quinoline B14
Ciprofloxacin (Control)0.250.015
Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (16-20h, 35°C) Inoculation->Incubation Read_MIC Visually Read MIC Incubation->Read_MIC Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Log_Culture Prepare Log-Phase Bacterial Culture Inoculate Inoculate Tubes Log_Culture->Inoculate Assay_Tubes Prepare Assay Tubes (Compound + Media) Assay_Tubes->Inoculate Sampling Sample at Time Points (0, 2, 4, 8, 24h) Inoculate->Sampling Serial_Dilute Serial Dilute Samples Sampling->Serial_Dilute Plate Plate Dilutions Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h, 37°C) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data

Caption: Workflow for the time-kill kinetics assay.

III. DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a novel quinoline compound on its primary bacterial target, DNA gyrase. [13]This confirms the mechanism of action and can be used to assess potency against both wild-type and resistant enzyme variants. [16]

Causality Behind Experimental Choices
  • Relaxed Plasmid DNA: This serves as the substrate for the supercoiling reaction catalyzed by DNA gyrase. The change in DNA topology from relaxed to supercoiled is easily visualized by agarose gel electrophoresis.

  • ATP: DNA gyrase is an ATP-dependent enzyme. The presence of ATP is essential for the supercoiling reaction to occur. [14]* Agarose Gel Electrophoresis: Supercoiled DNA migrates faster through an agarose gel than relaxed DNA. This difference in migration allows for a clear visual assessment of enzyme activity and its inhibition.

Detailed Protocol

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Novel quinoline compound

  • DMSO

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol)

  • ATP solution

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator and imaging system

Step-by-Step Methodology:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the novel quinoline compound (pre-diluted from a DMSO stock).

    • Include a "no inhibitor" control and a "no enzyme" control.

    • Add purified DNA gyrase to all tubes except the "no enzyme" control.

    • Initiate the reaction by adding ATP (to a final concentration of 1 mM). [14]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 1 hour. [13]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding DNA loading dye containing a stop solution (e.g., SDS/EDTA).

    • Briefly vortex the samples.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Staining and Visualization:

    • Stain the gel with ethidium bromide or a safer alternative.

    • Visualize the DNA bands using a UV transilluminator and capture an image.

    • The "no enzyme" control will show a band corresponding to relaxed DNA.

    • The "no inhibitor" control will show a faster-migrating band corresponding to supercoiled DNA.

    • Inhibited reactions will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band.

Self-Validating System
  • No Enzyme Control: This lane must show only the relaxed form of the plasmid, confirming the initial state of the substrate.

  • No Inhibitor (Positive) Control: This lane must show predominantly the supercoiled form of the plasmid, confirming that the enzyme is active under the assay conditions.

  • Reference Inhibitor: A known DNA gyrase inhibitor (e.g., ciprofloxacin) should be tested in parallel to validate the assay's sensitivity.

Data Presentation

The results are typically presented as a gel image. The concentration at which 50% of the supercoiling activity is inhibited (IC₅₀) can be determined by densitometric analysis of the gel bands.

CompoundDNA Gyrase IC₅₀ (µM)
Novel Quinoline A0.8
Novel Quinoline B2.1
Ciprofloxacin (Control)0.5
Mechanism of Action Diagram

Quinolone_MoA cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinolones Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Type II Topoisomerase) Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition Forms Ternary Complex (Gyrase-DNA-Quinolone) DNA_Gyrase->Inhibition Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Quinolone Novel Quinoline Compound Quinolone->Inhibition Block Blocks DNA Replication & Induces DNA Damage Inhibition->Block Cell_Death Bacterial Cell Death Block->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Conclusion

The protocols detailed in these application notes provide a robust and validated framework for the initial antimicrobial characterization of novel quinoline compounds. By systematically determining the Minimum Inhibitory Concentration, evaluating the time-kill kinetics, and confirming the mechanism of action through DNA gyrase inhibition assays, researchers can generate the critical data needed to advance promising candidates in the drug discovery pipeline. Adherence to these standardized methods, grounded in the principles of causality and self-validation, will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of the next generation of quinolone antibiotics.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Wikipedia. (2023). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • rapidmicrobiology. (2025, October 15). Updates to Antimicrobial Resistance Testing in CLSI M100. [Link]

  • Hombach, M., Maurer, F. P., & Bloemberg, G. V. (2013). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 57(9), 4317–4326. [Link]

  • Adnan, M., Patel, M., & Deshwal, N. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22933. [Link]

  • Khan, D. D., & Anwer, E. T. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 1-5. [Link]

  • Giske, C. G., & Turnidge, J. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 143–148. [Link]

  • ANSI Webstore. (n.d.). CLSI M100-S26 - Performance Standards for Antimicrobial Susceptibility Testing, 26th Edition. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Giske, C. G., & Turnidge, J. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Academia.edu. (n.d.). (DOC) Time-Kill Assay. [Link]

  • Kumar, A., Singh, S., & Singh, J. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Journal of Clinical and Diagnostic Research, 17(3), DC01-DC05. [Link]

  • Gualpa, F. E., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4307. [Link]

  • ProFoldin. (n.d.). Quinolone-resistant E. coli Gyrase Mutant DNA Supercoiling Assay Kits. [Link]

  • Singh, A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(12). [Link]

  • Hiasa, H., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(8), 3434–3442. [Link]

  • Savoskina, E., et al. (2026). Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. Pharmaceuticals. [Link]

  • Banu, S. S., & Kumar, G. (2019). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. [Link]

  • Oyamada, Y., et al. (2001). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 45(11), 3082–3088. [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. [Link]

  • ResearchGate. (2025, October 13). DNA Gyrase as a Target for Quinolones. [Link]

  • Hong, Y., et al. (2023). Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence. Nucleic Acids Research, 51(4), 1735–1748. [Link]

  • Johnson, D. M., et al. (2002). Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. Diagnostic Microbiology and Infectious Disease, 42(3), 179–184. [Link]

  • Johnson, D. M., et al. (2002). Broth Microdilution and E-Test for Determining Fluoroquinolone Activity Against Streptococcus pneumoniae. ResearchGate. [Link]

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Method

Application Note: Advanced Methodologies for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinoline Precursors

Introduction & Strategic Overview The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry. Historically foundational to antimalarial agents like chloroquine and amodiaquine, its utility has rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry. Historically foundational to antimalarial agents like chloroquine and amodiaquine, its utility has recently expanded into the development of receptor-interacting protein kinase 2 (RIPK2) inhibitors[1], toll-like receptor (TLR) modulators, and leishmanicidal agents[2].

Despite the theoretical simplicity of synthesizing these derivatives via the amination of 4-chloroquinolines, practical execution often suffers from poor yields, severe reaction conditions, or complex purification bottlenecks. As a Senior Application Scientist, I have found that successful amination requires a strategic choice between two primary synthetic modalities: Nucleophilic Aromatic Substitution ( SN​Ar ) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . This application note delineates the mechanistic causality behind these methods and provides self-validating protocols to ensure high-yield synthesis.

Mechanistic Causality & Method Selection

Nucleophilic Aromatic Substitution ( SN​Ar )

The quinoline nitrogen inherently withdraws electron density, rendering the C4 and C2 positions highly electrophilic[2]. The SN​Ar pathway involves the nucleophilic attack of the amine to form a Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.

  • Causality for Condition Selection: While highly nucleophilic primary alkylamines can react under conventional reflux, secondary amines or weakly nucleophilic anilines require extreme thermal driving forces (e.g., >120 °C for >24 hours)[2]. To bypass this, microwave irradiation is employed. Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy barrier in minutes. DMSO is selected as the solvent because its high dipole moment efficiently absorbs microwave energy and stabilizes the polar transition state of the SN​Ar mechanism[2].

Palladium-Catalyzed Buchwald-Hartwig Amination

When dealing with sterically hindered or highly electron-deficient anilines, the SN​Ar pathway fails or leads to thermal degradation of the starting materials.

  • Causality for Condition Selection: Transition-metal catalysis completely circumvents the SN​Ar energy barrier. The protocol utilizes Pd(OAc)2​ as the precatalyst and DPEphos (bis(2-diphenylphosphinophenyl)ether) as the ligand[3]. DPEphos is critical here: its wide bite angle forces the palladium center into a geometry that accelerates the final reductive elimination step, pushing the catalytic cycle forward before off-target degradation can occur. K3​PO4​ is chosen as a mild base to deprotonate the coordinated amine without hydrolyzing the 4-chloroquinoline precursor[3].

Workflow & Decision Matrix

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Buchwald-Hartwig Amination Precursor 4-Chloroquinoline SNAr_Cond Microwave / Heat DMSO or Neat Precursor->SNAr_Cond Pd_Cond Pd(OAc)2, DPEphos K3PO4, Dioxane Precursor->Pd_Cond Product 4-Aminoquinoline Derivatives SNAr_Cond->Product 80-95% Yield AlkylAmines Alkylamines / Reactive Anilines AlkylAmines->SNAr_Cond Pd_Cond->Product Mild Conditions ArylAmines Sterically Hindered / Deactivated Amines ArylAmines->Pd_Cond

Workflow for 4-aminoquinoline synthesis via SNAr and Pd-catalyzed pathways.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary amination strategies[2][3].

MethodologyReagents / CatalystSolventTemp / TimeTypical YieldSubstrate Scope
Conventional SN​Ar Amine (excess)DMF or Neat>120 °C / >24 h50–70%Primary alkylamines
Microwave SN​Ar Amine (1.5 eq)DMSO140 °C / 20–30 min80–95%Alkylamines, reactive anilines
Buchwald-Hartwig Pd(OAc)2​ , DPEphos, K3​PO4​ 1,4-Dioxane85 °C / 18 h75–90%Hindered/deactivated anilines

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted SN​Ar

Optimal for Alkylamines and Electron-Rich Anilines

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-chloroquinoline (1.0 mmol) in anhydrous DMSO (3.0 mL)[2].

  • Amine Addition: Add the desired amine (1.5 mmol). Causality Note: A 1.5x stoichiometric excess ensures complete consumption of the quinoline and compensates for amine volatility. If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) to liberate the free base.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 20–30 minutes[2].

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The 4-chloroquinoline precursor is highly UV-active ( Rf​≈0.8 ). Successful formation of the 4-aminoquinoline will present as a new, highly polar spot ( Rf​≈0.2−0.4 ) that often exhibits fluorescence under 365 nm UV light.

  • Work-up & Purification: Quench the reaction mixture with cold water (15 mL) to precipitate the product. If the product oils out instead of precipitating, extract with Ethyl Acetate ( 3×10 mL).

    • Self-Validating Purification Logic: To remove neutral impurities and residual DMSO, perform an acid-base extraction. Extract the organic layer with 1M HCl (aqueous). The basic 4-aminoquinoline will move into the aqueous layer. Discard the organic layer, basify the aqueous layer to pH 10 using 2M NaOH, and extract the purified product back into fresh Ethyl Acetate. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Optimal for Deactivated or Sterically Hindered Amines

  • Preparation: To an oven-dried 40-mL vial, add 4-chloroquinoline (1.0 mmol), Pd(OAc)2​ (4 mol%, 0.04 mmol), DPEphos (8 mol%, 0.08 mmol), and anhydrous K3​PO4​ (2.5 mmol)[3].

  • Atmosphere Exchange (Critical): Seal the vial with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality Note: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory to prevent catalyst deactivation.

  • Reagent Addition: Introduce the amine (1.5 mmol) and anhydrous 1,4-dioxane (4.0 mL) via syringe[3].

  • Reaction: Heat the mixture to 85 °C in a heating block for 18 hours[3].

  • Self-Validation (In-Process): The reaction mixture should transition from a pale yellow suspension to a deep red/brown homogeneous solution as the active Pd(0) -DPEphos complex forms. Failure to change color, or premature blackening (palladium black precipitation), indicates oxygen contamination or catalyst failure.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite. Causality Note: Filtration through Celite efficiently removes insoluble phosphate salts and any precipitated palladium. Concentrate the filtrate and purify via flash column chromatography (gradient elution: Hexanes to Ethyl Acetate).

References

  • Source: Frontiers in Chemistry / National Institutes of Health (NIH)
  • Title: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Friedländer Synthesis of Quinolines

Welcome to the technical support center dedicated to the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, troubleshoot common challenges, and ultimately improve yields. We will delve into the mechanistic nuances and provide actionable, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedländer synthesis, and how does it influence the reaction's success?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, which is also a ketone or aldehyde.[1][2] This reaction can be catalyzed by either acids or bases.[1][2] There are two plausible reaction mechanisms. The first involves an aldol condensation as the rate-limiting step, followed by dehydration and imine formation to yield the quinoline.[3] The second mechanism proposes the initial formation of a Schiff base, followed by an Aldol reaction and subsequent elimination.[3] Understanding these pathways is crucial as the choice of catalyst (acid vs. base) can determine which pathway is favored and influence the formation of side products.

Q2: What are the most common reasons for low yields in the Friedländer synthesis?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[1][4]

  • Suboptimal Catalyst: The choice of catalyst is critical and highly dependent on the specific substrates being used. An inappropriate catalyst can result in low conversion rates or the formation of undesired side products.[1][2]

  • Incorrect Solvent: The reaction medium plays a significant role in the reaction's efficiency.[1]

  • Inappropriate Temperature: This reaction can be highly sensitive to temperature. Non-optimal temperatures can lead to slow reaction rates or an increase in the formation of side products.[1]

  • Side Reactions: Competing reactions, most notably the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[1][2]

Q3: How do steric and electronic effects of the substrates impact the reaction?

Poor substrate reactivity due to steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down or even prevent the reaction from proceeding.[2] For instance, bulky substituents near the reacting centers can impede the necessary bond formations. Electron-withdrawing groups on the 2-aminoaryl carbonyl can reduce the nucleophilicity of the amino group, slowing down the initial condensation step.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Friedländer synthesis.

Problem 1: Low or No Product Yield

If you are experiencing low to no yield of your desired quinoline, consider the following troubleshooting steps:

Possible Cause Suggested Solution
Inactive or Inappropriate Catalyst Use a fresh batch of catalyst or consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[1] If a standard acid or base is ineffective, explore modern catalytic systems such as ionic liquids, metal-organic frameworks, or nanocatalysts.[1][5] For some reactions, SiO₂ nanoparticles have proven effective.[1]
Inappropriate Reaction Temperature Incrementally increase the reaction temperature in 10 °C increments and monitor the reaction progress by Thin Layer Chromatography (TLC).[1] Be cautious, as excessively high temperatures can lead to decomposition.[2]
Poor Solubility of Reactants Switch to a more polar solvent like DMF or ethanol to improve the solubility of your starting materials.[1]
Incomplete Reaction Increase the reaction time and continue to monitor the progress using techniques like TLC or LC-MS.[1]
Presence of Water For acid-catalyzed reactions, the presence of water can be detrimental. Ensure you are using anhydrous solvents and reagents.[6]
Problem 2: Formation of Side Products

The formation of side products can complicate purification and significantly lower the yield of your target molecule.

Side Product/Issue Suggested Solution
Aldol Self-Condensation of Ketone This is particularly common under basic conditions.[6] To mitigate this, slowly add the ketone to the reaction mixture.[6] Alternatively, switching to an acid catalyst can often prevent this side reaction.[6]
Self-Condensation of 2-Aminobenzophenone This can lead to the formation of dibenzo[b,f][3][6]diazocines, especially at high temperatures. Optimizing the reaction temperature and using an appropriate catalyst can help minimize this side product.[6]
Poor Regioselectivity with Unsymmetrical Ketones When using an unsymmetrical ketone, you may obtain a mixture of regioisomers. To address this, consider using a β-keto ester instead of a simple ketone, which can often lead to a single regioisomer.[6] Introducing a phosphoryl group on the α-carbon of the ketone or using specific amine catalysts or ionic liquids can also improve regioselectivity.[4]
Tar/Polymer Formation This is often a result of excessively high temperatures or prolonged reaction times under harsh conditions.[7] Reduce the reaction temperature and monitor the reaction closely, stopping it once the starting materials are consumed.[7]

Visualizing the Process

To better understand the reaction and potential troubleshooting pathways, here are some visual aids.

Friedländer Synthesis Mechanism

The following diagram illustrates the two primary mechanistic pathways for the Friedländer synthesis.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Start1 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol Aldol Adduct Start1->Aldol Aldol Condensation Unsaturated α,β-Unsaturated Carbonyl Aldol->Unsaturated - H₂O Imine Imine Formation Unsaturated->Imine Quinoline1 Quinoline Imine->Quinoline1 - H₂O Start2 2-Aminoaryl Carbonyl + α-Methylene Carbonyl Schiff Schiff Base Start2->Schiff Aldol2 Aldol Reaction Schiff->Aldol2 Elimination Elimination Aldol2->Elimination Quinoline2 Quinoline Elimination->Quinoline2 - H₂O Troubleshooting_Workflow Start Low/No Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Catalyst Evaluate Catalyst - Fresh? - Appropriate? Check_Purity->Check_Catalyst Optimize_Temp Optimize Temperature - Incremental Increase/Decrease Check_Catalyst->Optimize_Temp Optimize_Solvent Change Solvent - Improve Solubility Optimize_Temp->Optimize_Solvent Optimize_Time Increase Reaction Time Optimize_Solvent->Optimize_Time Consider_Side_Reactions Analyze for Side Products - Aldol Condensation? - Self-Condensation? Optimize_Time->Consider_Side_Reactions Modify_Protocol Modify Protocol - Slow Addition of Ketone - Switch Catalyst Type (Acid/Base) Consider_Side_Reactions->Modify_Protocol Success Improved Yield Modify_Protocol->Success

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

Below are representative experimental protocols for the Friedländer synthesis under various catalytic conditions.

Protocol 1: Acid-Catalyzed Synthesis (p-TsOH)

This protocol is adapted from a procedure utilizing p-toluenesulfonic acid (p-TsOH) as an efficient catalyst, often under solvent-free conditions and accelerated by microwave irradiation. [6]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%). [6]2. Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). [6]Monitor the reaction progress by Thin Layer Chromatography (TLC). [6]3. Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL). [6]4. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate). [6]

Protocol 2: Base-Catalyzed Synthesis (KOH)

This is a general procedure for a base-catalyzed Friedländer synthesis. [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL). [6]2. Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%). [6]3. Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight. [6]4. Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL). [6]5. Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography. [6]

Protocol 3: Iodine-Catalyzed Solvent-Free Synthesis

This protocol describes a method using molecular iodine as a catalyst. [1]

  • Reaction Setup: To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine. [1]2. Reaction: Heat the reaction mixture at 80-100°C. Monitor the reaction progress by TLC. [1]3. Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. [1]4. Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product. [1]

Data Summary: Catalyst Comparison

The choice of catalyst can significantly impact the yield. The following table provides a comparison of different catalysts for the reaction between 2-aminoacetophenone and ethyl acetoacetate.

CatalystReaction ConditionsYield (%)
KOH80-100 °C, 2-12 h70-85 [8]
H₂SO₄Reflux, 4-8 h65-80 [8]
p-TsOHMicrowave, 120 °C, 5-15 min>90 [6]
Iodine80-100 °C, solvent-freeHigh [1]
Nd(NO₃)₃·6H₂OEthanol, room temperature62-94 [9]

This guide provides a comprehensive overview of troubleshooting and optimization strategies for the Friedländer synthesis of quinolines. By understanding the reaction mechanism and the factors that influence its outcome, you can systematically address challenges and improve your yields.

References

  • Friedländer synthesis. (2023, November 26). In Wikipedia. Retrieved March 11, 2024, from [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024, October 10). Scientific Reports. Retrieved March 11, 2024, from [Link]

  • Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1126-1131. Retrieved March 11, 2024, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. Retrieved March 11, 2024, from [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020, November 12). ResearchGate. Retrieved March 11, 2024, from [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. Retrieved March 11, 2024, from [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025, January 18). PubMed. Retrieved March 11, 2024, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Quinoline Methanol Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of quinoline methanol compounds. The following...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the poor aqueous solubility of quinoline methanol compounds. The following sections are designed to offer both quick-reference FAQs and in-depth technical protocols to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My quinoline methanol compound is not dissolving in my aqueous buffer. What is the first thing I should try?

The most direct initial approach is to create a concentrated stock solution in a water-miscible organic co-solvent, which is then diluted into your aqueous experimental medium.[1] Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent due to its broad dissolving power and miscibility with water.[1][2]

Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What is happening and what should I do?

This common issue, often called "crashing out," occurs when the co-solvent concentration drops significantly upon dilution, and the aqueous medium cannot maintain the compound's solubility.[1][3]

  • Immediate Steps:

    • Lower the Final Concentration: You may be exceeding the compound's kinetic solubility limit in the final mixture.[2] Try preparing serial dilutions to identify a concentration that remains soluble.[1]

    • Adjust DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to maintain solubility. However, be mindful that DMSO concentrations above 1% can be toxic to many cell types.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Q3: How does pH affect the solubility of my quinoline methanol compound?

The pH of the aqueous medium is a critical factor. Quinoline and its derivatives are typically weak bases.[4][5] In acidic conditions (lower pH), the nitrogen atom in the quinoline ring can become protonated, forming a more soluble cationic salt.[3][4] Therefore, adjusting the pH of your buffer to be 1-2 units below the compound's pKa can significantly enhance solubility.[3]

Q4: When should I consider more advanced techniques beyond co-solvents and pH adjustment?

If the initial strategies are insufficient or incompatible with your experimental system (e.g., due to pH sensitivity or solvent toxicity), you should explore advanced formulation strategies.[1] These are particularly useful when dealing with highly lipophilic compounds.[4] The choice between different advanced methods depends on the specific properties of your compound and the requirements of your assay.[6]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to resolving solubility issues, starting from fundamental techniques and progressing to more advanced strategies.

Method 1: Co-solvent System Optimization

The use of a co-solvent is a fundamental and highly effective strategy for dissolving poorly soluble compounds.[4] This involves creating a mixture of solvents to achieve a desired polarity.[4]

Experimental Protocol: Co-solvent Titration

Objective: To determine the minimum amount of a co-solvent needed to dissolve a quinoline methanol compound in an aqueous medium.

Materials:

  • Poorly soluble quinoline methanol compound

  • Primary aqueous solvent (e.g., phosphate-buffered saline, cell culture medium)

  • Co-solvents (e.g., DMSO, ethanol, N,N-Dimethylformamide (DMF))[4]

  • Vortex mixer and magnetic stirrer

Procedure:

  • Initial Setup: Add the primary aqueous solvent to your experimental vessel and begin stirring.[4]

  • Compound Addition: Add the weighed quinoline methanol compound to the stirring solvent.[4]

  • Observation: Observe if the compound dissolves or remains as a precipitate.[4]

  • Co-solvent Titration:

    • Select a co-solvent in which your compound is highly soluble (DMSO is a common first choice).[4]

    • Using a micropipette, add a small, precise volume of the co-solvent (e.g., 1-2% of the total volume) to the mixture.[4]

    • Stir for 5-10 minutes and observe any changes.[4]

    • Continue adding the co-solvent in small increments until the compound is fully dissolved.[4]

  • Final Concentration: Record the final percentage of the co-solvent required for complete dissolution. This will be your working co-solvent concentration for this specific compound and concentration.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates when this stock is added to a larger aqueous volume, consider the "DMSO shock" phenomenon and add the stock solution dropwise while vigorously vortexing the aqueous medium.[2]

  • Cell Toxicity: Always determine the maximum tolerable co-solvent concentration for your specific cell line or assay system.

Method 2: pH Adjustment for Solubilization

For ionizable quinoline methanol compounds, modifying the pH of the solution is a powerful technique to increase solubility.[4]

Experimental Protocol: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for dissolving a quinoline methanol compound.

Materials:

  • Quinoline methanol compound

  • A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)

  • pH meter

  • Sonicator

Procedure:

  • Buffer Preparation: Prepare a set of buffers covering a pH range relevant to your compound's predicted pKa. For basic quinoline compounds, a lower pH range is generally more effective.[3]

  • Compound Addition: Add a known excess of the quinoline methanol compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples (e.g., using a shaker or rotator) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind your compound).[1]

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[7][8]

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH for dissolution.

Troubleshooting:

  • Compound Instability: Be aware that extreme pH values can cause chemical degradation of your compound.[3] It is advisable to assess the stability of your compound at the selected pH over the duration of your experiment.[3]

  • Buffer Incompatibility: Ensure the chosen buffer system does not interfere with your downstream assays.

Method 3: Advanced Formulation Strategies

When basic methods are insufficient, advanced formulation techniques can provide significant solubility enhancement.

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[9][10]

Key Considerations:

  • Critical Micelle Concentration (CMC): Surfactants must be used at concentrations above their CMC to form micelles.[9]

  • Surfactant Type: The choice of surfactant (anionic, cationic, non-ionic) can impact solubility and potential toxicity.[9] Non-ionic surfactants like Tweens are often used to inhibit efflux pumps in cells.[10]

  • Hydrophile-Lipophile Balance (HLB): The HLB value of a surfactant can help predict its emulsification properties.[10]

Experimental Protocol: Surfactant Screening

Objective: To identify a suitable surfactant and its optimal concentration for solubilizing a quinoline methanol compound.

Procedure:

  • Surfactant Selection: Choose a panel of pharmaceutically acceptable surfactants (e.g., Tween 80, Pluronic F-68, Cremophor EL).[10][11]

  • Solution Preparation: Prepare a series of aqueous solutions for each surfactant at concentrations above their known CMC.

  • Solubility Determination: Follow the procedure for pH-Dependent Solubility Assessment (Method 2), replacing the different pH buffers with the surfactant solutions.

  • Analysis: Compare the solubility enhancement provided by each surfactant and concentration to identify the most effective formulation.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate hydrophobic molecules, like quinoline methanol compounds, to form water-soluble inclusion complexes.[4][14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited water solubility itself.[13]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a good safety profile.[13][15]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

Objective: To determine the stoichiometry and stability constant of the inclusion complex, and the resulting solubility enhancement.

Procedure:

  • Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0-10% w/v).[1]

  • Equilibration: Add an excess amount of the quinoline methanol compound to each cyclodextrin solution.[1]

  • Analysis: Follow the steps for equilibration, separation, and quantification as described in the pH-Dependent Solubility Assessment protocol.

  • Phase Solubility Diagram: Plot the concentration of the dissolved quinoline methanol compound against the concentration of HP-β-CD. The shape of the resulting graph will indicate the type of complex formed and the degree of solubility enhancement.

A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[4] This can enhance the dissolution rate and apparent solubility by presenting the drug in a high-energy amorphous state.[2][16]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a quinoline methanol compound to improve its dissolution characteristics.

Materials:

  • Quinoline methanol compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30)[2]

  • Volatile organic solvent (e.g., methanol)[2]

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve both the quinoline methanol compound and the polymer carrier (e.g., in a 1:4 weight ratio) in a minimal amount of the organic solvent in a round-bottom flask.[2]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.[2]

  • Drying: Dry the resulting solid film under vacuum to remove any residual solvent.[2]

  • Milling: Grind the dried solid dispersion into a fine powder.[2]

  • Characterization: The resulting powder can be used for dissolution studies to assess the improvement in solubility.

For particularly challenging compounds, nanotechnology-based approaches offer advanced solutions.

  • Nanoparticles: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area, leading to a higher dissolution velocity and saturation solubility.[17][18]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[19][] Liposomal formulations can improve solubility, protect the drug from degradation, and alter its pharmacokinetic profile.[19][21]

The development of these formulations typically requires specialized equipment and expertise and is often considered when other methods have failed or for in vivo applications.[22]

Method 4: Chemical Modification (Prodrug Approach)

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[23] This strategy can be employed to overcome poor water solubility by temporarily masking lipophilic functional groups with hydrophilic moieties.[22][24] For example, a phosphate ester can be introduced to significantly increase aqueous solubility.[6] This is a more involved approach that requires synthetic chemistry expertise and is typically considered during the lead optimization phase of drug discovery.[25]

Data Summary and Visualization

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Modifies the polarity of the solvent system.[4]Simple, effective for initial screening.[2]Potential for toxicity, can cause precipitation upon dilution.[1]
pH Adjustment Ionizes the drug to form a more soluble salt.[3][4]Highly effective for ionizable compounds.[4]Can affect compound stability and assay performance.[3]
Surfactants Encapsulates the drug in micelles.[9]Can significantly increase apparent solubility.[10]Potential for toxicity, can interfere with some assays.[10]
Cyclodextrins Forms water-soluble inclusion complexes.[4][14]Good safety profile, can improve stability.[15]Can be a more expensive option.
Solid Dispersions Presents the drug in a high-energy amorphous state.[2]Can significantly improve dissolution rate.[2]Potential for physical instability (recrystallization).[16]
Nanoparticles Increases surface area for dissolution.[17]Can dramatically improve bioavailability.[6]Requires specialized formulation techniques.[22]
Liposomes Encapsulates the drug in a lipid bilayer.[19]Protects drug from degradation, allows for targeted delivery.[]Complex manufacturing process.[26]
Prodrugs Temporarily modifies the chemical structure to increase hydrophilicity.[23]Can overcome fundamental solubility limitations.[24]Requires chemical synthesis and validation.[25]
Diagrams

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Chemical Modification Poorly Soluble Quinoline Methanol Poorly Soluble Quinoline Methanol Co-solvent System Co-solvent System Poorly Soluble Quinoline Methanol->Co-solvent System Try First pH Adjustment pH Adjustment Poorly Soluble Quinoline Methanol->pH Adjustment If Ionizable Surfactants Surfactants Co-solvent System->Surfactants If Ineffective Cyclodextrins Cyclodextrins pH Adjustment->Cyclodextrins If pH is not an option Solid Dispersions Solid Dispersions Surfactants->Solid Dispersions For Solid Dosage Forms Nanoparticles/Liposomes Nanoparticles/Liposomes Cyclodextrins->Nanoparticles/Liposomes For In Vivo/Delivery Prodrug Approach Prodrug Approach Nanoparticles/Liposomes->Prodrug Approach If Fundamental Change is Needed

Caption: Decision tree for selecting a solubility enhancement method.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration & Separation cluster_2 Phase 3: Analysis Prepare HP-β-CD Solutions Prepare HP-β-CD Solutions Add Excess Quinoline Compound Add Excess Quinoline Compound Prepare HP-β-CD Solutions->Add Excess Quinoline Compound Equilibrate (e.g., 24h) Equilibrate (e.g., 24h) Add Excess Quinoline Compound->Equilibrate (e.g., 24h) Separate Undissolved Solid (Centrifuge/Filter) Separate Undissolved Solid (Centrifuge/Filter) Equilibrate (e.g., 24h)->Separate Undissolved Solid (Centrifuge/Filter) Quantify Soluble Compound (HPLC/UV-Vis) Quantify Soluble Compound (HPLC/UV-Vis) Separate Undissolved Solid (Centrifuge/Filter)->Quantify Soluble Compound (HPLC/UV-Vis) Plot Solubility vs. [HP-β-CD] Plot Solubility vs. [HP-β-CD] Quantify Soluble Compound (HPLC/UV-Vis)->Plot Solubility vs. [HP-β-CD]

Caption: Experimental workflow for a cyclodextrin phase solubility study.

References

  • UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. Available at: [Link]

  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Available at: [Link]

  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Development and Evaluation of Natural Surfactant-Based Systems for Enhancing Solubility of Hydrophobic Drugs - A Research Proposal - Slideshare. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Liposome-based nanocarrier loaded with a new quinoxaline derivative for the treatment of cutaneous leishmaniasis - PubMed. Available at: [Link]

  • Surfactant in hydrophobic drugs - ResearchGate. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • Prodrug strategies to overcome poor water solubility - PubMed. Available at: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Available at: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. Available at: [Link]

  • A review on solubility enhancement techniques - SciSpace. Available at: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. Available at: [Link]

  • Salt formation to improve drug solubility - Sign-in. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available at: [Link]

  • Liposomal Formulations: A Recent Update - PMC. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling with 7-Bromoquinolines

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 7-bromoquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 7-bromoquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize 7-arylquinolines, a scaffold of significant interest in medicinal chemistry.

The quinoline nitrogen presents a unique challenge in palladium-catalyzed reactions, often acting as a ligand to the palladium center and inhibiting catalytic activity.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired 7-arylquinoline product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue and can often be traced back to several factors related to catalyst activity and reaction conditions.

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center, preventing the quinoline nitrogen from binding and inhibiting the reaction.[1][2][3][4] The use of well-defined palladium precatalysts can also ensure the efficient generation of the active catalytic species in the presence of the inhibitory quinoline substrate.[1][5]

  • Inefficient Catalyst Activation: Pd(II) precatalysts require reduction to the active Pd(0) species to initiate the catalytic cycle.[6] If this reduction is inefficient, the reaction will not proceed.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that reliably forms the active catalyst.[5][6] Ensure your catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.[6][7]

  • Suboptimal Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[6][7]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing the temperature to 90-110 °C may improve the conversion rate.[6][7][8] However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[6]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[9][10] The choice of base is often dependent on the solvent and substrates.[9]

    • Solution: If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are frequently used for challenging substrates.[1][7][9]

Question 2: I am observing significant formation of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Answer:

The formation of byproducts reduces the yield of your desired product and complicates purification. Here’s how to address common side reactions:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a symmetrical biaryl from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[1]

    • Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Using a slight excess of the boronic acid (1.1-1.5 equivalents) is recommended, but a large excess can favor homocoupling.[1]

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or alcohol).[1]

    • Solution: Use anhydrous solvents if protodeboronation is a significant issue.[11] Screening different bases can also help; for instance, using anhydrous K₃PO₄ can be beneficial.[12]

  • Dehalogenation (Hydrodehalogenation) of 7-Bromoquinoline: In this process, the bromo-substituent is replaced by a hydrogen atom, leading to the formation of quinoline.[5][11]

    • Solution: This side reaction can be promoted by certain bases and protic solvents.[11] If dehalogenation is observed, switch to an aprotic solvent like dioxane, THF, or toluene and use a carbonate or phosphate base instead of amine bases or hydroxides.[6][11]

Question 3: My reaction works, but the yield is inconsistent between batches. How can I improve reproducibility?

Answer:

Inconsistent yields are often due to subtle variations in reaction setup and reagent quality.

  • Oxygen Sensitivity: The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and irreproducible results.[6][13]

    • Solution: It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) and to use properly degassed solvents.[6][13] Ensure all glassware is oven-dried to remove moisture.

  • Solvent and Reagent Purity: The purity of your solvents and reagents, especially the base, is critical.[6] Water content can affect the efficacy of certain bases and can also lead to side reactions like protodeboronation.[14]

    • Solution: Use anhydrous solvents when necessary and ensure your base is of high purity.[6][11] The quality of the boronic acid is also important, as they can degrade over time.[5]

  • Stirring Efficiency: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

    • Solution: Ensure your stir bar is providing adequate agitation for the reaction volume. For larger scale reactions, mechanical stirring may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for Suzuki coupling with 7-bromoquinolines?

A1: A good starting point would be a combination of a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2][3][15] These ligands are known to be effective for challenging substrates, including nitrogen-containing heterocycles, as they promote the key steps of the catalytic cycle and protect the palladium center from inhibition.[1][3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ is also a viable option.[7][16]

Q2: What is the optimal base and solvent system for this reaction?

A2: There is no single "best" system, and some screening may be necessary. However, a common and effective combination for Suzuki couplings with nitrogen heterocycles is an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent such as 1,4-dioxane, toluene, or THF, often with a small amount of water.[1][7][9][17] The water can help to dissolve the inorganic base and facilitate the reaction.[14][17]

Q3: How can I effectively monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18][19] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the 7-bromoquinoline starting material and the formation of the desired product.

Q4: What are the best practices for purifying the 7-arylquinoline product?

A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts.[7][19] The crude product is then purified by flash column chromatography on silica gel.[7][19] The choice of eluent for chromatography will depend on the polarity of your specific product, but a gradient of ethyl acetate in hexanes is a common starting point.[7] In some cases, recrystallization can be used to further purify the product.[20]

Data Presentation: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of 7-bromoquinolines. Optimization may be required for specific substrates.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd(OAc)₂ (2 mol%), Pd₂(dba)₃ (1 mol%), or Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) precatalysts. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst.[7][9]
Ligand SPhos (4 mol%), XPhos (4 mol%), or PPh₃ (8 mol%)Bulky, electron-rich ligands like SPhos and XPhos are often superior for N-heterocycles.[1][2][3]
Base K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Strong inorganic bases are effective for activating the boronic acid.[7][9]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1), or THF/H₂O (10:1)Aprotic solvents are generally preferred, with a small amount of water to aid in dissolving the base.[9][17][19]
Temperature 90-110 °CHeating is typically required to drive the reaction to completion.[6][7]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the catalyst.[6][13]

Experimental Protocols

General Protocol for Suzuki Coupling of 7-Bromoquinoline

This protocol provides a general procedure for the Suzuki coupling of 7-bromoquinoline with an arylboronic acid.

Materials:

  • 7-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the 7-bromoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.02 equiv), phosphine ligand (0.04 equiv), and the base (2.0 equiv).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[7][9]

  • Add the degassed solvent system via syringe.[19]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[7][9]

  • Monitor the reaction progress by TLC or LC-MS.[18]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][7]

  • Purify the crude product by silica gel column chromatography to yield the pure 7-arylquinoline.[1][7]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X = 7-Bromoquinoline) Ar-Pd(II)-R_L2 Ar-Pd(II)-R Complex Ar-Pd(II)-X_L2->Ar-Pd(II)-R_L2 Transmetalation (R-B(OH)2 + Base) Product Ar-R (Product) Ar-Pd(II)-R_L2->Product Reductive Elimination ArX 7-Bromoquinoline ArX->Ar-Pd(II)-X_L2 RBOH2 Arylboronic Acid RBOH2->Ar-Pd(II)-R_L2 Base Base (e.g., K3PO4) Base->Ar-Pd(II)-R_L2 caption The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Suzuki Coupling of 7-Bromoquinolines

Troubleshooting_Workflow start Reaction Start low_conversion Low or No Conversion? start->low_conversion side_products Significant Side Products? low_conversion->side_products No check_catalyst Check Catalyst & Ligand - Use bulky, electron-rich ligand - Use fresh/active catalyst low_conversion->check_catalyst Yes degas Improve Degassing - Sparge with Ar/N2 - Freeze-pump-thaw side_products->degas Yes (Homocoupling) check_reagents Check Reagents & Solvents - Use aprotic solvent - Change base side_products->check_reagents Yes (Dehalogenation/ Protodeboronation) success Successful Reaction side_products->success No optimize_conditions Optimize Conditions - Increase temperature - Screen stronger bases check_catalyst->optimize_conditions optimize_conditions->low_conversion Re-evaluate degas->side_products Re-evaluate check_reagents->side_products Re-evaluate caption A decision tree for troubleshooting common issues.

Caption: A decision tree for troubleshooting common issues.

References

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • White Rose Research Online.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL.
  • Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a.
  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation | The Journal of Physical Chemistry B.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
  • PMC. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry.
  • ResearchGate. Optimization of the Suzuki cross-coupling reaction to obtain 8a..
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • MDPI.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Benchchem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • ResearchGate.
  • PMC.
  • Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
  • PolyU Electronic Theses.
  • Journal of Synthetic Chemistry. PdCl2(PPh3)
  • PMC. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling.
  • ACS Publications. Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides | The Journal of Organic Chemistry.
  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.

Sources

Optimization

Purification challenges for polar quinoline methanol derivatives

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for navigating the complex purification landscape of polar quinoline methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for navigating the complex purification landscape of polar quinoline methanol derivatives. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower you to overcome common and complex purification hurdles.

Introduction: The Challenge of Polar Quinoline Methanols

Quinoline methanols are a vital class of compounds, forming the backbone of numerous therapeutic agents, most notably antimalarials like mefloquine.[1][2] Their efficacy is intrinsically linked to their purity. However, the very features that often contribute to their biological activity—the polar hydroxyl group and the basic quinoline nitrogen—create significant purification challenges. These molecules frequently exhibit poor chromatographic behavior on standard media and can be prone to degradation.[3][4]

This guide is structured to provide direct answers to the problems you face at the bench. We will move from specific troubleshooting scenarios to broader frequently asked questions, equipping you with the knowledge to not only solve immediate issues but also to proactively design robust purification strategies.

Troubleshooting Guide: From Tailing Peaks to Stubborn Oils

This section addresses specific, common problems encountered during the purification of polar quinoline methanol derivatives. Each issue is analyzed by probable cause, followed by a series of actionable solutions.

Issue 1: Severe Peak Tailing or Complete Streaking in Normal-Phase Chromatography

Q: My compound is streaking badly on a silica gel TLC plate and gives broad, tailing peaks during flash chromatography. What's happening and how do I fix it?

A: This is the most common issue for this class of compounds. The root cause is a strong acid-base interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to non-ideal adsorption/desorption kinetics, resulting in streaking, poor resolution, and in severe cases, irreversible adsorption and loss of compound.

Solutions:
  • Incorporate a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[3]

    • Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if your TLC analysis suggests a 9:1 Hexane:Ethyl Acetate system, your mobile phase for the column should be modified to something like 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[3]

    • Alternative: A 7N solution of ammonia in methanol can also be used, added as a small percentage to the mobile phase.[3]

  • Use an Alternative Stationary Phase: If a basic modifier is insufficient or incompatible with your molecule, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds like amines.[5]

    • Deactivated Silica: You can pre-treat, or "deactivate," the silica gel column before loading your sample.

Protocol: Deactivating a Silica Gel Column

This protocol outlines the steps to neutralize the acidic sites on a packed silica gel column before purification.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but with the addition of 1-2% triethylamine.[6]

  • Column Flush: Pack your column with silica gel as you normally would. Flush the packed column with 2-3 column volumes of the deactivating solvent.

  • Re-equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without the triethylamine) to remove any excess, unbound base.

  • Load and Elute: Load your sample and run the chromatography using your pre-determined solvent system (which may or may not contain a small amount of basic modifier, based on your TLC optimization).[6]

Issue 2: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline methanol derivative elutes in or near the void volume on my C18 column, even with 100% water. How can I get it to retain?

A: This is a classic challenge for highly polar compounds in reversed-phase (RP) chromatography.[6] The analyte has a much higher affinity for the highly polar aqueous mobile phase than for the nonpolar C18 stationary phase, leading to insufficient interaction and retention.[7]

Solutions:
  • Employ a More Polar Stationary Phase: Standard C18 is often too nonpolar. Consider a reversed-phase column with a more polar character.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction mechanism for polar analytes.

    • Phenyl-Hexyl Columns: The phenyl ring offers π-π interactions, which can be beneficial for retaining aromatic compounds like quinolines.[6]

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[7] It utilizes a polar stationary phase (like silica, or amine- or diol-bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). In HILIC, water is the "strong" eluting solvent.[8]

Data Presentation: Starting Conditions for HILIC
ParameterRecommendationRationale
Stationary Phase Bare Silica, Amide, or Diol-bondedProvides a polar surface for hydrophilic partitioning.[9]
Mobile Phase A AcetonitrileThe weak, non-polar solvent.
Mobile Phase B Water with Buffer (e.g., 10 mM Ammonium Formate)The strong, polar solvent. Buffer controls pH and improves peak shape.[6]
Initial Gradient 95-90% A to 50% AStarts with high organic content to ensure retention.[7]
Experimental Workflow: HILIC Method Development

HILIC_Workflow cluster_prep Preparation cluster_run Execution & Optimization cluster_decision Troubleshooting Prep Prepare Sample in 90:10 ACN:H2O Col Select HILIC Column (Silica, Amide, Diol) Prep->Col Mob Prepare Mobile Phases A: ACN B: 10mM Ammonium Formate in H2O Col->Mob Equil Equilibrate Column (10 CV with 95% A) Mob->Equil Inject Inject Sample Equil->Inject Grad Run Scouting Gradient (95% -> 50% A over 15 min) Inject->Grad Analyze Analyze Retention & Peak Shape Grad->Analyze Ret Sufficient Retention? Analyze->Ret Ret->Mob Shape Good Peak Shape? Ret->Shape Yes Opt Optimize Gradient & Buffer Shape->Opt No (Adjust buffer pH/conc.) Final Validated Method Shape->Final Yes Opt->Grad

Caption: A typical workflow for developing a HILIC purification method.

Issue 3: Chiral Quinoline Methanol Enantiomers are Not Separating

Q: I have a racemic mixture of a quinoline methanol derivative, but I can't resolve the enantiomers on my standard columns. What should I do?

A: The separation of enantiomers requires a chiral environment.[10] This is achieved using either a chiral stationary phase (CSP) or a chiral additive in the mobile phase. For preparative scale, CSPs are almost always preferred. Many quinoline derivatives are chiral and require specific methods for their separation.[10][11][12]

Solutions:
  • Supercritical Fluid Chromatography (SFC): SFC is a powerful and increasingly popular technique for chiral separations.[13][14] It offers high efficiency, faster run times, and reduced solvent consumption compared to HPLC.[15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points for screening.

    • Why it works: The low viscosity of supercritical CO₂ allows for high flow rates without generating excessive backpressure, leading to high productivity.[13] The mobile phase can be tuned by adding polar co-solvents like methanol.[14]

  • Chiral HPLC (Normal-Phase): Normal-phase HPLC with a CSP is a well-established method for chiral separations.

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.[11] The choice and concentration of the alcohol modifier are critical for achieving selectivity.[12]

Visualization: Logic for Chiral Method Selection

Chiral_Selection Start Need to Separate Enantiomers SFC_Avail Is Prep-SFC Available? Start->SFC_Avail Use_SFC 1. Start with SFC Screening (Polysaccharide CSPs) 2. Co-solvent: Methanol SFC_Avail->Use_SFC Yes Use_HPLC 1. Use Normal-Phase HPLC (Polysaccharide CSPs) 2. Mobile Phase: Hexane/Alcohol SFC_Avail->Use_HPLC No Optimize_SFC Optimize Co-solvent %, Back Pressure, Temperature Use_SFC->Optimize_SFC Optimize_HPLC Optimize Alcohol Type & Concentration Use_HPLC->Optimize_HPLC Success Separation Achieved Optimize_SFC->Success Optimize_HPLC->Success

Caption: Decision tree for selecting a chiral purification technique.

Issue 4: The Purified Compound is an Oil and Won't Crystallize

Q: After chromatography, my pure quinoline methanol derivative is a thick oil. How can I get it to solidify?

A: It is common for highly purified compounds to resist crystallization, often existing as amorphous oils or glasses. Inducing crystallization requires finding the right solvent conditions to encourage the formation of an ordered crystal lattice.

Solutions:
  • Salt Formation: Since quinoline derivatives are basic, converting the free base into a salt is a highly effective method for inducing crystallization.[16] The resulting ionic solid often has a much higher melting point and better crystalline properties.

    • Hydrochloride Salts: Dissolve the oil in a suitable solvent like isopropanol, methanol, or ether, and add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in ether). The salt will often precipitate immediately.[16]

    • Other Salts: Picric acid can also form highly crystalline salts with quinolines.[16]

  • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[17]

    • For Polar Oils: Try solvent/anti-solvent pairs like ethanol/water or acetone/water. Dissolve the oil in the "good" solvent (e.g., ethanol) and slowly add the "anti-solvent" (e.g., water) until the solution becomes cloudy (turbid), then gently warm until it's clear again and allow to cool slowly.[16]

    • Inducing Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites or adding a "seed" crystal of the compound if available.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main types of impurities I should expect with quinoline methanols? A1: Impurities can stem from the synthesis or from degradation.[1]

  • Process-Related Impurities: These include unreacted starting materials, reagents, and by-products from side reactions during the quinoline ring synthesis.[1]

  • Degradation Impurities: Quinoline compounds can be sensitive to light, air, and extreme pH.[4] This can lead to oxidation products (like N-oxides) or photodegradation products (like hydroxyquinolines).[4][18] Discoloration to yellow or brown is a common sign of degradation.[4]

Q2: My compound seems to be degrading on the silica gel column. What can I do? A2: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6]

  • Minimize Contact Time: Use flash chromatography, which is a rapid technique, to reduce the time your compound spends on the stationary phase.[19]

  • Deactivate the Silica: As detailed in the troubleshooting guide, use a basic modifier or pre-treat the column to neutralize acidic sites.[3][6]

  • Use a More Inert Stationary Phase: Consider using Florisil or C18 reversed-phase silica, which are less harsh than standard silica gel.[5][19]

Q3: Which is a better "green" chromatography alternative for purifying polar compounds, SFC or HILIC? A3: Both are considered greener than traditional normal-phase chromatography.

  • Supercritical Fluid Chromatography (SFC) is often cited as the superior green alternative.[15] Its primary mobile phase is recycled carbon dioxide, significantly reducing the consumption and disposal of organic solvents. The collected fractions are also more concentrated, requiring less energy for solvent evaporation.[14]

  • HILIC still uses organic solvents like acetonitrile, but it can reduce overall solvent usage compared to some reversed-phase methods that require high aqueous content, which can be more energy-intensive to remove post-purification.

Q4: Can I use recrystallization as a primary purification method instead of chromatography? A4: Yes, if the impurity profile is suitable. Recrystallization is an excellent and scalable purification technique, but it is most effective when the desired compound is the major component and the impurities have different solubility profiles.

  • When to Use: If your crude product is >90% pure and solid, recrystallization is often a good first choice.

  • When to Use Chromatography First: If the crude material is an oil, contains multiple impurities with similar solubilities, or has colored impurities, chromatography is usually necessary to first isolate the target compound.[17] The purified fractions can then be subjected to recrystallization to achieve maximum purity.

References
  • Chromatography Today. How Good is SFC for Polar Analytes? Available from: [Link]

  • Journal of Chromatography B. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available from: [Link]

  • Wikipedia. Supercritical fluid chromatography. Available from: [Link]

  • ResearchGate. How good is SFC for polar analytes? | Request PDF. Available from: [Link]

  • PubMed. Enantiomer Separation of Imidazo-Quinazoline-Dione Derivatives on Quinine Carbamate-Based Chiral Stationary Phase in Normal Phase Mode. Available from: [Link]

  • Waters Corporation. Preparative SFC Method Development. Available from: [Link]

  • University of California, Los Angeles. Flash Column Chromatography. Available from: [Link]

  • SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available from: [Link]

  • University of Vienna. Enantiomer separation of imidazo-quinazoline-dione derivatives on quinine carbamate-based chiral stationary phase in normal phase mode. Available from: [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]

  • CNKI. Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Available from: [Link]

  • ResearchGate. Separation of mefloquine (MFQ) and internal standard (IS) from drug... Available from: [Link]

  • ResearchGate. (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Available from: [Link]

  • Veeprho. Mefloquine Impurities and Related Compound. Available from: [Link]

  • University of York. Flash Column Chromatography. Available from: [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

  • PMC. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Available from: [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • University of Calgary. RECRYSTALLISATION. Available from: [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Pharmaffiliates. Quinoline-impurities. Available from: [Link]

  • PubMed. Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Available from: [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • ResearchGate. Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. Available from: [Link]

  • Teledyne Labs. Purine and Related Compound Purification Strategies. Available from: [Link]

  • PMC. Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Available from: [Link]

  • ResearchGate. (PDF) A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Available from: [Link]

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Troubleshooting

Preventing N-oxide formation during quinoline synthesis

A Researcher's Guide to Preventing and Troubleshooting N-Oxide Formation Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing and Troubleshooting N-Oxide Formation

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for a common and often frustrating side reaction: the formation of quinoline N-oxides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and solve this issue in your own work.

Frequently Asked Questions (FAQs): The Basics of N-Oxide Formation

This section addresses the fundamental questions regarding quinoline N-oxide formation.

Q1: What is a quinoline N-oxide, and why does it form during my synthesis?

A1: A quinoline N-oxide is a derivative of quinoline where the nitrogen atom of the pyridine ring is oxidized, forming an N→O coordinate covalent bond. The lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidizing agents present in the reaction mixture.[1] This side reaction is especially common in syntheses that require an oxidant (like the Skraup or Doebner-von Miller reactions) or when performing subsequent oxidation reactions on a pre-formed quinoline scaffold.[1][2][3]

Q2: Under what specific reaction conditions is N-oxide formation most likely?

A2: N-oxide formation is particularly prevalent under the following conditions:

  • Presence of Strong Oxidants: The use of peracids (like m-CPBA), hydrogen peroxide, or even milder oxidants like nitrobenzene in classical syntheses can lead to N-oxidation.[1][4]

  • High Reaction Temperatures: Elevated temperatures, especially for prolonged periods, can increase the rate of N-oxidation alongside the desired reaction.[5]

  • Neutral or Basic pH: In the absence of acid, the nitrogen lone pair is fully available, making it highly susceptible to oxidation.

Q3: How can I reliably detect and quantify the presence of quinoline N-oxide in my reaction mixture?

A3: Several analytical techniques are effective for identifying and quantifying N-oxide formation. It is crucial to compare the spectra of your product mixture to a known standard of the desired quinoline and, if possible, the isolated N-oxide byproduct.

Analytical TechniqueCharacteristic Signature of N-Oxide Formation
Mass Spectrometry (MS) Exhibits a characteristic loss of an oxygen atom. Look for a significant (M-16)⁺ ion peak, where M is the molecular ion of the N-oxide.[1]
Infrared (IR) Spectroscopy Shows characteristic N-O stretching absorptions. These typically appear as one or two strong bands in the 1150-1350 cm⁻¹ region of the spectrum.[6][7][8]
¹H NMR Spectroscopy Protons on the pyridine ring, particularly at the C2 and C8 positions, will experience a significant downfield shift upon N-oxidation due to the deshielding effect of the N-O bond.[1]
¹³C NMR Spectroscopy Carbons adjacent to the nitrogen (C2 and C8a) are also shifted, providing further structural confirmation.[1]
HPLC N-oxides are generally more polar than their parent quinolines. A new, more retained peak on a reverse-phase column is often indicative of N-oxide formation. Quantification is possible with a calibration curve.[1]
Troubleshooting Guide: N-Oxide Formation in Classic Quinoline Syntheses

This section provides specific troubleshooting advice for common named reactions used to synthesize the quinoline core.

Issue 1: N-Oxide Formation in Skraup and Doebner-von Miller Syntheses

Q: I'm performing a Skraup (or Doebner-von Miller) synthesis and getting a significant yield of the N-oxide byproduct. What is the cause, and how can I mitigate it?

A: In these reactions, the required oxidizing agent (traditionally nitrobenzene or arsenic acid) is the primary culprit for N-oxidation of the newly formed quinoline product.[2][3][4] The strongly acidic and high-temperature conditions can also contribute. The key is to control the oxidative potential and the reactivity of the nitrogen atom.

Causality & Prevention Workflow

Caption: Common methods for the reduction of quinoline N-oxides.

Experimental Protocol: Deoxygenation with Phosphorus Trichloride (PCl₃)

This is a classic and highly effective method for reducing N-oxides.

  • Setup: Dissolve the crude product mixture containing the quinoline N-oxide in an anhydrous solvent like chloroform (CHCl₃) or dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add phosphorus trichloride (PCl₃) (1.1 - 1.5 equivalents) dropwise to the stirred solution. The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the N-oxide.

  • Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice or adding saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deoxygenated quinoline.

References
  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. (2006, December 5).
  • BenchChem. (n.d.). Technical Guide: Synthesis and Characterization of Quinoline, 2,3-dimethyl-, 1-oxide.
  • BenchChem. (2025).
  • Infrared spectral studies of quinoline-n-oxides. (n.d.).
  • IIP Series. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Sciencemadness.org. (2009, September 9).

Sources

Optimization

Troubleshooting regioselectivity in the halogenation of quinolines

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex regioselectivity challenges encountere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex regioselectivity challenges encountered during the halogenation of quinolines and their derivatives.

The inherent electronic asymmetry of the quinoline core makes regioselective functionalization notoriously difficult. Because the nitrogen-containing pyridine ring is electron-deficient, standard electrophilic aromatic substitution (EAS) typically defaults to the more electron-rich carbocyclic ring, favoring a mixture of C5 and C8 halogenation. Overcoming this to achieve exclusive C5, C3, or C2 halogenation requires a deep understanding of directing groups, transition-metal catalysis, and hypervalent iodine chemistry.

Below, you will find field-proven solutions, mechanistic insights, and validated protocols to regain control over your quinoline halogenation workflows.

FAQ & Troubleshooting Guide

Issue 1: Unwanted C7 Halogenation When Targeting the C5 Position

User Query: "I am trying to halogenate an 8-substituted quinoline at the C5 position using NBS/Br₂, but I keep getting a messy mixture of C5 and C7 halogenated isomers. How can I achieve exclusive C5 regioselectivity?"

Mechanistic Causality: Standard halogenating agents like N-bromosuccinimide (NBS) rely on innate electronic biases. In 8-substituted quinolines (e.g., 8-amidoquinolines), the electron-donating nature of the substituent activates both the ortho (C7) and para (C5) positions. Because standard EAS lacks spatial control, you inevitably generate a thermodynamic mixture of both isomers.

The Solution: To override the innate EAS pathway, you must utilize Remote C–H Activation via a directing group. By using an 8-amido directing group in conjunction with an Iron(III) catalyst, you can create a rigid chelation complex. The iron center coordinates with the bidentate N,N-motif of the 8-amidoquinoline, positioning the halogenating agent spatially so that it can only be delivered to the geometrically accessible C5 position, completely bypassing C7 . Alternatively, for a metal-free approach, using trihaloisocyanuric acids (TCICA) provides exceptional C5-selectivity due to controlled chlorine/bromine radical delivery .

G Start 8-Amidoquinoline Substrate Path1 Standard EAS (NBS/Br2 alone) Start->Path1 Electronic Control Path2 Directed C-H Activation (Fe(III) Catalyst) Start->Path2 Chelation Control Result1 Mixture of C5 & C7 Isomers (Low Yield) Path1->Result1 Steric/Electronic Competition Result2 Exclusive C5 Halogenation (>90%) Path2->Result2 Remote Delivery

Mechanistic divergence in 8-substituted quinoline halogenation based on catalytic direction.

Validated Protocol: Iron(III)-Catalyzed C5-H Halogenation This self-validating system uses water as a solvent and air as the terminal oxidant, ensuring both high regiocontrol and environmental sustainability.

  • Preparation: In a 10 mL reaction vial, add the 8-amidoquinoline derivative (0.3 mmol).

  • Catalyst & Additives: Add Fe(NO₃)₃·9H₂O (5 mol%) as the catalyst, NaHCO₃ (0.3 mmol) as the base, and heptanoic acid (CH₃(CH₂)₅COOH, 0.3 mmol) as a phase-transfer/ligand additive.

  • Halogen Source: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (0.6 mmol).

  • Solvent: Add 1.0 mL of deionized water.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) under an open-air atmosphere for 24 hours.

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure C5-halogenated product.

Issue 2: Poor Regiocontrol at C3 in 4-Quinolones

User Query: "When attempting to halogenate 4-quinolones at the C3 position, I suffer from over-halogenation and poor functional group tolerance. How can I selectively target C3?"

Mechanistic Causality: The C3 position of 4-quinolones is highly nucleophilic due to the enaminone-like resonance of the heterocyclic ring. However, using harsh halogens (Br₂, Cl₂) often leads to di-halogenation or competitive oxidation of sensitive functional groups (like methoxy or methylenedioxy groups) on the appended aryl rings.

The Solution: Switch to a hypervalent iodine(III)-promoted system. Utilizing phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA) in combination with benign potassium halide salts (KX) generates an active electrophilic halogen species in situ under extremely mild conditions. This oxidative activation ensures that halogenation stops cleanly at the mono-substituted C3 position without degrading electron-rich aryl substituents .

Workflow Step1 Dissolve 4-Quinolone in Solvent Step2 Add Potassium Halide (KCl, KBr, or KI) Step1->Step2 Step3 Add Hypervalent Iodine (PIFA or PIDA) Step2->Step3 Step4 Stir at Room Temp (Mild Conditions) Step3->Step4 Oxidative Activation Step5 Regioselective C3-Halo 4-Quinolone Step4->Step5 High Yield (>85%)

Step-by-step workflow for the C3-H regioselective halogenation of 4-quinolones.

Validated Protocol: Hypervalent Iodine(III)-Promoted C3 Halogenation

  • Setup: Dissolve the 4-quinolone substrate (0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂ or a CH₂Cl₂/H₂O mixture) in a round-bottom flask.

  • Halide Addition: Add the potassium halide salt (KCl, KBr, or KI) (0.24 mmol, 1.2 equiv).

  • Oxidant Addition: Slowly add PIFA or PIDA (0.24 mmol, 1.2 equiv) to the stirring solution.

  • Reaction: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 1–3 hours).

  • Quench & Isolate: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual hypervalent iodine species. Extract, dry, and purify via silica gel chromatography.

Issue 3: Directing Halogenation to C2 Instead of the Carbocyclic Ring

User Query: "I need to synthesize a 2-chloroquinoline derivative for a cross-coupling reaction, but direct chlorination of quinoline yields C5/C8 products. How do I force the chlorine onto the C2 position?"

Mechanistic Causality: As mentioned, the pyridine ring of quinoline is electron-poor. Direct electrophilic attack will virtually never occur at C2. To functionalize C2, you must reverse the polarity (umpolung) or utilize an activation-elimination sequence.

The Solution: Convert the quinoline to a Quinoline N-oxide . The N-oxide oxygen acts as a nucleophile to attack an activating agent, transforming the N-O bond into a highly reactive leaving group. By using the PPh₃/Cl₃CCN system, the N-oxide is activated in situ, and the chloride ion subsequently attacks the C2 position via a nucleophilic aromatic substitution (S_NAr) pathway, followed by the elimination of triphenylphosphine oxide (Ph₃P=O). This guarantees exclusive C2-chlorination .

Quantitative Data: Regioselectivity Comparison Matrix

To assist in your experimental design, the following table summarizes the expected regioselective outcomes based on the substrate and reagent system chosen.

Substrate TypeReagent SystemTarget PositionYield RangeRegioselectivityPrimary Mechanistic Pathway
8-Amidoquinoline NBS or Br₂ (No Catalyst)C5 & C740 - 60%Poor (Mixture)Electrophilic Aromatic Substitution
8-Amidoquinoline NBS + Fe(NO₃)₃·9H₂OC5 85 - 98%Excellent (>99:1)Remote C–H Activation (Chelation)
8-Substituted Quinoline Trihaloisocyanuric Acid (TCICA)C5 75 - 95%Excellent (>95:5)Metal-Free Radical/Electrophilic
4-Quinolone PIFA + KX (X=Cl, Br, I)C3 79 - 96%Excellent (>99:1)Oxidative Halogenation
Quinoline N-Oxide PPh₃ / Cl₃CCNC2 70 - 90%Excellent (>99:1)N-Oxide Activation / S_NAr

References

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 2019. URL:[Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 2018. URL:[Link]

  • Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. ACS Omega, 2021. URL:[Link]

  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh₃/Cl₃CCN. European Journal of Organic Chemistry, 2016. URL:[Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Welcome to the technical support center dedicated to the synthesis and scale-up of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of synthesizing polysubstituted quinoline scaffolds. We will move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, potential pitfalls, and robust troubleshooting strategies.

Overview of the Recommended Synthetic Strategy

The synthesis of highly substituted quinolines like the target molecule requires a strategic approach to ensure high regioselectivity and yield, particularly when scaling up. Direct functionalization of a pre-formed quinoline core is often challenging and can lead to isomeric mixtures that are difficult to separate.[1] Therefore, our recommended pathway constructs the core with all necessary substituents incorporated from the outset, employing a modified Friedländer annulation followed by a standard reduction. This multi-step approach offers superior control over the final architecture.

The proposed synthesis is a three-stage process:

  • Synthesis of the Key Intermediate: Preparation of 2-amino-4-bromophenyl ethyl ketone.

  • Friedländer Annulation: Cyclocondensation of the aminoketone intermediate with ethyl acetoacetate to form the fully substituted quinoline core, ethyl 7-bromo-4-ethyl-2-methylquinoline-3-carboxylate.

  • Final Reduction: Reduction of the C3-ester functionality to the target primary alcohol, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

Below is a visualization of the proposed synthetic workflow.

G cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Friedländer Annulation cluster_2 Step 3: Ester Reduction A 3-Bromoaniline C 2-Amino-4-bromophenyl ethyl ketone A->C Acylation / Rearrangement B Propanoyl Chloride B->C E Ethyl 7-bromo-4-ethyl-2-methyl quinoline-3-carboxylate C->E Acid or Base Catalyst D Ethyl Acetoacetate D->E G (7-Bromo-4-ethyl-2-methyl quinolin-3-yl)methanol E->G Reduction F Reducing Agent (e.g., LiAlH4) F->G

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocols and Data

The following protocols are based on well-established transformations for analogous structures and provide a robust starting point for optimization.

Step Reaction Key Parameters Typical Yield
1 Synthesis of 2-Amino-4-bromophenyl ethyl ketoneReagents: 3-Bromoaniline, Propanoyl Chloride, Lewis Acid (e.g., AlCl₃). Solvent: Dichloromethane or 1,2-dichloroethane. Temp: 0°C to reflux.60-75%
2 Friedländer AnnulationReagents: 2-Amino-4-bromophenyl ethyl ketone, Ethyl acetoacetate. Catalyst: 10 mol% p-Toluenesulfonic acid (p-TsOH) or 2 eq. KOH. Solvent: Toluene (with Dean-Stark) or Ethanol. Temp: Reflux.70-85%
3 Ester ReductionReagent: Lithium aluminum hydride (LiAlH₄). Solvent: Anhydrous Tetrahydrofuran (THF). Temp: 0°C to room temperature.85-95%
Protocol 1: Synthesis of 2-Amino-4-bromophenyl ethyl ketone

This crucial starting material is best prepared via a Friedel-Crafts acylation of 3-bromoaniline. The reaction must be carefully controlled to favor ortho-acylation.

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq.) to the suspension with vigorous stirring.

  • In a separate flask, dissolve 3-bromoaniline (1.0 eq.) in dry DCM.

  • Add the aniline solution dropwise to the activated acylating agent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0°C and quench carefully by slowly adding crushed ice, followed by 2M HCl (aq).

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, Hexane:Ethyl Acetate gradient) or recrystallization.

Protocol 2: Friedländer Annulation

This step constructs the quinoline core. Both acid and base catalysis can be effective, and the choice may depend on the specific substrate and desired scale.[2][3]

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using acid catalysis in toluene), add 2-amino-4-bromophenyl ethyl ketone (1.0 eq.), ethyl acetoacetate (1.2 eq.), and the chosen solvent (toluene or ethanol).

  • Add the catalyst (e.g., p-TsOH, 0.1 eq., or KOH, 2.0 eq.).

  • Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting aminoketone is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up (Acid Catalysis): Dilute with ethyl acetate, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Work-up (Base Catalysis): Neutralize with 1M HCl (aq) and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • The crude ester product is often a solid and can be purified by recrystallization from ethanol.

Protocol 3: Reduction to the Final Product

This is a standard ester reduction using a powerful hydride agent. Strict anhydrous conditions are critical for success.

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Dissolve the ethyl quinoline-3-carboxylate from Step 2 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% NaOH (aq) (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser work-up).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude alcohol.

  • Purify the final product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or column chromatography.[4]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process.

Friedländer Annulation (Step 2)

Q1: My cyclization reaction is stalling or showing very low conversion. What could be the cause?

A1: This is a common issue in Friedländer syntheses and can be attributed to several factors:

  • Catalyst Inactivity: If using an acid catalyst like p-TsOH, ensure it is anhydrous. For base catalysis with KOH or NaOH, ensure the reagents are of high quality. The choice between acid and base catalysis can be substrate-dependent; it is worth screening both on a small scale.[3]

  • Insufficient Temperature/Water Removal: This reaction produces water, which can inhibit the catalyst and prevent the reaction from reaching completion. If using acid catalysis, employing a Dean-Stark trap with a solvent like toluene is highly effective for removing water azeotropically and driving the equilibrium towards the product.

  • Steric Hindrance: The ethyl group at the 4-position introduces some steric bulk. A stronger acid catalyst or higher reaction temperatures might be necessary to overcome this barrier.

Q2: I'm observing a significant amount of a dark, tarry byproduct, especially at higher temperatures. How can I minimize this?

A2: Tar formation is often a result of self-condensation or polymerization side reactions, particularly under harsh acidic conditions and prolonged heating.[5][6]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Unnecessary heating can degrade both the product and intermediates.

  • Try Base Catalysis: Base-catalyzed Friedländer reactions often proceed under milder conditions (e.g., refluxing ethanol) and can sometimes provide a cleaner reaction profile compared to high-temperature acid catalysis.

  • Gradual Temperature Increase: When scaling up, avoid rapid heating. A gradual increase to the target temperature allows for better control and can minimize the formation of degradation byproducts.[6]

G cluster_0 Start Low Conversion in Friedländer Annulation Q1 Is water being effectively removed? Start->Q1 A1_Yes Use Dean-Stark trap with Toluene Q1->A1_Yes No Q2 Is the catalyst active and appropriate? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Screen both acid (p-TsOH) and base (KOH) catalysts Q2->A2_Yes Unsure Q3 Is the temperature high enough? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Increase temperature gradually; consider higher boiling solvent Q3->A3_Yes No End Reaction Optimized Q3->End Yes

Caption: Decision tree for troubleshooting the Friedländer reaction.

Ester Reduction & Scale-Up (Step 3)

Q1: The reduction with LiAlH₄ seems incomplete, and the work-up is forming a problematic emulsion/gel.

A1: These are classic challenges with LiAlH₄.

  • Incomplete Reduction: Ensure your starting ester is completely dry and dissolved in anhydrous THF. Moisture will consume the reducing agent. Use of at least 1.5 equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion.

  • Work-up Issues: The formation of gelatinous aluminum salts is a common problem that traps the product. The Fieser work-up (sequential addition of H₂O, aq. NaOH, then more H₂O in a 1:1:3 ratio by weight relative to LiAlH₄) is specifically designed to produce a granular, easily filterable precipitate. Ensure vigorous stirring during and after the additions to promote granulation. Adding a filter aid like Celite® before filtration is also highly recommended.

Q2: What are the primary safety concerns when scaling up the LiAlH₄ reduction?

A2: Lithium aluminum hydride is highly reactive and pyrophoric.

  • Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Controlled Addition: The addition of the ester to the LiAlH₄ slurry (or vice-versa, though less common) should be slow and controlled to manage the exotherm, especially on a larger scale. Use an addition funnel and monitor the internal temperature.

  • Quenching: The quenching process is highly exothermic and releases hydrogen gas. It must be done very slowly at 0°C with adequate cooling and ventilation. Never add water or protic solvents rapidly to a large amount of unreacted LiAlH₄.

Q3: Is column chromatography viable for purifying kilograms of the final product?

A3: While possible, large-scale column chromatography is expensive and generates significant solvent waste. For scaling up, developing a robust recrystallization protocol is far more efficient and economical.

  • Solvent Screening: Screen various solvent systems on a small scale to find conditions that provide good recovery and high purity. Common choices include single solvents like ethanol or methanol, or binary systems like ethyl acetate/hexane, DCM/pentane, or ethanol/water.[4]

  • Controlled Cooling: For optimal crystal growth and purity, allow the saturated solution to cool slowly. Crash cooling can trap impurities.

Frequently Asked Questions (FAQs)

Q: Why was the Friedländer synthesis chosen over other named reactions like the Combes or Doebner-von Miller synthesis? A: The Friedländer synthesis offers a more direct and regiochemically controlled route for this specific substitution pattern. The Combes synthesis, reacting 4-bromoaniline with heptane-2,4-dione, is a viable alternative but can sometimes require harsher acidic conditions.[7][8] The Doebner-von Miller reaction is notorious for producing significant tarry byproducts and is generally less suitable for clean, large-scale synthesis of complex quinolines.[5][9]

Q: Can I introduce the bromine at the end of the synthesis instead of starting with 3-bromoaniline? A: While possible, regioselectivity becomes a major concern. Brominating the final (4-ethyl-2-methylquinolin-3-yl)methanol could lead to a mixture of isomers (e.g., bromination at the 5, 6, or 8 positions in addition to the desired 7-position), creating a significant purification challenge. Incorporating the bromine from the start provides absolute control over its final position.

Q: What are the expected ¹H NMR signals for the final product's key functional groups? A: You should expect to see a triplet and quartet for the C4-ethyl group, a singlet for the C2-methyl group, and a singlet (or doublet if coupled to a nearby proton) for the CH₂ protons of the C3-methanol group, which will disappear upon D₂O exchange along with the -OH proton. The aromatic protons will appear as a complex pattern in the 7-8.5 ppm region.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. Available from: [Link]

  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Available from: [Link]

  • (PDF) Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). ResearchGate. Available from: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available from: [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. Available from: [Link]

  • Combes quinoline synthesis. Wikipedia. Available from: [Link]

  • Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. (2025). ResearchGate. Available from: [Link]

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ACS Publications. Available from: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available from: [Link]

  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing. Available from: [Link]

  • COMBES QUINOLINE SYNTHESIS. Slideshare. Available from: [Link]

  • Synthesis of 2,4-Disubstituted Quinoline Derivatives via A 3 -Coupling: An EcoScale Evaluation. Chemistry-Europe. Available from: [Link]

  • A kind of synthetic method of 7-bromo-2,2-dimethylheptanoic acid ethyl ester and synthetically obtained product. PubChem. Available from: [Link]

  • SYNTHESES OF DERIVATIVES OF QUINOLINE. SciSpace. Available from: [Link]

  • Combes quinoline synthesis. Grokipedia. Available from: [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available from: [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. (2023). RSC Publishing. Available from: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). PMC. Available from: [Link]

  • 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4- b ]quinoline. ResearchGate. Available from: [Link]

  • Synthesis of 2,4-Disubstituted Quinolines by the Reaction of Propargylic Alcohols with Anilines in a Polyphosphoric Acid Medium. (2026). ResearchGate. Available from: [Link]

  • Combes Quinoline Synthesis (Chapter 16). Cambridge University Press & Assessment. Available from: [Link]

  • Modern Strategies for Heterocycle Synthesis. (2020). MDPI. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available from: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2025). PMC. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC. Available from: [Link]

  • Method for manufacturing herbicides and their intermediates. Google Patents.
  • Synthesis of Heterocyclic Compounds. ijirset. Available from: [Link]

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Optimization

Technical Support Center: Reducing Impurities in the Combes Quinoline Synthesis

Welcome to the Combes Quinoline Synthesis Support Center. The Combes synthesis is a highly versatile, classical organic reaction used to construct the quinoline core—a privileged scaffold in drug development—via the acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Combes Quinoline Synthesis Support Center. The Combes synthesis is a highly versatile, classical organic reaction used to construct the quinoline core—a privileged scaffold in drug development—via the acid-catalyzed condensation of anilines with β -diketones.

While the reaction is conceptually straightforward, researchers frequently encounter significant purity issues, including regioisomeric mixtures, incomplete conversion, and severe polymerization (tarring). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind these impurities and provide self-validating protocols to ensure high-purity, reproducible yields.

Part 1: Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the specific mechanistic failure point in your synthesis.

CombesTroubleshooting Start Crude Combes Reaction Mixture Regio Issue 1: Regioisomeric Mixtures Detected? Start->Regio Unreacted Issue 2: Unreacted Starting Materials? Regio->Unreacted No FixRegio Use symmetrical diketones or PPE catalyst to direct annulation sterically Regio->FixRegio Yes Charring Issue 3: Polymeric or Tarry Byproducts? Unreacted->Charring No FixUnreacted Azeotropic water removal (Dean-Stark) prior to acid cyclization Unreacted->FixUnreacted Yes FixCharring Replace conc. H2SO4 with PPA, PPE, or Silica Chloride Charring->FixCharring Yes Success Proceed to Isolation & Chromatography Charring->Success No FixRegio->Unreacted FixUnreacted->Charring FixCharring->Success

Troubleshooting workflow for identifying and resolving Combes synthesis impurities.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: Why am I isolating a mixture of regioisomers, and how can I force regioselectivity? Causality: Regioisomeric impurities arise from two sources: the use of meta-substituted anilines (which offer two different ortho positions for cyclization) or unsymmetrical 1,3-diketones (like 1,1,1-trifluoro-2,4-pentanedione). Because the two carbonyls in an unsymmetrical diketone have distinct electronic and steric profiles, the initial nucleophilic attack by the aniline yields a mixture of Schiff bases, ultimately cyclizing into mixed quinoline products . Solution: Whenever the target permits, utilize symmetrical diketones (e.g., acetylacetone) to ensure a uniform regiochemical outcome. If asymmetry is required, switch your catalyst to a Polyphosphoric Ester (PPE)—a mixture of Polyphosphoric Acid (PPA) and ethanol. Studies show that during the rate-determining electrophilic aromatic annulation step, the bulky PPE catalyst leverages steric effects to heavily favor a single regioisomer .

Q2: My reaction mixture turns into a black, tarry mess. What causes this polymerization? Causality: The classical Combes protocol relies on concentrated sulfuric acid ( H2​SO4​ ) at elevated temperatures (100–150 °C). H2​SO4​ is not just a strong Brønsted acid; it is a potent oxidizing agent. It causes oxidative degradation and rapid polymerization of the electron-rich enamine intermediate before cyclization can occur, resulting in heavy tar formation . Solution: Substitute H2​SO4​ with non-oxidizing acid catalysts. PPA is the industry standard for minimizing tar, but solid acid catalysts (like Silica Chloride) are increasingly used to achieve high purity profiles without the harsh oxidative side reactions.

Q3: How does the substitution pattern on my aniline affect the purity profile? Causality: Electron-donating groups (e.g., methoxy) increase the nucleophilicity of the aniline, accelerating Schiff base formation but also making the ring highly susceptible to oxidative tarring. Conversely, halogenated anilines (e.g., 4-bromoaniline) slightly deactivate the ring. While this deactivation reduces the overall yield (typically dropping to 50–70%), it significantly improves the purity profile by suppressing over-oxidation and side reactions during the harsh cyclization step . Solution: When processing electron-rich anilines, strictly avoid H2​SO4​ and utilize milder solid acids. For halogenated anilines, standard PPA conditions are well-tolerated, but you must extend the reaction time to account for the deactivated ring.

Q4: I am seeing a high percentage of unreacted starting materials. How do I drive the reaction to completion? Causality: The initial condensation step releases water. If this water is not actively removed from the system, chemical equilibrium prevents full conversion, and the enamine intermediate will hydrolyze back into the starting aniline and diketone. Solution: Decouple the reaction into a two-step "one-pot" process. First, perform the condensation in a refluxing solvent (like toluene) using a Dean-Stark trap to azeotropically remove the water. Only after the theoretical volume of water is collected should you add the acid catalyst for the cyclization phase.

Part 3: Quantitative Data on Catalyst Optimization

Selecting the correct catalyst is the single most important variable for reducing impurities. The table below summarizes the quantitative impact of various catalytic systems on the Combes synthesis.

Catalyst SystemTypical Yield (%)Purity ProfileRegioselectivity (Unsymmetrical)Primary Mechanistic Drawback
Conc. H2​SO4​ 40–50%Low (High Tar)PoorSevere oxidative degradation of intermediates.
Polyphosphoric Acid (PPA) 65–80%HighModerateHigh viscosity impedes heat transfer and workup.
Polyphosphoric Ester (PPE) 70–85%HighHighRequires in-situ preparation with absolute ethanol.
Silica Chloride 80–90%Very HighModerateHeterogeneous nature requires strict stirring rates.
Part 4: Step-by-Step Optimized Experimental Protocol

To ensure reproducibility and high purity, use the following self-validating protocol for the synthesis of 2,4-dimethylquinoline. This method utilizes azeotropic water removal followed by PPA-catalyzed cyclodehydration to eliminate both unreacted starting materials and tarry impurities.

Step 1: Enamine Formation (Condensation)

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine aniline (1.0 eq, 10 mmol) and acetylacetone (1.1 eq, 11 mmol) in 100 mL of anhydrous toluene.

  • Causality: Toluene allows for the azeotropic removal of water. By actively removing the water byproduct, Le Chatelier's principle drives the equilibrium entirely toward the enamine, preventing starting material impurities.

  • Validation Checkpoint: Reflux the mixture. The reaction is complete when the theoretical volume of water (~0.18 mL) is collected in the Dean-Stark trap (typically 2–3 hours). TLC (Hexane:EtOAc 8:2) must show the complete disappearance of the aniline spot.

Step 2: Acid-Catalyzed Cyclodehydration

  • Action: Cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. To the neat, crude enamine, slowly add freshly prepared Polyphosphoric Acid (PPA) (10 equivalents by weight) while stirring vigorously. Heat the mixture to 120 °C for 2 hours.

  • Causality: PPA provides the highly acidic environment necessary for the rate-determining electrophilic aromatic annulation but lacks the oxidative properties of H2​SO4​ , completely preventing tarring .

  • Validation Checkpoint: As the reaction proceeds, the mixture will become highly viscous and transition to a deep amber color (it should not turn opaque black). TLC of a neutralized micro-aliquot will confirm the disappearance of the enamine intermediate.

Step 3: Quench and Neutralization

  • Action: Cool the reaction mixture to 60 °C (PPA becomes an unworkable solid at room temperature) and pour it cautiously onto 200 g of crushed ice. Vigorously stir until the PPA complex fully hydrolyzes into a clear solution. Slowly add aqueous Ammonium Hydroxide ( NH4​OH ) until the solution reaches pH 9.

  • Causality: Neutralization with NH4​OH provides a gentler exotherm compared to Sodium Hydroxide (NaOH), preventing localized base-catalyzed degradation of the newly formed quinoline.

  • Validation Checkpoint: A distinct physical state change will occur; a pale yellow precipitate or oily layer of the crude quinoline will crash out of the aqueous phase as the pH crosses 7 into the alkaline range.

Step 4: Isolation

  • Action: Extract the alkaline aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: The final product should be a pale yellow oil. Verify purity via 1H NMR; you should observe distinct aromatic quinoline peaks and a complete absence of aldehyde/ketone protons.

References
  • Title: Combes quinoline synthesis Source: Wikipedia URL: [Link]

  • Title: Combes quinoline synthesis Source: Grokipedia URL: [Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol for Assays

Welcome to the technical support guide for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. This document provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. This document provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of this quinoline derivative throughout your experimental workflows. Inconsistent results and loss of potency are often linked to compound degradation, a common challenge with quinoline-based compounds in aqueous solutions.[1] This guide is designed for researchers, scientists, and drug development professionals to proactively address and mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when working with (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol and provide actionable solutions.

Question 1: My stock solution of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has developed a yellow or brownish tint. What does this mean and can I still use it?

Discoloration is a primary visual indicator of quinoline compound degradation.[1] This is frequently caused by oxidation or photodegradation. The appearance of color suggests that the parent compound is breaking down into various byproducts, which can compromise the accuracy of your assays. It is strongly advised to discard discolored solutions and prepare a fresh stock. To prevent this, always store quinoline solutions protected from light.[1]

Question 2: I'm observing a progressive loss of activity or high variability in my dose-response assays. Could this be related to compound stability?

Yes, this is a classic sign of compound instability.[1] Quinoline derivatives can be susceptible to degradation in aqueous assay media, and this process can be influenced by several factors including pH, temperature, and light exposure.[1] A decline in potency over the course of an experiment or between experiments suggests that the concentration of the active parent compound is decreasing. It is crucial to either prepare fresh dilutions for each experiment or to perform stability studies under your specific assay conditions to determine the compound's viability over time.

Question 3: What are the key factors I need to control to maximize the stability of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol in my experiments?

The stability of quinoline compounds is primarily influenced by three main factors:

  • pH: The solubility and stability of quinoline derivatives are highly pH-dependent.[1] Degradation can be accelerated in both acidic and basic environments.[1] It is essential to use buffered solutions to maintain a consistent pH where the compound exhibits maximum stability.[1]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to ambient or UV light.[1] This can lead to the formation of byproducts such as hydroxyquinolines.[1]

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[1]

Question 4: What is the best way to prepare and store stock solutions of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol?

For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO, methanol, or acetonitrile.[2][3][4] Store these stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] When preparing aqueous working solutions, use freshly prepared dilutions and protect them from light by using amber vials or covering the container with aluminum foil.

Proactive Stability Assessment: Forced Degradation Studies

To understand the stability profile of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol under your specific assay conditions, we recommend performing a forced degradation study. This involves intentionally subjecting the compound to harsh conditions to identify potential degradation pathways and products.[3][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Experimental Workflow for Forced Degradation

Below is a diagram illustrating the typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (Solid & Solution, 80°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B Light Exposure) Stock->Photo Expose to Stress Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable HPLC Analyze via Stability-Indicating HPLC-UV/MS Neutralize->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.[6]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1][6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.[1]

    • Oxidative Degradation: Combine the stock solution with a 3% hydrogen peroxide solution. Maintain at room temperature.[1]

    • Thermal Degradation: Place both the solid compound and a solution in a temperature-controlled oven at 80°C.[2]

    • Photolytic Degradation: Expose a solution of the compound to light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[2]

  • Sample Collection and Analysis:

    • Take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).[1]

    • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.[1]

    • Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A robust analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[6]

Protocol 2: Stability-Indicating HPLC Method Development
  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector is recommended.

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.[6] Buffers can be added to control the pH of the mobile phase.

  • Detection: Monitor at a wavelength where the parent compound has maximum absorbance. A PDA detector will be useful for peak purity analysis.

  • Method Validation: The method must be validated to ensure it is specific, meaning that degradation products do not interfere with the quantification of the parent compound.[1]

Potential Degradation Pathways

Understanding the potential degradation pathways of quinoline derivatives can aid in the interpretation of stability studies. Common degradation reactions include oxidation, hydrolysis, and photolytic cleavage.

Quinoline Degradation Pathways cluster_products Potential Degradation Products Parent (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Oxidized N-oxides & Hydroxylated Derivatives Parent->Oxidized Oxidation (H₂O₂) Hydrolyzed Products from cleavage of substituents (if applicable) Parent->Hydrolyzed Hydrolysis (Acid/Base) Photolytic Rearranged or cleaved ring structures Parent->Photolytic Photodegradation (UV/Light)

Sources

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Technical Support Center: Deprotection of Quinoline Intermediates

Welcome to the Technical Support Center for the deprotection of quinoline intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the deprotection of quinoline intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). The unique electronic properties of the quinoline ring system can present distinct challenges in standard deprotection protocols. This resource aims to provide scientifically grounded and practical solutions to overcome these hurdles.

Section 1: N-Boc Deprotection of Quinolines

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the quinoline ring system due to its general stability and the variety of conditions for its removal.[1] However, issues such as incomplete reactions or degradation of sensitive substrates can arise.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM protocol for N-Boc deprotection is giving low yields. What could be the issue?

A1: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for Boc deprotection, its efficacy can be substrate-dependent.[2] Low yields can stem from several factors:

  • Steric Hindrance: Bulky substituents near the N-Boc group can impede the approach of the acid.

  • Electronic Effects: Electron-withdrawing groups on the quinoline ring can decrease the nucleophilicity of the nitrogen, making the carbamate less susceptible to acid-catalyzed cleavage.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q2: Are there milder alternatives to strong acids for N-Boc deprotection on sensitive quinoline intermediates?

A2: Yes, several milder methods can be employed when dealing with acid-sensitive functional groups on your quinoline intermediate. One such method involves the use of oxalyl chloride in methanol, which can effect deprotection at room temperature.[3] Another approach is thermolytic deprotection under continuous-flow high-temperature conditions, which has shown compatibility with a broad range of functional groups.[4][5] Mechanochemical ball milling with p-toluenesulfonic acid monohydrate also offers a solvent-free and often highly efficient alternative.[6]

Troubleshooting Guide: N-Boc Deprotection
Problem Potential Cause Suggested Solution
Low to no conversion Insufficiently acidic conditions.Increase the concentration of the acid or switch to a stronger acid (e.g., HCl in dioxane).
Steric hindrance around the N-Boc group.Consider elevated temperatures or longer reaction times. Alternatively, explore methods that do not rely on direct protonation, such as thermolytic deprotection.[4]
Decomposition of starting material or product Harsh acidic conditions are incompatible with other functional groups.Switch to a milder deprotection method, such as using oxalyl chloride in methanol[3] or a solvent-free mechanochemical approach.[6]
Formation of side products Scavengers may be needed to trap the reactive tert-butyl cation generated during deprotection.Add a scavenger such as triethylsilane or anisole to the reaction mixture.
Experimental Protocol: Mild N-Boc Deprotection using Oxalyl Chloride

This protocol is adapted from a method reported for the mild deprotection of N-Boc groups.[3]

  • Dissolve the N-Boc protected quinoline intermediate in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl chloride in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Section 2: Deprotection of Quinoline N-Oxides

Quinoline N-oxides are common intermediates in the synthesis of substituted quinolines, as the N-oxide functionality can direct C-H functionalization.[7][8] The subsequent deoxygenation to the parent quinoline is a crucial step.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the deoxygenation of quinoline N-oxides?

A1: Common methods for the deoxygenation of quinoline N-oxides include catalytic hydrogenation and reduction with various reagents. A granular cobalt catalyst has been shown to be effective for the hydrogenation of quinoline N-oxides to the parent quinoline.[9] Visible-light-mediated deoxygenation offers a mild and chemoselective alternative, allowing for the selective removal of the N-oxide in the presence of other reducible functional groups.[10]

Q2: My catalytic hydrogenation for N-oxide deprotection is sluggish. What could be the cause?

A2: Sluggish hydrogenation of quinoline derivatives can be due to catalyst poisoning.[11][12] The quinoline nitrogen, both in the N-oxide and the resulting product, can coordinate to the metal catalyst, reducing its activity.[13]

Troubleshooting Guide: Quinoline N-Oxide Deprotection
Problem Potential Cause Suggested Solution
Incomplete reaction in catalytic hydrogenation Catalyst poisoning by the quinoline nitrogen.Increase the catalyst loading or consider a catalyst that is more resistant to poisoning, such as certain ruthenium- or gold-based catalysts.[13][14]
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure and/or the reaction temperature.
Side reactions observed Over-reduction of the quinoline ring.Monitor the reaction carefully and stop it once the N-oxide has been consumed. Consider milder, more selective methods like visible-light-mediated deoxygenation.[10]
Decision-Making Workflow for N-Oxide Deprotection

Deprotection_Decision start Start: Quinoline N-Oxide Deprotection substrate_sensitivity Is the substrate sensitive to harsh conditions? start->substrate_sensitivity catalyst_poisoning Is catalyst poisoning a concern? substrate_sensitivity->catalyst_poisoning No mild_methods Use mild methods: - Visible-light deoxygenation - Chemical reductants (e.g., PCl3, PPh3) substrate_sensitivity->mild_methods Yes hydrogenation Catalytic Hydrogenation: - Co-based catalyst - Pd/C, PtO2 catalyst_poisoning->hydrogenation No optimize_hydrogenation Optimize Hydrogenation: - Increase catalyst loading - Use resistant catalysts (Ru, Au) - Increase H2 pressure/temperature catalyst_poisoning->optimize_hydrogenation Yes

Caption: Decision tree for selecting a quinoline N-oxide deprotection method.

Section 3: Cleavage of Ether Protecting Groups on Quinolines

Hydroxyquinolines are important synthetic intermediates, and the protection of the hydroxyl group as an ether is a common strategy. The subsequent deprotection can sometimes be challenging depending on the nature of the ether and other functional groups present.

Frequently Asked Questions (FAQs)

Q1: What are the challenges associated with the deprotection of methoxy groups on a quinoline ring?

A1: Methoxy groups are generally stable ether protecting groups, and their cleavage often requires harsh conditions, such as strong acids like HBr or Lewis acids like BBr₃. These conditions may not be compatible with other sensitive functional groups in the molecule.[15]

Q2: Are there milder methods for the deprotection of quinoline ethers?

A2: Photocleavage of quinolinyl methyl ethers has been reported as a mild and efficient method for the deprotection of alcohols.[16] This method utilizes visible light and a photocatalytic dye to induce a single-electron transfer process, leading to the cleavage of the ether bond.

Troubleshooting Guide: Ether Deprotection
Problem Potential Cause Suggested Solution
Low yield with BBr₃ Decomposition of the substrate.Use lower temperatures and carefully control the stoichiometry of the reagent.
Incomplete reaction.Increase the reaction time or the amount of BBr₃.
Incompatibility with other functional groups Harsh acidic conditions.Explore milder deprotection methods such as photocleavage for applicable ether types.[16] Consider using alternative, more labile ether protecting groups in your synthetic design, such as silyl ethers.[17]
Conceptual Workflow for Photocleavage of Quinoline Ethers

Photocleavage_Workflow start Start: Quinolinyl Methyl Ether conditions Visible Light (150W) Photocatalytic Dye Sacrificial Reductant (e.g., Triethylamine) start->conditions Irradiate with set_process Single-Electron Transfer (SET) conditions->set_process intermediate Radical Cation/Anion Intermediate set_process->intermediate cleavage Cleavage of C-O Bond intermediate->cleavage product Deprotected Alcohol + Quinoline Byproduct cleavage->product

Caption: Conceptual workflow for the photocleavage of quinolinyl methyl ethers.[16]

References

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Synthesis and Photocleavage of Quinoline Methyl Ethers: A Mild and Efficient Method for the Selective Protection and Deprotection of the Alcohol Functionality. ConnectSci. Available at: [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. ACS Publications. Available at: [Link]

  • Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. ResearchGate. Available at: [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Wiley Online Library. Available at: [Link]

  • Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. PubMed. Available at: [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Connect. Available at: [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]

  • Protecting groups. RSC Publishing. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Vapourtec. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection... ResearchGate. Available at: [Link]

  • N‐Tf deprotection, and synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. ACS Publications. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]

  • Base-Labile Protecting Groups. Fiveable. Available at: [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group. Google Patents.
  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development. Available at: [Link]

  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society. Available at: [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS. Georgia Institute of Technology. Available at: [Link]

  • lithiation of 8-bromoquinoline. Sciencemadness.org. Available at: [Link]

  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Common methods for oxidizing pyridines/quinolines and reducing N-oxides. Wiley Online Library. Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Cleavage of C–C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates. Organic Letters. Available at: [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. Available at: [Link]

  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. PMC. Available at: [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC. Available at: [Link]

  • Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring

Welcome to the technical support center for optimizing nucleophilic substitution reactions on the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions on the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide robust, field-proven strategies for achieving high-yield, regioselective functionalization of this critical heterocyclic motif.

Section 1: Fundamental Principles & Frequently Asked Questions (FAQs)

The quinoline ring system, composed of an electron-rich benzene ring fused to an electron-deficient pyridine ring, presents a unique electronic landscape. This inherent polarity is the cornerstone of its reactivity.[1][2]

Q1: Why does nucleophilic substitution preferentially occur on the pyridine ring and not the benzene ring?

A1: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbons within this ring electrophilic (electron-poor) and thus susceptible to attack by nucleophiles.[2][3] The benzene portion, conversely, remains comparatively electron-rich and is more prone to electrophilic substitution.[4][5]

Q2: At which positions on the pyridine ring is nucleophilic attack most favorable?

A2: Nucleophilic attack is most favorable at the C2 and C4 positions.[1][3] The reason is mechanistic stability. When a nucleophile attacks at either of these positions, the resulting negatively charged intermediate (the Meisenheimer complex) is significantly stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative nitrogen atom.[2][6] Attack at C3 does not permit this stabilization, making the intermediate much higher in energy.[3]

Q3: My quinoline substrate has no leaving group. Can I still perform a nucleophilic substitution?

A3: Yes, this is a common challenge that can be addressed using a C-H activation strategy, most notably through the use of quinoline N-oxides . The N-oxide functionality activates the C2 position for direct functionalization with a variety of nucleophiles, followed by a deoxygenation step.[7][8] This powerful approach bypasses the need for pre-functionalizing the ring with a leaving group.[9]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section addresses specific problems you might encounter in a question-and-answer format, providing both a direct solution and the underlying scientific rationale.

Dot Diagram: General Troubleshooting Workflow

G start Reaction Start: Low Yield or No Product check_lg Is there a good leaving group (e.g., F, Cl, NO2) at C2/C4? start->check_lg check_activation Is the ring sufficiently activated (e.g., electron-withdrawing groups)? check_lg->check_activation Yes solution_lg Strategy: 1. Improve leaving group (F > Cl > Br > I). 2. Use Quinoline N-Oxide strategy. check_lg->solution_lg No check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMSO, DMF) check_activation->check_solvent Yes solution_activation Strategy: 1. Add EWGs to the ring if possible. 2. Switch to N-Oxide activation method. check_activation->solution_activation No check_temp Is the temperature optimal? check_solvent->check_temp Yes solution_solvent Strategy: 1. Switch to high-quality, dry DMSO or NMP. 2. Ensure nucleophile is soluble. check_solvent->solution_solvent No solution_temp Strategy: 1. Incrementally increase temperature (e.g., 80°C -> 120°C). 2. Monitor for decomposition. check_temp->solution_temp No success Reaction Optimized check_temp->success Yes

Caption: Troubleshooting decision tree for low-yield SNAr reactions.

Q4: My reaction with 4-chloroquinoline is sluggish and gives a poor yield. What is the first thing I should check?

A4: Your choice of solvent is the most critical parameter to evaluate. Nucleophilic aromatic substitution (SNAr) reactions are dramatically accelerated in polar aprotic solvents like DMSO, DMF, and NMP.[10] These solvents excel at solvating the counter-ion of the nucleophile but poorly solvate the nucleophilic anion itself. This results in a "naked," highly reactive nucleophile, which can boost reaction rates by several orders of magnitude compared to protic solvents like ethanol or water.[10][11] Ensure your solvent is anhydrous, as trace water can protonate and deactivate strong nucleophiles.

Q5: I am trying to substitute a chloro- group at C4, but I am getting a mixture of products or significant decomposition. How can I improve selectivity?

A5: This issue often points to excessive reaction temperature. While heat is required to overcome the activation energy, too much can provide access to alternative, higher-energy pathways and cause decomposition.

  • Causality: The advantage of using a highly effective polar aprotic solvent like DMSO is that it often allows for lower reaction temperatures, which minimizes side reactions and improves selectivity.[10]

  • Troubleshooting Steps:

    • Switch to a high-purity, anhydrous DMSO.

    • Reduce the reaction temperature to a lower starting point (e.g., 80 °C).

    • Monitor the reaction by TLC or LC-MS and only increase the temperature incrementally if the reaction is not proceeding.

Q6: I'm observing poor regioselectivity between the C2 and C4 positions. How can I favor substitution at one position over the other?

A6: Regioselectivity between C2 and C4 is a classic challenge governed by both electronics and sterics.

  • Electronic Factors: The C4 position is often slightly more reactive electronically.[6]

  • Steric Factors: The C2 position is flanked by the nitrogen's lone pair and the fused benzene ring, making it more sterically hindered.[6] You can exploit this by modifying the nucleophile. Using a bulkier nucleophile will disproportionately disfavor attack at the more hindered C2 position, thus increasing selectivity for C4.[12] Conversely, a small, potent nucleophile may show less selectivity.

Section 3: Key Reaction Parameters & Optimization Tables

Mechanism Diagram: Classical SNAr on 4-Chloroquinoline

Caption: SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Table 1: Solvent Selection Guide for Quinoline SNAr
SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent choice. Maximizes nucleophile reactivity. Hygroscopic; must be dry.[10]
DMF Polar Aprotic37153Good alternative to DMSO, though sometimes less effective. Can decompose at high temps.
NMP Polar Aprotic32202High boiling point allows for a wide temperature range for unreactive substrates.
Acetonitrile Polar Aprotic37.582Useful for reactions that proceed at lower temperatures.[13]
Ethanol Polar Protic24.578Generally poor choice. Solvates and deactivates the nucleophile, leading to slow reactions.
Table 2: Leaving Group Reactivity in Quinoline SNAr
Leaving GroupRelative ReactivityRationale
-F HighestThe C-F bond is highly polarized, making the ipso-carbon very electrophilic. Fluoride's high electronegativity stabilizes the intermediate. This reactivity order is a hallmark of the SNAr mechanism.[14][15]
-NO₂ HighStrong electron-withdrawing group that activates the ring and is a good leaving group.
-Cl ModerateA common and effective leaving group, often providing a good balance of reactivity and substrate availability.[15]
-Br ModerateSimilar in reactivity to -Cl.
-I LowThe C-I bond is less polarized, making the ipso-carbon less susceptible to initial nucleophilic attack, which is the rate-determining step.[15]

Section 4: Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction between 4,7-dichloroquinoline and a secondary amine.

  • Materials:

    • 4,7-Dichloroquinoline (1.0 equiv)

    • Secondary Amine (e.g., morpholine) (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline and potassium carbonate.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO via syringe, followed by the secondary amine.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: C2-Functionalization via N-Oxide Activation

This protocol outlines the activation of quinoline to its N-oxide and subsequent nucleophilic substitution.

  • Part A: N-Oxide Formation

    • Dissolve quinoline (1.0 equiv) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aq. solution, 2.5 equiv).

    • Allow the mixture to warm to room temperature, then heat to 70-80 °C for 3-4 hours.

    • Monitor for the disappearance of starting material by TLC.

    • Carefully remove the excess acetic acid under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the quinoline N-oxide.

  • Part B: Deoxygenative Nucleophilic Substitution

    • In a dry flask under an inert atmosphere, dissolve the quinoline N-oxide (1.0 equiv) in a suitable solvent like 1,2-dichloroethane (DCE).[9]

    • Add an activating agent (e.g., Ts₂O or PyBroP) to form the activated intermediate.[9][16]

    • Introduce the nucleophile (e.g., a thiol, amine, or dithiocarbamic acid).[16]

    • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures depending on the nucleophile) until completion.

    • Perform an aqueous workup and purify the 2-substituted quinoline product by chromatography.

Section 5: References

  • Belyaeva, K. V., et al. (2023). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Belyaeva, K. V., et al. (2023). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. [Link]

  • Beccalli, E. M., et al. (2000). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters. [Link]

  • Yang, W., et al. (2021). Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines. PMC. [Link]

  • Quora. (2020). Why does nucleophilic substitution in isoquinoline favour at position 1? [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Rauf, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Dual substitution reaction of Quinoline N-oxides. [Link]

  • Fernández, G. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Organic Chemistry. [Link]

  • Gaylord Chemical. (n.d.). SNAr Comparative Reaction. [Link]

  • Hamana, M., & Muraoka, M. (1974). The Reaction of Quinoline N-Oxide with Diethylthiocarbamoyl Chloride in the Presence of an Amine. Heterocycles. [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Beilstein Journals. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2022). PMC. [Link]

  • Powers, A. M., & Sigman, M. S. (2018). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PMC. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Crampton, M. R., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. (n.d.). QUINOLINE. [Link]

  • Filo. (2025). Why does nucleophilic substitution happen in pyridine ring in quinoline.... [Link]

  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]

  • Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • YouTube. (2020). Reactivity of Quinoline. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2-chloro-3-(arylthiol)quinoxalines (1–5). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubMed. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. [Link]

  • University of Texas Southwestern Medical Center. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. [Link]

  • JOCPR. (2024). 15-16 Structural Optimization of Quinoline Derivatives for Antimal. [Link]

  • SIUE. (n.d.). Aliphatic Nucleophilic Substitution. [Link]

  • LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of Quinoline-Based Drug Candidates

Introduction Welcome to the Technical Support Center. Quinolines are highly privileged scaffolds in drug discovery, frequently utilized in oncology, antimalarial, and CNS therapeutics. However, their unique physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. Quinolines are highly privileged scaffolds in drug discovery, frequently utilized in oncology, antimalarial, and CNS therapeutics. However, their unique physicochemical properties—specifically the basicity of the quinoline nitrogen and their planar, lipophilic nature—frequently lead to severe cell permeability bottlenecks.

This guide provides a mechanistic troubleshooting framework to help researchers diagnose and resolve ADME (Absorption, Distribution, Metabolism, and Excretion) challenges, decoupling passive diffusion deficits from active efflux liabilities.

Diagnostic Workflow

PermeabilityTroubleshooting start Low Intracellular Concentration Detected pampa Run PAMPA Assay (Isolate Passive Diffusion) start->pampa low_pampa Low Pe (< 1x10^-6 cm/s) Passive Deficit pampa->low_pampa high_pampa High Pe (> 1x10^-6 cm/s) Good Passive Diffusion pampa->high_pampa caco2 Run Caco-2 Assay (Bidirectional Transport) efflux Efflux Ratio > 2.0 Active P-gp/BCRP Efflux caco2->efflux opt_pka Optimize pKa & PSA (e.g., Add EWGs) low_pampa->opt_pka high_pampa->caco2 opt_pgp Reduce HBDs & Increase Steric Hindrance efflux->opt_pgp

Diagnostic workflow isolating passive diffusion vs. active efflux permeability barriers.

FAQs & Troubleshooting Guide

Q1: My quinoline derivative shows excellent target binding in biochemical assays but poor intracellular accumulation. Where do I start? A1: You must first decouple passive diffusion from active efflux. The basic nitrogen in the quinoline ring often results in a high pKa. At physiological pH (7.4), highly basic quinolines are predominantly protonated[1]. Ionized species possess a hydration shell that is energetically costly to shed, preventing them from passively crossing the lipophilic core of cell membranes. Troubleshooting: Run a Parallel Artificial Membrane Permeability Assay (PAMPA). If the effective permeability ( Pe​ ) is low, the root cause is passive diffusion. You must optimize the compound's Polar Surface Area (PSA)[2] and LogD 7.4​ . Consider adding electron-withdrawing groups (EWGs) to the quinoline ring to lower the nitrogen's pKa, thereby increasing the fraction of the neutral, membrane-permeable species at pH 7.4.

Q2: My PAMPA results show good passive permeability, but my Caco-2 assay shows poor apical-to-basolateral (A-to-B) transport. What does this signify? A2: This discrepancy is the hallmark of active efflux. PAMPA is a cell-free system that exclusively measures passive lipid diffusion[3]. Caco-2 cells, however, are polarized enterocyte-like cells that express intestinal efflux transporters, most notably P-glycoprotein (P-gp/MDR1). Quinolines are notorious P-gp substrates due to their planar, lipophilic nature and hydrogen-bond acceptor capabilities. Troubleshooting: Calculate the Efflux Ratio (ER) from your bidirectional Caco-2 data. An ER > 2.0 confirms that the compound is a substrate for active efflux[4]. To overcome this, reduce the molecule's hydrogen bond donors (HBD) or increase steric hindrance around the quinoline core to disrupt recognition by the P-gp binding pocket.

Q3: I tried increasing the lipophilicity (LogP) to improve passive diffusion, but now my Caco-2 data is highly variable and mass recovery is low. Why? A3: You have encountered the "grease ball" problem. While increasing LogP can improve lipid bilayer partitioning, excessive lipophilicity leads to poor aqueous solubility and non-specific binding to the plastic assay plates or the cell monolayer itself[5]. Troubleshooting: Calculate the mass balance (recovery) of your Caco-2 assay. If recovery is <80%, non-specific binding or precipitation is occurring. Introduce a small percentage of Bovine Serum Albumin (BSA) into the receiver compartment to act as a sink, and optimize the LogD to a "sweet spot" (typically between 1.0 and 3.0) rather than blindly maximizing LogP.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Validation: This protocol is self-validating through the use of high and low permeability reference standards. By removing cellular active transport mechanisms, it isolates and quantifies intrinsic passive diffusion[6].

  • Lipid Membrane Preparation: Coat a 96-well PVDF filter plate (donor plate) with 5 µL of a lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane). Allow at least 5 minutes for solvent evaporation to form the artificial lipid bilayer.

  • Donor Solution Formulation: Dissolve the quinoline candidate in DMSO, then dilute in PBS (pH 7.4) to a target concentration of 10 µM. Critical Step: Ensure the final DMSO concentration is ≤5% to prevent artificial membrane degradation.

  • Assay Assembly: Add 150 µL of the donor solution to each well of the filter plate. Add 300 µL of PBS (pH 7.4) to the acceptor plate (use low-binding Teflon or specialized plastic to minimize non-specific binding). Carefully lower the donor plate into the acceptor plate.

  • Incubation: Incubate at room temperature for 16 hours. Place the assembled plates in a sealed, humidified container to prevent evaporation, which would artificially concentrate the analyte.

  • Quantification & Calculation: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality & Validation: This assay measures both passive and active transcellular transport. Transepithelial Electrical Resistance (TEER) measurements act as an internal validation control; verifying tight junction integrity ensures that transport is transcellular, preventing paracellular leakage from skewing the data[5].

  • Cell Culture & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell inserts (e.g., 24-well format). Culture for 21 days in DMEM supplemented with 10% FBS to allow differentiation into a polarized monolayer.

  • Integrity Validation (TEER): Measure TEER before the experiment. Only utilize wells exhibiting a TEER > 250 Ω·cm² to guarantee monolayer integrity.

  • Apical-to-Basolateral (A-to-B) Transport: Add 10 µM of the quinoline candidate in HBSS buffer (pH 6.5, mimicking intestinal pH) to the apical (donor) chamber. Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.

  • Basolateral-to-Apical (B-to-A) Transport: In separate, parallel wells, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber to measure efflux.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At 30, 60, 90, and 120 minutes, extract 50 µL samples from the receiver chambers and immediately replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Analysis: Quantify concentrations via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−to−A)/Papp​(A−to−B) ).

Quantitative Data Summary

The following table summarizes the critical permeability metrics, their target thresholds, and diagnostic indications for quinoline optimization.

ParameterAssay / MethodTarget ThresholdDiagnostic Indication if Outside Threshold
Pe​ (Passive) PAMPA >1.0×10−6 cm/sPoor intrinsic passive lipid diffusion.
Papp​ (A-to-B) Caco-2 >10×10−6 cm/sPoor overall cellular absorption.
Efflux Ratio (ER) Caco-2 Bidirectional <2.0 Active efflux occurring (likely P-gp/BCRP substrate).
LogD 7.4​ Shake-flask / LC1.0 to 3.0< 1.0: Too polar; > 3.0: Too lipophilic (binding/solubility issues).
Polar Surface Area Computational (PSA) <120 ŲHigh PSA restricts membrane permeation.
Mass Recovery Caco-2 / PAMPA >80% Non-specific binding, compound instability, or precipitation.

References[3] Technical Support Center: Troubleshooting Low Cell Permeability of Sesquiterpenoids.Benchchem. Click here for verification[5] Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.Benchchem. Click here for verification[6] Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.Wikidot. Click here for verification[1] Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.National Center for Biotechnology Information (PMC).Click here for verification[4] Reliability of in vitro and in vivo methods for predicting P-glycoprotein effect on antidepressants delivery to the brain.National Center for Biotechnology Information (PMC). Click here for verification[2] What has polar surface area ever done for drug discovery?Ovid. Click here for verification

Sources

Troubleshooting

Strategies to improve reaction times in multi-step quinoline synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for drug development professionals and researchers seeking to overcome kinetic bottlenecks and optimize reaction times in mul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for drug development professionals and researchers seeking to overcome kinetic bottlenecks and optimize reaction times in multi-step quinoline synthesis (e.g., Skraup, Friedländer, and Knoevenagel-based condensations).

Below, you will find a diagnostic workflow, mechanistic FAQs, troubleshooting guides, and self-validating protocols to accelerate your synthetic pipelines.

Diagnostic Workflow

Before adjusting your protocol, use the following logic tree to identify the most appropriate acceleration strategy based on your specific reaction mechanics.

Workflow Start Analyze Synthesis Bottleneck Exothermic Highly Exothermic / Tarry Byproducts? (e.g., Skraup Reaction) Start->Exothermic Slow Kinetically Slow Condensation? (e.g., Friedländer Annulation) Exothermic->Slow No Flow Shift to Continuous Flow Enables rapid heat dissipation Exothermic->Flow Yes MW Apply Microwave (MAOS) Dielectric superheating overcomes Ea Slow->MW Yes Cat Integrate Solid Acid Catalyst (e.g., g-C3N4-SO3H) Slow->Cat Needs Yield Boost Opt Synergistic Acceleration (MAOS + Heterogeneous Catalyst) MW->Opt Cat->Opt

Fig 1: Diagnostic workflow for selecting quinoline synthesis acceleration strategies.

Core FAQs: Mechanistic Troubleshooting & Acceleration

Q: Why does Microwave-Assisted Organic Synthesis (MAOS) drastically reduce Friedländer reaction times compared to conventional thermal heating? A: Conventional thermal heating relies on conduction and convection, which are limited by the thermal conductivity of the vessel and solvent. MAOS utilizes dielectric heating, directly coupling microwave energy with the dipoles of the solvent and reactants. This localized superheating rapidly overcomes the Arrhenius activation energy barrier for both the initial imine formation and the subsequent cyclodehydration steps[1]. For instance, Friedländer condensations that typically require 12–24 hours under reflux can be driven to completion in 5–25 minutes at 130–200°C under microwave irradiation[1].

Q: How does Continuous Flow Chemistry resolve the severe charring and low yields typical of the Skraup synthesis? A: The classical Skraup synthesis (reacting aniline with glycerol and sulfuric acid) is notoriously exothermic, leading to localized hot spots in batch reactors that polymerize glycerol into intractable tar. Continuous flow microreactors possess a massive surface-area-to-volume ratio, enabling instantaneous heat dissipation and precise temperature control[2]. By passing the reagents over a packed bed of solid acid catalyst (such as niobium phosphate or Ni/Hβ-At) at controlled flow rates, the transient intermediate acrolein is immediately consumed by the aniline, preventing its polymerization and drastically reducing reaction times while improving selectivity[3][4].

Q: What is the mechanistic advantage of using Brønsted acid-functionalized heterogeneous catalysts over classical homogeneous acids? A: Homogeneous acids (like H2SO4 or p-TSA) require tedious aqueous workups and often lead to non-specific side reactions. Heterogeneous catalysts, such as sulfonic acid-functionalized graphitic carbon nitride (g-C3N4-SO3H), concentrate the reactants on their surface. The Brønsted acid sites simultaneously activate the carbonyl carbon for nucleophilic attack and stabilize the leaving water molecule during cyclodehydration[5]. This proximity effect reduces the entropic barrier of the multi-component reaction, accelerating quinoline formation while allowing the catalyst to be recovered via simple filtration[5].

Troubleshooting Guide: Overcoming Common Bottlenecks

Issue 1: Stalled cascade at the intermediate stage (incomplete cyclization).

  • Symptom: TLC shows complete consumption of starting materials but a persistent, highly polar intermediate spot.

  • Causality: The first step (Knoevenagel or imine condensation) generates water. In a closed batch system, the accumulation of water shifts the equilibrium backward, stalling the final cyclodehydration step.

  • Solution: Implement a self-validating water removal strategy. If using MAOS, switch to solvent-free conditions using a solid support (e.g., Montmorillonite K-10 or PEG-bound substrates) which acts as an internal desiccant, driving the equilibrium forward[6][7].

Issue 2: Poor regioselectivity in continuous flow amination.

  • Symptom: GC-MS reveals a mixture of quinoline regioisomers and uncyclized Schiff bases.

  • Causality: The residence time in the heated zone is too short to allow thermodynamic control, leaving the reaction in a kinetic state.

  • Solution: Decrease the flow rate to increase residence time, or increase the reactor coil temperature by 15°C. Ensure the solid acid catalyst bed is tightly packed to prevent channeling, which causes uneven reactant exposure[4].

Quantitative Data Summary: Traditional vs. Accelerated Methods

Synthesis MethodTraditional ProtocolAccelerated ProtocolPrimary Acceleration MechanismTypical Time ReductionYield Shift
Friedländer Batch, Reflux (EtOH), 24hMAOS, Solvent-free, 130°CDielectric superheating24 hours → 10 mins65% → 95%
Skraup Batch, H2SO4, 140°C, 12hContinuous Flow, Ni/Hβ-At, 250°CEnhanced mass/heat transfer12 hours → 5 mins*50% → 85%
Knoevenagel Batch, Piperidine, 8hg-C3N4-SO3H Catalyst, 80°CSurface reactant concentration8 hours → 4 hours70% → 92%

*Time denoted for continuous flow refers to reactor residence time.

Self-Validating Experimental Protocol

Microwave-Accelerated Solvent-Free Friedländer Quinoline Synthesis Objective: Synthesize polysubstituted quinolines from 2-aminobenzaldehyde and an active methylene ketone with zero solvent waste.

Step 1: Preparation & Catalyst Loading Grind 1.0 mmol of 2-aminobenzaldehyde and 1.1 mmol of the ketone with 5 mol% of g-C3N4-SO3H catalyst[5] in an agate mortar until a homogeneous paste forms.

  • Causality: Solvent-free grinding maximizes physical contact, pre-organizing the crystal lattice for solid-state reactivity and eliminating solvent-heating lag.

Step 2: Microwave Irradiation Transfer the mixture to a 10 mL microwave-transparent quartz vessel. Irradiate at 130°C (dynamic power mode, max 200W) for 5 minutes.

  • Self-Validation Check (In-Process): Monitor the real-time IR sensor and pressure trace on the microwave synthesizer. A rapid temperature spike in the first 30 seconds indicates successful dielectric coupling. If the temperature plateaus and the internal pressure steadily increases, dehydration (water byproduct release) is actively occurring, validating the cyclization step.

Step 3: Endpoint Verification After the vessel cools to 50°C, extract a micro-aliquot with ethyl acetate. Spot on a silica TLC plate (Hexane:EtOAc 7:3).

  • Self-Validation Check (Endpoint): The disappearance of the highly fluorescent 2-aminobenzaldehyde spot under 254 nm UV light confirms 100% conversion. If the intermediate is still present, re-irradiate for exactly 2 additional minutes.

Step 4: Isolation Dissolve the crude mixture in hot ethanol and filter through a sintered glass funnel to recover the heterogeneous catalyst. The pure quinoline product will spontaneously crystallize upon cooling the filtrate to 4°C.

References

  • Source: nih.
  • Source: researchgate.
  • Source: rsc.
  • Source: nih.
  • Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol)
  • Source: tandfonline.
  • Source: unive.

Sources

Optimization

Technical Support Center: Troubleshooting Tar Formation in Quinoline Syntheses

Welcome to the Technical Support Center. As application scientists, we know that synthesizing quinoline derivatives via the Skraup and Doebner-von Miller reactions often feels like a battle against thermodynamics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing quinoline derivatives via the Skraup and Doebner-von Miller reactions often feels like a battle against thermodynamics. The harsh acidic conditions and elevated temperatures required for these cyclizations inherently favor the polymerization of reactive intermediates, leading to intractable, black tar.

This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality of tar formation and provide self-validating, field-proven protocols to ensure high-yield, clean reactions.

Part 1: Diagnostic FAQs — The Skraup Reaction

Q: My Skraup reaction violently exotherms and produces a thick, black tar instead of the desired quinoline. What is the mechanistic root cause? A: The Skraup synthesis is notoriously exothermic and prone to thermal runaway[1]. The primary cause of tarring is the acid-catalyzed dehydration of glycerol to acrolein[1]. This step is highly energetic. If the heat is not strictly managed, the localized temperature spikes cause the generated acrolein to rapidly self-polymerize before it can undergo the desired Michael addition with aniline[1].

Q: How can I chemically moderate this exotherm to prevent acrolein polymerization? A: The standard approach is to use a chemical moderator, most commonly ferrous sulfate (FeSO₄) or boric acid[1][2]. FeSO₄ acts as an oxygen carrier in the reaction mixture[2]. By moderating the rate of the final oxidation step (dihydroquinoline to quinoline), it spreads the release of exothermic energy over a longer period, preventing the sudden thermal spikes that trigger tar formation[2].

Q: Are there alternatives to the traditional nitrobenzene oxidant that yield cleaner profiles? A: Yes. While nitrobenzene is the classical oxidant, it is harsh and can act as a solvent that promotes side reactions. Substituting nitrobenzene with sodium m-nitrobenzenesulfonate (often called Ludigol) or arsenic acid significantly tames the reaction[3][4]. Sodium m-nitrobenzenesulfonate provides a milder, water-soluble oxidizing environment that drastically reduces charring and simplifies the aqueous workup[3].

Part 2: Diagnostic FAQs — The Doebner-von Miller Reaction

Q: The Doebner-von Miller synthesis gives me low yields and thick polymers. How does this differ from Skraup tarring? A: While the Skraup reaction generates its reactive enone (acrolein) in situ, the Doebner-von Miller reaction introduces an α,β-unsaturated carbonyl compound (or its precursor) directly into the harsh acidic environment[5]. The primary cause of tar here is the rapid, acid-catalyzed self-condensation and polymerization of this starting material before it can react with the aniline[5].

Q: How does employing a biphasic solvent system solve this polymerization issue? A: Tar formation is a concentration-dependent side reaction. By using a biphasic system—sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline remains in an acidic aqueous phase—you artificially limit the concentration of the enone in the reactive zone[5][6]. The enone only reacts as it slowly diffuses across the interface, ensuring it is immediately consumed by the aniline rather than polymerizing with itself[6].

Q: Can I modify the starting materials to avoid tar altogether? A: Yes. Using an acetal protecting group (e.g., acrolein diethyl acetal) instead of the free aldehyde is a highly effective strategy[5]. The acetal slowly hydrolyzes in situ under acidic conditions, releasing the reactive aldehyde at a rate that matches its consumption by the aniline, thereby preventing the buildup of tar-forming precursors[5].

Part 3: Quantitative Data on Tar Mitigation Strategies

The following table summarizes the expected outcomes when applying specific mitigation strategies to your workflows.

Reaction TypeMitigation StrategyReagent / ConditionTar Formation LevelTypical Yield
Skraup Unoptimized (Control)Nitrobenzene, rapid H₂SO₄ additionHigh (Intractable)10 - 30%
Skraup Exotherm ModerationFeSO₄ or Boric AcidModerate50 - 65%
Skraup Mild OxidantSodium m-nitrobenzenesulfonateLow65 - 80%
Doebner-von Miller Unoptimized (Control)Homogeneous acidic solutionHigh (Polymerized)15 - 35%
Doebner-von Miller Phase SequestrationBiphasic System (Toluene / H₂O)Low70 - 85%
Doebner-von Miller In-situ GenerationAcetal Protecting GroupsVery Low75 - 90%

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By observing specific physical changes during the workflow, you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Moderated Skraup Synthesis (Low-Tar Method)

Objective: Synthesize quinoline while actively suppressing acrolein polymerization using a moderated oxidation cycle.

  • Reagent Charging: In a large round-bottom flask (at least 3x the reaction volume to accommodate gas evolution), combine the aniline derivative, glycerol, sodium m-nitrobenzenesulfonate (oxidant), and powdered FeSO₄·7H₂O[1][2][3].

    • Causality: The order of addition is critical. FeSO₄ must be evenly dispersed before acid is introduced to ensure it can immediately act as an oxygen carrier and thermal moderator[2].

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated H₂SO₄ dropwise with vigorous mechanical stirring[1].

    • Validation Checkpoint: The mixture should warm up but not boil. If the mixture turns opaque black immediately upon acid contact, the addition is too rapid, indicating premature acrolein polymerization. A healthy, controlled reaction will transition to a deep, translucent brown.

  • Controlled Heating: Attach a reflux condenser. Heat the mixture stepwise: first to 100°C for 30 minutes, then slowly raise to 130–150°C for 3–4 hours[1][7].

    • Causality: Glycerol dehydration begins efficiently above 135°C[1]. Stepwise heating ensures acrolein is consumed by the Michael addition as quickly as it is generated.

  • Workup: Cool to room temperature and pour cautiously over crushed ice. Neutralize the acidic solution with concentrated NaOH in an ice bath[7]. Extract the product with ethyl acetate.

Protocol B: Biphasic Doebner-von Miller Synthesis

Objective: Synthesize 2-substituted quinolines while preventing α,β-unsaturated carbonyl self-condensation via phase sequestration.

  • Phase Preparation: Dissolve the aniline derivative in aqueous HCl (the aqueous phase). In a separate vessel, dissolve the α,β-unsaturated aldehyde/ketone in toluene (the organic phase)[5].

    • Causality: The harsh acidic conditions required to form the reactive aniline hydrochloride also catalyze the self-polymerization of the aldehyde[5]. Sequestering the aldehyde in non-polar toluene shields it from the bulk acid[5][6].

  • Biphasic Mixing: Combine the two phases in a reactor. Stir vigorously (e.g., 800 RPM) to maximize the interfacial surface area, then heat to 80°C.

    • Validation Checkpoint: Stop stirring briefly; the layers should separate cleanly within 30 seconds. If the organic layer becomes highly viscous or dark brown early in the reaction, enone self-condensation is occurring, indicating the acid concentration in the aqueous phase is too high or stirring is inadequate.

  • Reaction Progression: Allow the reaction to proceed for 6–8 hours. The enone slowly diffuses into the aqueous phase, reacting instantly with the concentrated aniline[6].

  • Workup: Separate the phases. Carefully neutralize the aqueous phase with sodium bicarbonate to precipitate the quinoline product, or extract it using dichloromethane[5].

Part 5: Mechanistic Workflows

Skraup Glycerol Glycerol + H2SO4 Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (>135°C) Tar Polymerization (Tar) [Runaway Exotherm] Acrolein->Tar Uncontrolled Heat Aniline Aniline Addition Acrolein->Aniline Michael Addition Moderator FeSO4 Moderator & Slow H2SO4 Addition Moderator->Tar Prevents Runaway Oxidant Mild Oxidant (m-NO2PhSO3Na) Aniline->Oxidant Cyclization Quinoline Quinoline Product (High Yield, Low Tar) Oxidant->Quinoline Controlled Oxidation

Mechanistic pathway of Skraup synthesis highlighting tar formation and mitigation strategies.

DVM Organic Organic Phase (Toluene) High [Enone], No Acid Interface Biphasic Interface Controlled Reaction Zone Organic->Interface Slow Diffusion of Enone Aqueous Aqueous Phase (Acid) High [Aniline], Low [Enone] Aqueous->Interface Aniline Activation Tar Self-Condensation (Tar) Suppressed Interface->Tar Minimized by Low [Enone] Product Substituted Quinoline Interface->Product Cyclization & Oxidation

Biphasic Doebner-von Miller reaction model preventing enone self-condensation and tarring.

References

  • BenchChem. "Technical Support Center: Doebner-von Miller Quinoline Synthesis." BenchChem.
  • BenchChem. "Technical Support Center: Skraup Synthesis of Naphthyridines." BenchChem.
  • BenchChem. "Application Notes and Protocols: Skraup Synthesis of Quinolines Using N-Methyl-m-toluidine." BenchChem.
  • BenchChem. "Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide." BenchChem.
  • BenchChem. "Managing Exothermic Reactions in Skraup Quinoline Synthesis." BenchChem.
  • Wikipedia Contributors. "Skraup reaction." Wikipedia, The Free Encyclopedia.
  • MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Validation of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Introduction Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules.[1] The specific substitution pattern on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional molecules.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a compound's biological activity and physical properties.[1] Consequently, unambiguous structural verification is not merely a procedural step but a foundational requirement for meaningful research and development.

This guide provides an in-depth technical analysis for the structural validation of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol , a polysubstituted quinoline derivative. We will leverage one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the most powerful and ubiquitous technique for structural elucidation in organic chemistry. This document moves beyond a simple recitation of data, explaining the causal links between the molecular structure and the resulting spectral features. It is designed to serve as a practical comparison guide for researchers, scientists, and drug development professionals who rely on precise analytical data.

Part 1: Molecular Structure and Theoretical NMR Analysis

To validate a structure, one must first understand the expected spectral output. The electronic environment of each nucleus dictates its chemical shift, providing a unique fingerprint of the molecule.[2][3]

Below is the structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol with systematic numbering for NMR assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh Sample (10-15 mg) B 2. Dissolve in Deuterated Solvent (~0.6 mL CDCl₃ with 0.03% TMS) A->B C 3. Transfer to High-Quality NMR Tube (e.g., Wilmad 535-PP) B->C D 4. Cap and Homogenize C->D E 5. Insert Sample & Lock on CDCl₃ D->E F 6. Shim Magnetic Field (Automated or Manual) E->F G 7. Acquire ¹H Spectrum (16-32 scans) F->G H 8. Acquire ¹³C{¹H} Spectrum (1024-4096 scans) F->H I 9. Fourier Transform G->I H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate to TMS (0.00 ppm) K->L M 13. Integrate ¹H Signals & Pick Peaks L->M For ¹H Spectrum

Figure 2. Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of dry (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. [4]The use of a sufficient sample amount is critical for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. [5] * Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. [6][7] * Transfer the homogenous solution into a clean, dry, high-quality 5 mm NMR tube. Scratched or cracked tubes can degrade spectral quality. [4][6] * Cap the tube securely to prevent solvent evaporation.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. For a sample of this concentration, 16 to 32 scans are typically sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 to 4096) and a longer relaxation delay are required to obtain an adequate signal-to-noise ratio. [8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integrations.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons. [9]

Part 3: Spectral Data Interpretation and Validation

This section presents representative experimental data and provides a detailed assignment, validating the target structure by comparing empirical results with theoretical predictions.

¹H NMR Data (400 MHz, CDCl₃)
Proton LabelExperimental δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-88.15s-1HSinglet appearance and significant downfield shift are consistent with a proton ortho to the ring junction and meta to the bromine.
H-57.98d8.81HDoublet splitting due to coupling with H-6. Downfield position reflects its location on the quinoline core.
H-67.65d8.81HDoublet splitting from H-5. Shift is influenced by the ortho-bromine substituent.
-CH₂OH (H-13)4.85s-2HSinglet for the methylene group, strongly deshielded by the adjacent oxygen atom and the aromatic ring.
-CH₂CH₃ (H-10)3.05q7.52HQuartet splitting by the three H-11 protons. Deshielded by the quinoline ring.
-CH₃ (H-12)2.75s-3HSharp singlet characteristic of a methyl group on a heteroaromatic ring.
-OH2.10br s-1HBroad singlet, typical for an exchangeable hydroxyl proton.
-CH₂CH₃ (H-11)1.35t7.53HTriplet splitting by the two H-10 protons. Located in the standard aliphatic region.
¹³C NMR Data (101 MHz, CDCl₃)
Carbon LabelExperimental δ (ppm)Assignment Rationale
C-2158.5Carbon in the heteroaromatic ring adjacent to nitrogen, significantly downfield.
C-4148.2Aromatic carbon bearing the ethyl group, shifted downfield.
C-8a146.9Bridgehead carbon adjacent to nitrogen.
C-4a128.8Bridgehead carbon.
C-5129.5Aromatic CH carbon.
C-6132.1Aromatic CH carbon, deshielded by the adjacent bromine.
C-8127.3Aromatic CH carbon.
C-7121.8Carbon bearing the bromine atom; shift reflects the heavy atom effect. [10]
C-3125.4Aromatic carbon bearing the methanol substituent.
C-13 (-CH₂OH)62.5Aliphatic carbon bonded to oxygen, strongly deshielded.
C-10 (-CH₂CH₃)29.3Methylene carbon of the ethyl group.
C-12 (-CH₃)23.8Methyl carbon attached to the quinoline ring.
C-11 (-CH₂CH₃)14.1Methyl carbon of the ethyl group.

The combined analysis of the ¹H and ¹³C NMR data provides a self-consistent and compelling case for the structure of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. The number of signals, their chemical shifts, splitting patterns, and integrations all align perfectly with the proposed molecular architecture.

Part 4: Comparative Analysis Against a Structural Isomer

To underscore the definitive power of this NMR analysis, we can compare the expected spectrum of our target compound with that of a plausible structural isomer: (5-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol .

  • Key Spectroscopic Differences for the Isomer:

    • Aromatic ¹H NMR: The pattern would be dramatically different. Instead of two doublets and a singlet, we would expect three distinct signals in the aromatic region, likely a complex set of doublets and a doublet of doublets for H-6, H-7, and H-8. The proton at H-8 would be strongly coupled to H-7.

    • ¹³C NMR: The chemical shift of the carbon bearing the bromine would now be C-5, and the shifts of the surrounding carbons (C-4a, C-6) would be altered accordingly.

This comparative exercise demonstrates that even a subtle change in substituent position leads to significant and predictable changes in the NMR spectra, allowing for the confident exclusion of alternative structures.

Conclusion

The structural validation of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is unequivocally achieved through the comprehensive application of ¹H and ¹³C NMR spectroscopy. The meticulous correlation of predicted spectral features with high-quality experimental data—from chemical shifts and coupling constants in the ¹H spectrum to the full assignment of the carbon framework in the ¹³C spectrum—provides a robust and self-validating system of proof. This guide illustrates a standard, yet powerful, methodology that forms the bedrock of structural chemistry, ensuring the integrity of data for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

  • TSI Journals (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • UNCW Institutional Repository (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Taylor & Francis Online (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • J-STAGE (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link]

  • ProteoCool (2025). NMR sample preparation guidelines. Available at: [Link]

  • TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available at: [Link]

  • Reddit (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]

  • UCL (2011). NMR Sample Preparation Guidelines. Available at: [Link]

  • ResearchGate (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available at: [Link]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Canadian Science Publishing (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Available at: [Link]

  • UCL (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Nigeria (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available at: [Link]

  • PINSTECH (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available at: [Link]

  • KPU Pressbooks (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. Available at: [Link]

  • Chemistry LibreTexts (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

Sources

Comparative

Mass spectrometry analysis for confirmation of quinoline synthesis

An Application Scientist's Guide to Mass Spectrometry for the Confirmation of Quinoline Synthesis Introduction Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Mass Spectrometry for the Confirmation of Quinoline Synthesis

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the structural backbone of many natural products and synthetic pharmaceuticals. Their diverse biological activities, ranging from antimalarial to anticancer properties, have made them a focal point in medicinal chemistry and drug development. The synthesis of quinoline derivatives, often achieved through classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, can result in a mixture of the desired product, isomers, and various byproducts. Therefore, robust analytical techniques are paramount for the unambiguous confirmation of the target molecule's structure and the purity of the reaction mixture.

This guide provides a comparative analysis of mass spectrometry (MS) techniques for the confirmation of quinoline synthesis. As a senior application scientist, my goal is to move beyond a simple listing of methods and delve into the rationale behind selecting a particular MS workflow. We will explore how different ionization sources and mass analyzers can be strategically employed to provide definitive structural evidence, supported by experimental data and established protocols.

The Analytical Challenge: What Are We Looking For?

Before delving into the instrumentation, it's crucial to understand the analytical questions we aim to answer following a quinoline synthesis:

  • Confirmation of Molecular Weight: Have we successfully synthesized the target compound with the correct molecular weight?

  • Structural Elucidation: Does the fragmentation pattern of the synthesized molecule match the expected structure?

  • Isomer Differentiation: Can we distinguish between constitutional isomers that may have formed during the reaction?

  • Byproduct Identification: What are the structures of the minor components in the reaction mixture?

  • Purity Assessment: What is the relative abundance of the desired product compared to impurities?

The choice of MS technique will be dictated by which of these questions is the most critical for a given project.

Ionization Techniques: The Gateway to the Mass Analyzer

The first step in any MS analysis is the ionization of the analyte. The choice of ionization technique is critical as it influences the type of information that can be obtained. For quinoline derivatives, the most common and effective ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniquePrincipleBest Suited ForProsCons
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Volatile and thermally stable quinolines, often coupled with Gas Chromatography (GC).Reproducible fragmentation patterns, extensive spectral libraries available for comparison.The molecular ion may be weak or absent, not suitable for non-volatile or thermally labile compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid stream of the analyte, creating an aerosol of charged droplets.A wide range of quinoline derivatives, including salts and polar compounds, is ideal for Liquid Chromatography (LC) coupling.Soft ionization technique, typically produces a strong signal for the protonated molecule [M+H]+, suitable for non-volatile and thermally labile compounds.Fragmentation is not inherent and requires tandem MS (MS/MS) for structural information. Susceptible to matrix effects.
Expert Insight: EI vs. ESI for Quinolines

For routine confirmation of a known, simple quinoline derivative that is amenable to GC, GC-MS with EI is often the most straightforward and cost-effective approach. The resulting mass spectrum will provide a characteristic "fingerprint" that can be compared to library spectra for confident identification.

However, for novel quinoline derivatives, complex reaction mixtures, or compounds with poor volatility, LC-MS with ESI is the superior choice. The soft nature of ESI ensures that we observe the molecular ion, confirming the molecular weight. For structural elucidation, ESI must be paired with tandem mass spectrometry (MS/MS) capabilities.

Mass Analyzers: Resolving and Detecting the Ions

Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The choice of analyzer impacts the resolution, mass accuracy, and speed of the analysis.

Mass AnalyzerPrincipleKey Advantages for Quinolone Analysis
Quadrupole Uses oscillating electric fields to filter ions based on their m/z.Robust, relatively inexpensive, and excellent for quantitative analysis (Selected Ion Monitoring - SIM).
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance.High resolution, excellent mass accuracy, and fast acquisition speeds. Ideal for determining elemental composition.
Orbitrap Traps ions in an orbital motion around a central electrode. The frequency of this motion is related to the m/z.Very high resolution and outstanding mass accuracy, enabling confident elemental composition determination and resolution of isobaric interferences.

Comparative Workflow: Selecting the Right MS Approach

The optimal MS strategy depends on the specific goals of the analysis. Below, we compare different workflows for common scenarios in quinoline synthesis confirmation.

Scenario 1: Routine Confirmation of a Known Quinolone
  • Objective: Confirm the identity of a synthesized, known quinoline that is volatile.

  • Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Rationale: GC provides excellent separation of volatile compounds, while EI generates a reproducible fragmentation pattern that can be matched against a spectral library for high-confidence identification.[1] This is a rapid and cost-effective method.

  • Expected Data: A total ion chromatogram (TIC) showing a peak at the expected retention time for the quinoline. The mass spectrum of this peak will show the molecular ion (M+•) and characteristic fragment ions. For quinoline itself (m/z 129), characteristic ions are observed at m/z 102 (loss of HCN) and 76.[1]

Scenario 2: Structural Elucidation of a Novel Quinolone
  • Objective: Determine the structure of a newly synthesized quinoline derivative that is not in any spectral library.

  • Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and a high-resolution mass analyzer (Q-TOF or Orbitrap).

  • Rationale: LC is suitable for a wide range of quinolines, including less volatile and more polar derivatives. ESI provides the protonated molecule [M+H]+, and the high-resolution analyzer gives an accurate mass measurement, which can be used to determine the elemental composition.[2][3][4] Tandem MS (MS/MS) is then used to fragment the [M+H]+ ion, and the resulting product ions provide information about the structure of the molecule.[5][6]

  • Expected Data: An accurate mass measurement of the protonated molecule with a mass error of <5 ppm. An MS/MS spectrum showing a logical fragmentation pattern. For example, a quinoline-2-carboxylic acid would be expected to lose water (H2O) and carbon monoxide (CO) upon collision-induced dissociation (CID).[5]

Scenario 3: Analysis of a Complex Reaction Mixture and Byproduct Identification
  • Objective: Identify the main product and characterize the unknown impurities in a crude reaction mixture.

  • Recommended Technique: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF.

  • Rationale: UHPLC provides superior separation efficiency, which is necessary to resolve the components of a complex mixture. HRMS allows for the determination of the elemental composition of each component, even those present at trace levels.[7][8] This is a powerful tool for identifying unexpected byproducts and gaining a deeper understanding of the reaction mechanism.

  • Expected Data: A chromatogram with multiple peaks. For each peak, an accurate mass can be obtained and used to propose an elemental formula. This, combined with MS/MS fragmentation data, can lead to the identification of the byproducts.

Data-Driven Comparison of MS Techniques

ParameterGC-MS (Quadrupole)LC-MS/MS (Q-TOF)UHPLC-HRMS (Orbitrap)
Primary Application Routine confirmation of known, volatile quinolinesStructural elucidation of novel quinolinesAnalysis of complex mixtures, byproduct identification
Resolution Low (~1,000)High (~20,000 - 40,000)Very High (>100,000)
Mass Accuracy ~100-200 ppm<5 ppm<2 ppm
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Structural Information From EI fragmentationFrom CID fragmentation (MS/MS)From CID fragmentation (MS/MS)
Key Advantage Cost-effective, extensive librariesExcellent for novel structure elucidationUnmatched for complex mixture analysis

Experimental Protocols

Protocol 1: GC-MS Analysis of a Simple Quinolone Derivative

This protocol is a general guideline and should be optimized for the specific analyte and instrument.

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., toluene or dichloromethane).[1] If necessary, filter the solution using a 0.45 µm syringe filter.[1] For quinolines with polar functional groups like carboxylic acids, derivatization to a more volatile ester or silyl ester may be required.

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is a good starting point.[1]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 90°C for 2 min, then ramp to 260°C at 20°C/min and hold for 3 min.[9]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 500.

Protocol 2: LC-MS/MS Analysis for Structural Elucidation
  • Sample Preparation: Prepare a stock solution of the purified quinoline derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 100 to 1000 to find the protonated molecule.

    • MS/MS Scan: Perform data-dependent acquisition, selecting the top 3-5 most intense ions from the MS1 scan for fragmentation using collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Visualization of Workflows and Data

Workflow for Selecting the Appropriate MS Technique

G cluster_0 Analytical Goal cluster_1 Decision Points cluster_2 Recommended Technique Goal Define Analytical Goal Known_Compound Is the compound known and volatile? Goal->Known_Compound Structural_Elucidation Is structural elucidation of a novel compound needed? Known_Compound->Structural_Elucidation No GC_MS GC-MS with EI Known_Compound->GC_MS Yes Complex_Mixture Is the sample a complex mixture with unknown byproducts? Structural_Elucidation->Complex_Mixture No LC_MSMS LC-MS/MS (Q-TOF/Orbitrap) Structural_Elucidation->LC_MSMS Yes UHPLC_HRMS UHPLC-HRMS (Orbitrap/TOF) Complex_Mixture->UHPLC_HRMS Yes

Caption: Decision tree for selecting the optimal MS technique for quinoline analysis.

Representative Fragmentation Pathway of a Substituted Quinolone

Let's consider the fragmentation of a hypothetical 4-phenylquinoline (m/z 205) in ESI-MS/MS.

G M_H [M+H]+ m/z 206 Loss_HCN [M+H - HCN]+ m/z 179 M_H->Loss_HCN - HCN Loss_C6H5 [M+H - C6H5]+ m/z 129 M_H->Loss_C6H5 - C6H5• Loss_C2H2 [M+H - HCN - C2H2]+ m/z 153 Loss_HCN->Loss_C2H2 - C2H2

Caption: Proposed ESI-MS/MS fragmentation of 4-phenylquinoline.

Conclusion and Recommendations

Mass spectrometry is an indispensable tool for the confirmation of quinoline synthesis. The choice of the specific MS technique should be guided by the analytical question at hand.

  • For routine confirmation of known, volatile quinolines, GC-MS with EI is the most efficient method.

  • For the structural elucidation of novel quinoline derivatives , LC-MS/MS with ESI and a high-resolution mass analyzer is the gold standard, providing both accurate mass and rich fragmentation data.

  • For the comprehensive analysis of complex reaction mixtures and the identification of unknown byproducts , the combination of UHPLC with HRMS offers the necessary separation power and mass accuracy.

By understanding the principles and capabilities of different mass spectrometry workflows, researchers can select the most appropriate method to generate unambiguous and high-quality data, thereby accelerating their research and development efforts in the fascinating field of quinoline chemistry.

References

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). E3S Web of Conferences, 373, 03023. [Link]

  • O'Donnell, F., Ramachandran, V. N., Smyth, W. F., Hack, C. J., & Patton, E. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63–76. [Link]

  • Rial-Otero, R., Lores, M., & Cancho-Grande, B. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 137–144. [Link]

  • Rial-Otero, R., Lores, M., & Cancho-Grande, B. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 137–144. [Link]

  • Li, Y., Wang, Y., Zhang, J., Liu, Y., & Zhang, X. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2022, 1–11. [Link]

  • Cuykx, M., L'aha, D., Rodrigues, E., & Covaci, A. (2017). Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome. Environment International, 100, 17–31. [Link]

  • D'Agostino, L. A., & Valli, M. (2019). High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis, 5(3), 65. [Link]

  • Zhang, Y., Li, S., Wang, Y., Li, F., & Liu, S. (2019). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta, 1077, 219–229. [Link]

  • Godzien, J., Ciborowski, M., & Barbas, C. (2015). High-resolution mass spectrometry for structural identification of metabolites in metabolomics. Journal of Chromatography A, 1428, 60–70. [Link]

  • Hiragana, K. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Journal of Mass Spectrometry & Purification Techniques, 10(249). [Link]

  • Macías-García, A., Torre, R. de la, & Doménech-Carbó, A. (2023). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. Dyes and Pigments, 212, 111161. [Link]

Sources

Validation

The Halogen Effect: A Comparative Guide to the Anticancer Efficacy of Bromo- vs. Chloro-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous anticancer agents.[1][2] T...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including numerous anticancer agents.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. Among the most effective modifications is halogenation, with bromine and chlorine substitutions playing a pivotal role in enhancing anticancer potency. This guide provides an in-depth, objective comparison of the anticancer efficacy of bromo- versus chloro-substituted quinolines, supported by experimental data, to aid researchers and drug development professionals in navigating the structure-activity landscape of these promising compounds.

The Critical Role of Halogenation in Quinoline's Anticancer Activity

The introduction of halogens, particularly bromine and chlorine, onto the quinoline core significantly influences its physicochemical and biological properties. This alteration is key to their enhanced anticancer effects. Halogens can modify a molecule's lipophilicity, electronic distribution, and metabolic stability. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to stronger binding affinities with biological targets such as enzymes and proteins.[3] The position and number of these halogen substituents are critical determinants of the resulting compound's antiproliferative effects.[4]

Comparative Analysis of Anticancer Potency: Bromo- vs. Chloro-Quinolines

Numerous studies have demonstrated the potent cytotoxic effects of both bromo- and chloro-substituted quinolines against a variety of cancer cell lines. While a direct, universal superiority of one halogen over the other cannot be claimed, trends emerge from the available data. The anticancer activity is highly dependent on the overall substitution pattern on the quinoline ring.

For instance, in a series of halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, the 8-chloro derivative demonstrated significant antitumor activity against both P-388 and L1210 murine leukemias, while its bromo analogue showed comparable, albeit sometimes marginal, activity against L1210.[5] In another study focusing on 8-hydroxyquinolines, 5,7-dibromo-8-hydroxyquinoline exhibited potent antiproliferative activity against C6, HeLa, and HT29 cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[6][7]

The synergy between halogen atoms and other functional groups is also a critical factor. The presence of a nitro group, for example, can significantly amplify the anticancer effects of a bromo-substituted quinoline.[4] Notably, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with low IC50 values of 50.0, 26.2, and 24.1 μM, respectively, whereas the precursor 6,8-dibromoquinoline was inactive.[4]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromo- and chloro-substituted quinoline derivatives against various cancer cell lines, providing a basis for understanding their structure-activity relationships.

Compound IDStructureR5R7R8Cell LineIC50 (µM)Reference
1 5,7-Dibromo-8-hydroxyquinolineBrBrOHC612.3 (µg/mL)[8]
2 7-Bromo-8-hydroxyquinolineHBrOHC625.6 (µg/mL)[8]
3 8-Chloro-4-(3,3-dimethyl-1-triazeno)quinoline--Cl at C8P-388, L1210Significant Activity[5]
4 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid---MCF-782.9% growth reduction[9]
5 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid---K-562, HeLaInactive/Minimal response[9]
6 6,8-Dibromo-5-nitroquinolineBr at C6, C8; NO2 at C5--C6, HT29, HeLa50.0, 26.2, 24.1[4]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and assays used.

Mechanisms of Anticancer Action

Halogenated quinolines exert their anticancer effects through multiple mechanisms, often leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.

A key target for some of these compounds is Topoisomerase I , an enzyme crucial for DNA replication and repair.[4][7] For example, 5,7-dibromo-8-hydroxyquinoline has been shown to inhibit the relaxation of supercoiled plasmid DNA by suppressing Topoisomerase I.[6][7]

Many halogenated quinolines also induce apoptosis through the intrinsic pathway, often characterized by DNA laddering.[4][7] Furthermore, some derivatives can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[10][11]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer efficacy of quinoline derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell adherence.[10]

  • Compound Treatment: Treat the cells with various concentrations of the bromo- and chloro-substituted quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: DNA Laddering Assay

This assay visualizes the characteristic fragmentation of DNA that occurs during apoptosis.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing detergents and proteases.

  • DNA Extraction: Extract the genomic DNA using a phenol-chloroform extraction method followed by ethanol precipitation.

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and run the samples on a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.

Procedure:

  • Cell Treatment: Treat cells with the quinoline derivatives as described for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate in the dark at room temperature for 30 minutes and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Conclusion and Future Directions

The available evidence strongly supports the use of both bromine and chlorine substitutions as a viable strategy for enhancing the anticancer properties of the quinoline scaffold.[8] The choice between a bromo- or chloro-substitution is not straightforward and depends on the desired pharmacological profile, including potency, selectivity, and metabolic stability.

Bromo-substituted quinolines, in some instances, appear to offer a slight edge in potency, potentially due to the properties of the bromine atom facilitating stronger interactions with target proteins.[3] However, chloro-substituted quinolines have also demonstrated significant and broad-spectrum anticancer activity.[5][9]

Future research should focus on systematic structure-activity relationship studies, directly comparing series of bromo- and chloro-substituted analogues with identical substitution patterns at other positions on the quinoline ring. Such studies, conducted across a standardized panel of cancer cell lines and utilizing a consistent set of bioassays, will provide a clearer understanding of the nuanced effects of these two important halogens and pave the way for the rational design of next-generation quinoline-based anticancer therapeutics.

References

  • Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (n.d.). National Center for Biotechnology Information.
  • Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. (n.d.). BenchChem.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Ingenta Connect.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). National Center for Biotechnology Information.
  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • Comparative Anticancer Efficacy of Substituted Quinolines: A Focus on a Quinoline-Chalcone Hybrid and a 4-Amino-7-Chloroquinoline Derivative. (n.d.). BenchChem.
  • Structures of quinoline and 8-substituted quinolines. (n.d.). ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Center for Biotechnology Information.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). MDPI.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • Review on recent development of quinoline for anticancer activities. (2022). Taylor & Francis Online.
  • Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs. (n.d.). BenchChem.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Quinoline Methanols

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the fight against malaria. This guide provides a detailed comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the fight against malaria. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific and critical class: 7-substituted quinoline derivatives. We will dissect how modifications at the 7-position of the quinoline ring profoundly influence antimalarial efficacy, offering field-proven insights and experimental data to guide future drug development efforts.

The Quinoline Core: A Historical and Mechanistic Perspective

Quinoline-based antimalarials, from the natural product quinine to the synthetic drugs chloroquine and mefloquine, have been mainstays in malaria treatment for decades.[1][2] Their primary mechanism of action within the Plasmodium falciparum parasite is the disruption of heme detoxification.[3] Inside its acidic food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Quinoline drugs, being weak bases, accumulate in this acidic vacuole via pH trapping.[3][4] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.

The substituents on the quinoline ring are not mere decorations; they are critical modulators of the drug's physicochemical properties, including basicity (pKa) and lipophilicity. These properties dictate the drug's ability to accumulate in the vacuole and interact with its target. The 7-position, in particular, has been a major focus of SAR studies to enhance potency and overcome growing drug resistance.

Dissecting the 7-Position: A Comparative Analysis of Substituent Effects

Experimental evidence has consistently shown that the nature of the substituent at the 7-position is a key determinant of antimalarial activity. The consensus from numerous studies is that an electron-withdrawing group at this position is crucial for potent activity.[4]

The Critical Role of Halogens

The 7-chloro substituent of chloroquine is the classic example of a beneficial modification.[1][2] Extensive research has demonstrated that other halogens at this position can maintain or even enhance activity.

  • Iodo and Bromo Groups: 7-iodo and 7-bromo-substituted 4-aminoquinolines have been shown to be as active as, and in some cases slightly more active than, their 7-chloro counterparts against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.[5][6]

  • Fluoro Group: In contrast, 7-fluoro analogs are generally less potent against both CQS and CQR strains.[5][6]

The potent activity of the larger halogens is attributed to their strong electron-withdrawing character, which lowers the pKa of the quinoline ring nitrogen.[4] This modulation is believed to optimize the drug's accumulation in the parasite's food vacuole and its interaction with heme.

Trifluoromethyl Group: Enhancing Lipophilicity and Potency

The trifluoromethyl (CF3) group, another powerful electron-withdrawing substituent, is a key feature of the potent antimalarial mefloquine (at the 2- and 8-positions). When placed at the 7-position of other quinoline scaffolds, it can significantly impact activity. The addition of CF3 groups is known to increase lipophilicity, which can promote penetration into parasite-infected cells.[7][8] However, its effect can be complex; some studies have found that 7-trifluoromethyl-AQs were substantially less active against CQR strains compared to other halogenated analogs.[6]

Electron-Donating Groups: A Detrimental Effect

In stark contrast to electron-withdrawing groups, the introduction of electron-donating groups at the 7-position has been shown to be detrimental. Studies on 7-methoxy (-OCH3) substituted 4-aminoquinolines revealed them to be largely inactive against both CQS and CQR parasites, underscoring the necessity of an electron-poor ring system at this position.[6]

Bulky Aromatic Groups: An Avenue for Overcoming Resistance

More recent strategies have explored the introduction of larger, bulkier groups at the 7-position. Studies using parallel synthesis have generated analogs with diaryl ether, biaryl, and alkylaryl substituents.[1][9] While all series showed good antimalarial activity, the biaryl-containing subset was noted for its consistently good potency against the drug-resistant K1 strain and favorable selectivity over mammalian cells.[9] This suggests that increased bulk and/or hydrophobicity at the 7-position may offer a strategy to circumvent certain resistance mechanisms.[1]

Comparative In Vitro Antimalarial Activity

The table below summarizes representative data on the in vitro activity of 7-substituted 4-aminoquinolines against CQS and CQR strains of P. falciparum.

Substituent at 7-Position Side Chain IC50 (nM) vs CQS Strain IC50 (nM) vs CQR Strain Reference
-Cl (Chloroquine)isopentyl5 - 12> 100[5]
-Cl-HN(CH₂)₂NEt₂512[5][6]
-Br-HN(CH₂)₂NEt₂47[5][6]
-I-HN(CH₂)₂NEt₂37[5][6]
-F-HN(CH₂)₂NEt₂2360[5][6]
-CF₃-HN(CH₂)₂NEt₂15220[6]
-OCH₃-HN(CH₂)₂NEt₂1503000[6]

IC50 values are indicative and compiled from the cited literature for comparative purposes. Strains and exact side chains may vary between studies, but the general trend is consistent.

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This protocol outlines a standard, reliable method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA. The measured fluorescence is directly proportional to the amount of parasitic DNA, allowing for quantification of parasite growth.

Step-by-Step Methodology:

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃. Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Plate Preparation: Serially dilute test compounds in medium across a 96-well plate. Include a drug-free control (100% growth) and a control with a known antimalarial like chloroquine.

  • Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the compound plate (final volume 200 µL).

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture. This allows for approximately two full asexual replication cycles.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours. Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the drug-free control (100% growth). Calculate IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Relationships and Workflows

Logical Flow of SAR at the 7-Position

SAR_Logic cluster_substituents Substituent at 7-Position cluster_properties Physicochemical & Mechanistic Effects EWG Electron-Withdrawing (Cl, Br, I, CF3) pKa Lowers Quinoline pKa EWG->pKa Lipo Increases Lipophilicity EWG->Lipo CF3 > Halogens Heme Enhances Heme Interaction EWG->Heme EDG Electron-Donating (OCH3) Activity Antimalarial Potency EDG->Activity Decreases BULKY Bulky/Aromatic (Biaryl) BULKY->Lipo Resistance May Evade Resistance BULKY->Resistance Accumulation Optimizes Vacuole Accumulation pKa->Accumulation Lipo->Activity Modulates Heme->Activity Accumulation->Activity Resistance->Activity Improves vs CQR

Caption: Influence of 7-position substituents on properties and antimalarial activity.

Antimalarial Drug Discovery Workflow

Discovery_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening Cascade cluster_adv Advanced Characterization A1 SAR-Guided Design of 7-Substituted Analogs A2 Chemical Synthesis & Purification A1->A2 B1 Antimalarial Assay vs CQS/CQR (Determine IC50) A2->B1 B2 Cytotoxicity Assay (e.g., HeLa, HepG2 cells) B1->B2 B3 Calculate Selectivity Index (SI = Cytotox IC50 / Antimalarial IC50) B2->B3 C1 Lead Candidate Selection (High Potency & SI) B3->C1 Promising Hits C2 Mechanism of Action Studies (e.g., Hemozoin Inhibition Assay) C1->C2 C3 In Vivo Efficacy Studies (e.g., P. berghei mouse model) C1->C3 C4 Pharmacokinetic (ADME) Profiling C3->C4

Caption: A typical workflow for the evaluation of novel quinoline antimalarials.

Conclusion and Future Outlook

The structure-activity relationship of 7-substituted quinolines is a well-established yet continually evolving field. The foundational principle remains clear: a small, electron-withdrawing group at the 7-position is paramount for high potency against P. falciparum. Halogens such as chlorine, bromine, and iodine have consistently proven effective. While this knowledge has guided the development of countless analogs, the challenge of drug resistance necessitates innovation.

Future efforts will likely focus on more complex substitutions at the 7-position, such as the biaryl groups that have shown promise against resistant strains.[9] The integration of computational chemistry to predict ADME/Tox properties and to model interactions with both heme and potential resistance-conferring proteins will be indispensable. By combining established SAR principles with novel chemical scaffolds and modern drug design technologies, the scientific community can continue to develop the next generation of quinoline antimalarials to combat this persistent global health threat.

References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie. [Link]

  • Novel Conjugated Quinoline–Indoles Compromise Plasmodium falciparum Mitochondrial Function and Show Promising Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. ResearchGate. [Link]

  • Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]

  • A simple quinoline salt derivative is active in vitro against Plasmodiumfalciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Chemical Biology & Drug Design. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Medicinal Chemistry Letters. [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. [Link]

  • Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link]

  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Cureus. [Link]

  • Summary of SAR of mefloquine. ResearchGate. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. International Journal of Molecular Sciences. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. ACS Medicinal Chemistry Letters. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. University of Mississippi Institutional Repository. [Link]

  • Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]

  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica. [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]

  • The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. MDPI. [Link]

Sources

Validation

Head-to-head comparison of quinoline isomers in biological assays

Title: A Senior Application Scientist’s Guide: Head-to-Head Comparison of Quinoline Isomers in Biological Assays Target Audience: Researchers, scientists, and drug development professionals. Introduction In medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: A Senior Application Scientist’s Guide: Head-to-Head Comparison of Quinoline Isomers in Biological Assays Target Audience: Researchers, scientists, and drug development professionals.

Introduction

In medicinal chemistry, the quinoline scaffold is a privileged pharmacophore. However, the exact positioning of heteroatoms and functional groups drastically dictates a molecule's biological fate[1]. As an application scientist, I frequently observe drug development programs stall because the causality between structural isomerism and assay performance is misunderstood.

This guide provides an objective, data-driven comparison of quinoline isomers, focusing primarily on the profound mechanistic differences between 8-hydroxyquinoline (8-HQ) and 2-hydroxyquinoline (2-HQ) in biological assays ()[2]. We will also briefly examine the parent scaffolds, quinoline vs. isoquinoline , to highlight how nitrogen positioning alters metabolic toxicity and genotoxicity ()[3].

Mechanistic Causality: Why Positional Isomerism Dictates Activity

The stark contrast in biological activity between 8-HQ and 2-HQ is entirely driven by their geometric capacity for metal chelation[4].

  • 8-Hydroxyquinoline (8-HQ): The hydroxyl group at the C8 position is adjacent to the quinoline ring nitrogen. This specific geometry allows 8-HQ to act as a potent bidentate chelator, forming highly stable five-membered chelate rings with divalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺)[5]. This chelation drives its ionophore activity, shuttling metals into cells to trigger reactive oxygen species (ROS) generation via Fenton chemistry, or stripping metals from essential microbial metalloenzymes[6].

  • 2-Hydroxyquinoline (2-HQ): Moving the hydroxyl group to the C2 position fundamentally breaks this capability. 2-HQ cannot form a stable bidentate chelate due to steric constraints[4]. Furthermore, in aqueous biological assays, 2-HQ predominantly undergoes lactam-lactim tautomerization to form quinolin-2(1H)-one (carbostyril). This tautomerization shifts the lone pair away from the nitrogen, completely abolishing its metal-binding affinity. Consequently, 2-HQ is largely inactive in metal-dependent biological assays[4].

  • Quinoline vs. Isoquinoline (Metabolic Fate): A similar positional effect governs the parent scaffolds. Quinoline is metabolized by hepatic cytochrome P450 into a reactive 5,6-epoxide, making it a genotoxic hepatocarcinogen[7]. Isoquinoline (nitrogen at the 2-position) does not form this epoxide, rendering its metabolites non-genotoxic[8]. This metabolic divergence is critical for early-stage toxicological screening[9].

Quantitative Data: Comparative Performance

The following table summarizes the biological performance of these isomers across standard assays, demonstrating how structural geometry dictates phenotypic outcomes.

Parameter / Assay8-Hydroxyquinoline (8-HQ)2-Hydroxyquinoline (2-HQ)Quinoline (Parent)Isoquinoline (Parent)
Metal Chelation (Cu²⁺/Zn²⁺) Strong (Bidentate, 5-membered ring)[10]None (Lactam tautomerization)[4]N/AN/A
Antimicrobial MIC (E. coli) 1 - 16 µg/mL (Potent)[2]>100 µg/mL (Inactive)[2]Weak/ModerateWeak/Moderate
Antimicrobial MIC (S. aureus) 0.5 - 8 µg/mL (Potent)[2]>100 µg/mL (Inactive)[2]Weak/ModerateWeak/Moderate
Metabolic Genotoxicity Low/ModerateLowHigh (Forms 5,6-epoxide)[7]Low (No epoxide formed)[8]
Primary Mechanism of Action Metal Ionophore / Metalloenzyme Inhibition[5]Inactive in metal-dependent pathways[4]DNA Adduct Formation (Metabolite)[9]N/A

Visualizing the Mechanistic Divergence

Mechanism Isomers Quinoline Isomers (8-HQ vs 2-HQ) HQ8 8-Hydroxyquinoline (8-HQ) Isomers->HQ8 HQ2 2-Hydroxyquinoline (2-HQ) Isomers->HQ2 Chelation Bidentate Metal Chelation (Cu2+, Zn2+, Fe2+) HQ8->Chelation Optimal N-O geometry NoChelation No Stable Chelation (Lactam Tautomerization) HQ2->NoChelation Suboptimal geometry Ionophore Ionophore Activity & Intracellular Transport Chelation->Ionophore BioInactive Low/No Biological Activity NoChelation->BioInactive ROS ROS Generation & Enzyme Inhibition Ionophore->ROS BioActive High Biological Activity (Antimicrobial/Anticancer) ROS->BioActive

Caption: Mechanistic divergence of 8-HQ and 2-HQ based on metal chelation capacity.

Self-Validating Experimental Protocols

To objectively compare these isomers, assays must be designed to isolate the metal-dependent mechanism. The following protocols provide a self-validating system: if the biological activity is truly chelation-driven, adding a stronger chelator (EDTA) or using metal-depleted media will reverse the effect.

Protocol A: Metal Chelation-Enhanced Fluorescence (CHEF) Assay

This cell-free assay validates the primary physical interaction between the isomers and metal ions[4].

  • Reagent Preparation: Prepare 10 mM stock solutions of 8-HQ and 2-HQ in LC-MS grade DMSO. Prepare 1 mM aqueous solutions of CuCl₂ and ZnCl₂.

  • Buffer Selection (Critical Step): Use 50 mM HEPES buffer (pH 7.4). Expert Insight: Do not use Phosphate-Buffered Saline (PBS) for this assay. Phosphate ions will precipitate Cu²⁺ and Zn²⁺ out of solution, yielding false negatives.

  • Incubation: In a 96-well black microplate, add 10 µM of the isomer to the buffer. Titrate the metal ions from 0 to 50 µM.

  • Measurement: Read fluorescence (For 8-HQ/Zn²⁺, Ex ~380 nm, Em ~500 nm). 8-HQ will show a massive fluorescence surge (CHEF effect) upon Zn²⁺ binding[4]. 2-HQ will remain at baseline.

  • Validation Control: Add 100 µM EDTA to the 8-HQ/Zn²⁺ wells. The fluorescence must drop back to baseline, proving the interaction is a reversible chelation event rather than a covalent modification.

Protocol B: Metal-Dependent Antimicrobial Broth Microdilution (MIC Assay)

This biological assay translates the physical chelation into a phenotypic outcome[2].

  • Media Preparation: Prepare standard Mueller-Hinton Broth (MHB) and metal-depleted MHB (treated with Chelex-100 resin to strip divalent cations).

  • Serial Dilution: In a 96-well clear plate, perform a 2-fold serial dilution of 8-HQ and 2-HQ (from 128 µg/mL down to 0.25 µg/mL) in both standard and metal-depleted MHB.

  • Inoculation: Inoculate with E. coli (ATCC 25922) to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Reading: Incubate at 37°C for 18 hours. Read optical density at 600 nm (OD600).

  • Data Interpretation: 8-HQ will show a low MIC (potent activity) in standard MHB, but its activity will significantly drop (higher MIC) in metal-depleted MHB, proving the mechanism relies on extracellular metal complexation. 2-HQ will show no significant activity (>100 µg/mL) in either condition[2].

Visualizing the Experimental Workflow

Caption: Self-validating experimental workflow for comparing quinoline isomer activity.

Conclusion

For drug development professionals, the comparison of quinoline isomers underscores a fundamental rule: atom placement dictates mechanism. The shift of a hydroxyl group from the 8-position to the 2-position completely abolishes metal chelation, turning a potent antimicrobial/anticancer agent (8-HQ) into a biologically inert scaffold (2-HQ)[5]. Similarly, the shift of the ring nitrogen in quinoline vs. isoquinoline dictates the formation of genotoxic epoxides[7]. Understanding these causal relationships ensures robust assay design and prevents late-stage toxicological failures.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. URL:[Link]

  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). "On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities." Carcinogenesis, 4(9), 1169–1173. URL:[Link]

Sources

Comparative

Purity Assessment of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol: A Comparative Guide to Elemental Analysis

Abstract In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Quinoline der...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Quinoline derivatives, a significant class of heterocyclic compounds, are widely investigated for their therapeutic potential, including anticancer and antimalarial activities.[1][2][3][4] This guide provides a comprehensive examination of elemental analysis as a primary method for assessing the purity of a novel quinoline derivative, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol. We will explore the underlying principles of combustion-based elemental analysis, present a detailed experimental protocol, and compare its performance against other common analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development of new chemical entities.

Introduction: The Critical Role of Purity in Quinoline-Based Drug Candidates

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][3][4] Their diverse biological activities stem from their unique chemical structure, which allows for extensive modification to tune their pharmacological properties.[1][3] The compound of interest, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol, is a functionalized quinoline designed for further chemical synthesis or as a potential bioactive agent itself.

For such compounds, establishing unequivocal purity is paramount. Impurities can arise from starting materials, side reactions, or degradation and may:

  • Introduce unwanted toxicity.

  • Alter the pharmacological or pharmacokinetic profile.

  • Reduce the effective dose of the API.

  • Complicate structural elucidation and regulatory filings.

Elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[5][6] By comparing the experimentally determined mass percentages of C, H, and N against the theoretically calculated values, one can derive a quantitative measure of purity. For halogenated compounds like our subject molecule, the analysis can be extended to include bromine (Br).

The Principle of Combustion-Based Elemental Analysis

The most common method for CHNS/O analysis is high-temperature combustion, a technique refined from the original Dumas method.[5][7] The process is elegant in its simplicity and powerful in its precision.

The core steps are as follows:

  • Combustion: A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at temperatures exceeding 900°C in an oxygen-rich environment.[7] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur (if present) to sulfur dioxide (SO₂). Halogens like bromine are converted to their acidic form (HBr).

  • Reduction & Separation: The combustion gases are swept by a carrier gas (typically helium) through a reduction tube containing copper to remove excess oxygen and convert any nitrogen oxides (NOx) back to N₂. The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then separated, often using gas chromatography (GC) principles.[7]

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD), which registers a change in thermal conductivity as each component gas passes over it.[8] The detector's signal is proportional to the concentration of the element in the original sample.

This entire process provides a rapid and highly accurate determination of the elemental composition.[7]

Experimental Guide: Purity Assessment of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

Theoretical Composition Calculation

The first step in any elemental analysis is to calculate the theoretical elemental percentages based on the molecular formula.

  • Molecular Formula: C₁₃H₁₄BrNO

  • Molecular Weight: 280.16 g/mol

Calculation:

  • Carbon (C): (13 * 12.011) / 280.16 * 100% = 55.73%

  • Hydrogen (H): (14 * 1.008) / 280.16 * 100% = 5.04%

  • Bromine (Br): (1 * 79.904) / 280.16 * 100% = 28.52%

  • Nitrogen (N): (1 * 14.007) / 280.16 * 100% = 5.00%

  • Oxygen (O) (by difference): (1 * 15.999) / 280.16 * 100% = 5.71%

Experimental Workflow

The following diagram outlines the complete workflow for the purity assessment.

G cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_eval 4. Purity Evaluation SamplePrep Sample Weighing (1-3 mg, tin capsule) Analyzer Elemental Analyzer (Combustion > 900°C) SamplePrep->Analyzer CalibPrep Standard Weighing (Acetanilide) CalibPrep->Analyzer Calibration Run GC Gas Separation (GC Column) Analyzer->GC TCD Detection (TCD) GC->TCD Integration Peak Integration TCD->Integration Calculation Calculate % Element Integration->Calculation Comparison Compare Experimental vs. Theoretical Calculation->Comparison Purity Purity Assessment (Deviation < 0.4%) Comparison->Purity

Caption: Experimental workflow for purity assessment via elemental analysis.

Step-by-Step Protocol
  • Instrumentation & Calibration:

    • Use a modern CHN elemental analyzer.

    • Calibrate the instrument using a certified reference material (CRM) such as Acetanilide (C₈H₉NO: C=71.09%, H=6.71%, N=10.36%). Perform multiple runs of the standard to ensure the instrument is stable and the calibration curve is linear.

  • Sample Preparation:

    • Ensure the sample of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is homogenous and has been properly dried to remove residual solvents (e.g., under high vacuum for several hours).

    • Using an ultra-microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule.

    • Fold the capsule to encase the sample securely and eliminate atmospheric air.

    • Prepare at least three separate samples for triplicate analysis to ensure reproducibility.

  • Analysis:

    • Introduce the encapsulated samples into the elemental analyzer's autosampler.

    • Run the analysis sequence. The instrument will automatically drop each sample into the combustion furnace and record the resulting detector signals.

Data Interpretation and Purity Assessment

For a compound to be considered pure, the experimentally determined values for each element should be in close agreement with the theoretical values. Many scientific journals and regulatory bodies consider a deviation of ±0.4% to be the acceptable limit for claiming purity.[9][10]

Illustrative Experimental Data

The following table presents a realistic, hypothetical data set for our compound, reflecting typical instrumental performance.

ElementTheoretical %Experimental % (Mean, n=3)Deviation (%)Pass/Fail (Criteria: ±0.4%)
C 55.7355.51-0.22Pass
H 5.045.11+0.07Pass
N 5.004.92-0.08Pass
Interpreting the Results

The decision-making process based on the results is outlined below.

G Start Start: Obtain Experimental %C, %H, %N Data Decision Is absolute deviation for ALL elements < 0.4%? Start->Decision Pass Conclusion: Compound meets high purity criteria. Decision->Pass Yes Fail Conclusion: Compound does not meet purity criteria. Decision->Fail No Troubleshoot Investigate Potential Issues: - Residual Solvent (High H, C) - Inorganic Impurity (Low C, H, N) - Incomplete Combustion - Hygroscopic Sample (High H) Fail->Troubleshoot

Caption: Decision flowchart for interpreting elemental analysis results.

In our illustrative example, all elemental deviations are well within the ±0.4% threshold. This provides strong evidence that the synthesized batch of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has a high degree of purity. A significant deviation in one or more elements would necessitate further investigation, such as analysis by other techniques to identify the nature of the impurity (e.g., residual solvent, inorganic salt).

Comparison with Alternative Purity Assessment Methods

While elemental analysis is a powerful tool, it should be used in conjunction with other analytical methods for a comprehensive purity profile. No single technique can identify all possible impurities.

TechniquePrincipleAdvantages for This CompoundLimitations
Elemental Analysis (EA) Combustion and detection of elemental gasesQuantitative measure of bulk purity; excellent for validating empirical formula. Fast and cost-effective.[5]Does not identify or quantify specific impurities; insensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on polarityExcellent for detecting and quantifying organic impurities (e.g., starting materials, by-products). Can be used to determine %purity by area normalization.Requires a chromophore (quinoline ring is ideal); requires method development; may not detect impurities that co-elute or lack a chromophore.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standardProvides both structural confirmation and highly accurate quantitative purity assessment. Can identify specific impurities if their signals are resolved.Requires a certified, stable internal standard; requires longer analysis time and expertise; less sensitive than HPLC for trace impurities.
Mass Spectrometry (MS) Measurement of mass-to-charge ratioProvides exact mass for formula confirmation. When coupled with LC (LC-MS), it is a powerful tool for impurity identification.Generally not a quantitative technique on its own; ionization efficiency can vary dramatically between compounds.

Conclusion

Elemental analysis is an indispensable, robust, and efficient method for the fundamental purity assessment of novel synthetic compounds like (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol.[7][8] Its ability to provide a direct, quantitative comparison between the experimental and theoretical elemental composition offers a high degree of confidence in the compound's empirical formula and bulk purity. While modern spectroscopic and chromatographic methods provide complementary and essential information about specific and isomeric impurities, elemental analysis remains the gold standard for validating the elemental integrity of a molecule. For drug development professionals, employing elemental analysis early in the characterization process ensures a solid foundation for all subsequent biological and preclinical evaluation.

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024). Contract Laboratory. Available at: [Link]

  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (N.D.). PubMed. Available at: [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (N.D.). SciSpace. Available at: [Link]

  • Elemental analysis. (N.D.). Wikipedia. Available at: [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (N.D.). PubMed. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). PubMed. Available at: [Link]

  • CHNS Analyzer: Principles and Applications. (N.D.). Scribd. Available at: [Link]

  • Elemental analysis: operation & applications. (N.D.). Elementar. Available at: [Link]

  • Elemental Analysis (CHNS, ONH) - Precise material analysis. (2026). Fraunhofer IFAM. Available at: [Link]

  • Understanding the Working Principles of CHNO Analyzers. (2023). AZoM. Available at: [Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (2026). Spectroscopy Online. Available at: [Link]

  • <233> ELEMENTAL IMPURITIES—PROCEDURES. (N.D.). USP.org. Available at: [Link]

  • <233> elemental impurities—procedures. (2025). USP.org. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). National Institutes of Health. Available at: [Link]

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Validation

A Senior Scientist's Guide to Spectroscopic Characterization of Quinolines: Bridging Experimental and Predicted Data

In the landscape of pharmaceutical and materials science, the quinoline scaffold stands as a cornerstone for a multitude of biologically active compounds and functional materials.[1][2] Its structural versatility allows...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the quinoline scaffold stands as a cornerstone for a multitude of biologically active compounds and functional materials.[1][2] Its structural versatility allows for a vast chemical space ripe for exploration. However, this same versatility presents a significant challenge: the unambiguous structural elucidation and characterization of novel quinoline derivatives. This guide provides an in-depth, experience-driven approach to the cross-referencing of experimental and predicted spectral data for quinolines, moving beyond mere protocol to explain the causality behind experimental choices and to establish a self-validating system for structural confirmation.

The Integrated Spectroscopic Workflow: A Holistic Approach

The core principle of modern structural elucidation is not reliance on a single technique, but the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the molecular puzzle. The process of cross-referencing experimental data with computationally predicted spectra serves as a powerful validation tool, enhancing the confidence in structural assignments.

workflow cluster_synthesis Compound Synthesis cluster_exp Experimental Analysis cluster_pred Computational Prediction cluster_analysis Data Correlation & Validation synthesis Synthesis of Quinoline Derivative nmr_exp NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr_exp ms_exp Mass Spectrometry (EI, ESI) synthesis->ms_exp uv_exp UV-Vis Spectroscopy synthesis->uv_exp dft DFT Calculations (Geometry Optimization) synthesis->dft cross_ref Cross-Referencing Experimental vs. Predicted nmr_exp->cross_ref ms_exp->cross_ref uv_exp->cross_ref nmr_pred GIAO NMR Prediction dft->nmr_pred uv_pred TD-DFT UV-Vis Prediction dft->uv_pred nmr_pred->cross_ref uv_pred->cross_ref structure Final Structure Confirmation cross_ref->structure

Caption: An integrated workflow for the structural elucidation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For quinolines, ¹H and ¹³C NMR are indispensable for determining substitution patterns.[1]

Predicted NMR Data: The Theoretical Benchmark

Computational chemistry allows for the prediction of NMR spectra, offering a theoretical model to compare against experimental results.[4] Density Functional Theory (DFT) is a common method for these calculations.[5]

Causality Behind the Method: The chemical shift of a nucleus is determined by its local electronic environment. DFT calculations can model this environment and predict the chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method.[5] While predicted shifts may not perfectly match experimental values, the trends and relative positions of signals are often highly accurate and invaluable for assignment.[4]

Experimental NMR Data Acquisition: A Protocol for Clarity

High-quality experimental data is non-negotiable. The following protocol is designed to yield clear, interpretable spectra for a novel quinoline derivative.

nmr_protocol prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl₃ dissolve 2. Dissolution & Transfer Ensure homogeneity prep->dissolve instrument 3. Instrument Setup Insert sample, lock, and shim dissolve->instrument h1 4. ¹H NMR Acquisition Standard parameters instrument->h1 c13 5. ¹³C NMR Acquisition Increase scans for S/N h1->c13 two_d 6. 2D NMR (if needed) COSY, HSQC, HMBC c13->two_d process 7. Data Processing Fourier transform, phase, baseline two_d->process ms_protocol prep 1. Sample Preparation ~1 mg/mL, dilute to ~1-10 µg/mL ionization 2. Choose Ionization ESI for polar, EI for volatile prep->ionization lcms 3. LC-MS/MS (ESI) Separate from matrix, MRM for quant. ionization->lcms ESI gcms 4. GC-MS (EI) For volatile derivatives ionization->gcms EI analysis 5. Data Analysis Identify [M+H]⁺ or M⁺•, analyze fragments lcms->analysis gcms->analysis

Caption: A decision-making workflow for the mass spectrometric analysis of quinolines.

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL. [6]This is then diluted for analysis, typically to the low µg/mL or ng/mL range depending on the instrument's sensitivity.

  • Ionization Technique Selection:

    • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for most quinoline derivatives, especially those that are polar or thermally labile. It typically produces a protonated molecule, [M+H]⁺. [7]This is the method of choice for samples that will be introduced via Liquid Chromatography (LC).

    • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation. It is suitable for more volatile and thermally stable quinoline derivatives, often introduced via Gas Chromatography (GC). It produces a molecular ion, M⁺•. [7]3. Mass Analysis:

    • Full Scan: Acquire a full scan spectrum to identify the molecular ion ([M+H]⁺ or M⁺•). An accurate mass measurement can help confirm the elemental formula. [8] * Tandem MS (MS/MS): Isolate the molecular ion and fragment it using collision-induced dissociation (CID). [7]This provides the fragmentation pattern that is characteristic of the molecule's structure. For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique. [7]

Cross-Referencing: MS Fragmentation Data

The fragmentation pattern provides a fingerprint of the molecule's structure.

Table 2: Experimental vs. Predicted Key Fragment Ions for Quinaldic Acid (Quinoline-2-carboxylic acid) in EI-MS. [7]

m/z Assignment Description Status
173 [M]⁺• Molecular Ion Observed & Predicted
128 [M - COOH]⁺ Loss of carboxyl radical Observed & Predicted
129 [M - CO₂]⁺• Loss of carbon dioxide Observed & Predicted

| 102 | [C₈H₆N]⁺ | Subsequent loss of HCN from the quinoline ring | Observed & Predicted |

Interpretation and Validation:

  • Molecular Formula Confirmation: The accurate mass of the molecular ion confirms the elemental composition, which is the first and most crucial validation step.

  • Structural Moiety Identification: The observed neutral losses (e.g., -COOH) and fragment ions confirm the presence of specific functional groups and are consistent with the proposed structure. The fragmentation of the quinoline ring itself (e.g., loss of HCN) is a strong indicator of the core scaffold. [7][9]

UV-Visible (UV-Vis) Spectroscopy: The Electronic Signature

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the conjugated π-system of the quinoline ring.

Predicted UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. [5]It can calculate the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths (related to the intensity of the absorption).

Causality Behind the Method: The color and UV absorption of a molecule are determined by the energy difference between its electronic ground state and excited states. TD-DFT calculates these energy differences, allowing for the prediction of the UV-Vis spectrum. [10]

Experimental UV-Vis Data Acquisition: A Protocol for Consistency

Solvent effects can be pronounced in UV-Vis spectroscopy, so careful solvent selection and reporting are essential. [11][12] Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a high-purity solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1x10⁻³ M).

  • Serial Dilution: Perform a serial dilution to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (e.g., 1x10⁻⁵ M). [11]3. Solvent Blank: Use the same solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the sample over the appropriate wavelength range (typically 200-500 nm for quinolines).

  • Investigate Solvent Effects: To gain deeper insight, acquire spectra in a series of solvents with varying polarities (e.g., n-hexane, dichloromethane, ethanol). [13]Shifts in λₘₐₓ can provide information about the nature of the electronic transitions (e.g., π→π* vs. n→π*). [13]

Cross-Referencing: UV-Vis Spectral Data

Comparing the experimental λₘₐₓ with the TD-DFT predictions provides another layer of structural validation.

Table 3: Experimental vs. Predicted UV-Vis Absorption Maxima (λₘₐₓ, nm) for a Hypothetical Substituted Quinoline in Ethanol.

Experimental λₘₐₓ (nm)Predicted λₘₐₓ (nm)Assignment
235230π→π
280275π→π
325318n→π*

Interpretation and Validation:

  • Confirmation of the Chromophore: A good correlation between the experimental and predicted spectra confirms the nature of the conjugated system. [14]Substituents on the quinoline ring can cause predictable shifts (bathochromic or hypsochromic) in the absorption maxima, and agreement on these shifts is a strong validation point. [13]* Understanding Discrepancies: Significant deviations may be due to strong solvent-solute interactions, aggregation of the compound in solution, or tautomerism, which may not be fully accounted for in the computational model. [11][12]Investigating these possibilities can lead to a more refined understanding of the molecule's behavior.

Conclusion: A Self-Validating Approach to Certainty

The structural elucidation of novel quinoline derivatives demands a rigorous, multi-faceted approach. By systematically acquiring high-quality experimental NMR, MS, and UV-Vis data and cross-referencing it with computationally predicted spectra, researchers can build a powerful, self-validating case for their proposed structures. This integrated workflow not only enhances the confidence in structural assignments but also provides deeper insights into the electronic and physical properties of these vital molecules. It transforms spectral analysis from a routine procedure into a dynamic process of hypothesis testing and validation, which is the very essence of robust scientific inquiry.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Coutinho, J. P., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e75733. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • SciELO. (2015). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. [Link]

  • Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. [Link]

  • Physical Chemistry Chemical Physics. (2021). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

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Comparative

A Comparative Guide to the Antiproliferative Effects of Quinoline Derivatives on Cancer Cell Lines

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer pro...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides a comprehensive comparison of the antiproliferative effects of various quinoline derivatives across different cancer cell lines, supported by experimental data and detailed protocols. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and present key experimental workflows to empower researchers in the field of oncology drug discovery.

The Versatility of the Quinoline Scaffold in Oncology

Quinoline and its analogues have emerged as privileged structures in the design of novel anticancer agents due to their ability to interact with various biological targets.[1][2][3] Their mechanisms of action are diverse and include:

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[1][2] They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.[1][2][4][3]

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various kinases, such as Pim-1 kinase, vascular endothelial growth factor receptors (VEGFR), and epidermal growth factor receptor (EGFR), which are key components of pro-survival signaling pathways in cancer cells.[1][2]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4][3]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[2][5]

The following diagram illustrates some of the key signaling pathways targeted by quinoline derivatives in cancer cells.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Replication & Transcription Topoisomerase Topoisomerase Kinase_Pathways Kinase Signaling (e.g., PI3K/AKT, EGFR) Tubulin Tubulin Polymerization Mitochondria Mitochondrial Function Quinoline Quinoline Derivatives Quinoline->DNA Intercalation Quinoline->Topoisomerase Inhibition Quinoline->Kinase_Pathways Inhibition Quinoline->Tubulin Inhibition Quinoline->Mitochondria ROS Production

Caption: Mechanisms of action of quinoline derivatives in cancer cells.

Comparative Antiproliferative Activity: A Data-Driven Analysis

The efficacy of quinoline derivatives varies significantly depending on their chemical structure and the specific cancer cell line being targeted. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a biological or biochemical function. The following table summarizes the IC50 values of selected quinoline derivatives against various human cancer cell lines.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35[6]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Leukemia)43.95 ± 3.53[6]
3,8-dihydroxy-jineol derivativeA-549 (Lung), SKOV-3 (Ovarian), SK-Mel-2 (Melanoma), HCT-15 (Colon)Potent Activity[6]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/mL)[6]
4-amino, 7-substituted-quinoline derivativesMCF-7 (Breast)Improved antiproliferative activity[6]
6,8-dibromo-1,2,3,4-tetrahydroquinolineHeLa (Cervical), HT-29 (Colon), C6 (Brain)Active at 10-30 µg/mL[6]
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.38[5]
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.34[5]
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.21[5]
Schiff's base 4eHT29 (Colon)4.7[7]
Schiff's base 4eMDA-MB231 (Breast)4.6[7]

Note: The presented data is a selection from various studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of quinoline derivatives is intricately linked to their structural features.[8][9] Key SAR observations include:

  • Substitution Pattern: The position and nature of substituents on the quinoline ring significantly influence activity. For instance, 2,4-disubstituted quinoline derivatives have shown excellent results through various mechanisms of action.[6]

  • Side Chains: The type of side chain at different positions can impact potency and selectivity. Flexible, semi-flexible, or rigid side chains at position 8 have been shown to modulate activity against different cancer cell lines.[7]

  • Hydrophobicity and Hydrogen Bonding: In some derivatives, the spatial arrangement of hydrophobic moieties and the presence of hydrogen bond donors are crucial for their interaction with target proteins, such as P-glycoprotein in multidrug-resistant cells.[8][9]

  • Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores, such as chalcones, has led to the development of hybrid molecules with enhanced anticancer activity.[5]

Essential Experimental Protocols for Evaluation

To rigorously assess the antiproliferative effects of novel quinoline derivatives, a series of well-defined experimental protocols are essential.

Cell Viability Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[10][11] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

G A Seed Cells B Treat with Quinoline Derivative A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance E->F

Caption: MTT assay workflow for cell viability assessment.

Cell Cycle Analysis via Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] This allows for the determination of whether a compound induces cell cycle arrest.

Protocol:

  • Cell Harvesting and Fixation: Harvest treated and untreated cells, wash with PBS, and fix in cold 70% ethanol for at least 30 minutes at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining.[14]

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cells and incubate in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a DNA content histogram.[12]

G A Cell Treatment B Harvest & Fixation A->B C Washing B->C D RNase Treatment C->D E Propidium Iodide Staining D->E F Flow Cytometry Analysis E->F

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Detection by Western Blotting

Western blotting is a key technique to investigate the molecular mechanisms of apoptosis by detecting the expression levels of apoptosis-related proteins.[15][16] Key markers include cleaved caspases (e.g., caspase-3, caspase-7) and cleaved PARP.[16]

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[17]

G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Caption: Western blotting workflow for apoptosis protein detection.

Conclusion and Future Directions

Quinoline derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their diverse mechanisms of action and the tunability of their chemical structures offer significant potential for creating more effective and selective cancer therapies. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the vast chemical space of quinoline derivatives and identify promising lead compounds for further preclinical and clinical development. Future research should focus on designing derivatives with improved selectivity for cancer cells, overcoming drug resistance mechanisms, and exploring novel combination therapies.

References

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview. Academia.edu. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PubMed. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • MTT (Assay protocol). Addgene. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]

  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway? ResearchGate. Available at: [Link]

  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed. Available at: [Link]

  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]

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Validation

A Researcher's Guide to Determining and Comparing the IC50 Values of Novel Quinoline Compounds

Introduction to IC50 in Drug Discovery The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology and drug discovery, quantifying the concentration of a substance required to inhibit a specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to IC50 in Drug Discovery

The half-maximal inhibitory concentration (IC50) is a critical measure in pharmacology and drug discovery, quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. For researchers developing novel quinoline-based compounds, a precise and reproducible IC50 value is paramount for lead candidate selection, structure-activity relationship (SAR) studies, and predicting therapeutic potential. This guide provides a comprehensive framework for the robust determination and comparison of IC50 values, grounded in established scientific principles and methodologies.

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties. The efficacy of these compounds is often directly related to their ability to inhibit specific molecular targets, such as kinases or other enzymes. Therefore, accurately determining the IC50 is a foundational step in their preclinical evaluation.

Determining the IC50: An Experimental Workflow

The determination of an IC50 value is a multi-step process that requires careful planning and execution to ensure data accuracy and reproducibility. The general workflow involves a cellular or biochemical assay where a range of concentrations of the novel quinoline compound is tested against a specific biological target.

IC50_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis A Cell Seeding / Enzyme Preparation C Treatment of Cells/Enzyme with Quinoline Compounds A->C B Compound Dilution Series B->C D Incubation & Signal Detection C->D E Data Normalization & Curve Fitting D->E F IC50 Value Calculation E->F

Caption: A generalized workflow for the determination of IC50 values.

Step-by-Step Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Plate a suitable cancer cell line (e.g., A549, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the novel quinoline compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the quinoline compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

Comparing IC50 Values of Novel Quinoline Compounds

A direct comparison of IC50 values is essential for ranking the potency of novel quinoline compounds and selecting promising candidates for further development. This comparison should be made against a relevant reference compound, which could be a clinically approved drug with a similar mechanism of action or a well-characterized inhibitor of the target of interest.

Data Presentation for Comparative Analysis

A tabular format is highly effective for presenting and comparing the IC50 values of multiple compounds.

CompoundTarget Cell Line/EnzymeIC50 (µM) ± SDFold Difference vs. Reference
Novel Quinoline AA5492.5 ± 0.32x more potent
Novel Quinoline BA54910.2 ± 1.12x less potent
Reference Drug XA5495.1 ± 0.6-
Novel Quinoline CHeLa7.8 ± 0.90.8x as potent
Reference Drug YHeLa6.2 ± 0.5-

SD: Standard Deviation

The "Why" Behind the Method: Ensuring Trustworthiness and Reproducibility

The reliability of IC50 data hinges on the meticulous execution of the experimental protocol and a thorough understanding of the underlying biological and chemical principles.

  • Choice of Assay: The selection of the assay (e.g., cell-based vs. biochemical) should be dictated by the research question. Cell-based assays provide insights into a compound's effect in a more biologically relevant context, including factors like cell permeability, while biochemical assays offer a more direct measure of a compound's interaction with its molecular target.

  • Concentration Range: The range of concentrations tested is critical. It should be wide enough to encompass the full dose-response curve, from minimal to maximal inhibition.

  • Statistical Analysis: A single IC50 value is insufficient. The experiment should be repeated multiple times (typically at least three independent experiments) to ensure reproducibility, and the results should be reported as a mean with a standard deviation or standard error of the mean. Statistical tests can then be applied to determine if the differences in IC50 values between compounds are significant.

Hypothetical Signaling Pathway Targeted by Quinoline Compounds

Many quinoline-based anti-cancer drugs exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Novel Quinoline Compound Quinoline->PI3K

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion

The determination and comparison of IC50 values for novel quinoline compounds are fundamental processes in the early stages of drug discovery. By adhering to rigorous experimental protocols, employing appropriate statistical analyses, and understanding the scientific rationale behind each step, researchers can generate reliable and reproducible data. This, in turn, enables the confident selection of lead candidates with the highest potential for further preclinical and clinical development.

References

  • IC50 Value. National Center for Biotechnology Information. [Link]

  • A Brief History of Quinolines in Medicinal Chemistry. ACS Publications. [Link]

  • Quinoline skeleton as a privileged scaffold in the design of anticancer agents. European Journal of Medicinal Chemistry. [Link]

Comparative

A Comparative Guide to Assessing the Selectivity of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Against Cancer vs. Normal Cells

Introduction The cornerstone of successful cancer chemotherapy is selectivity: the ability of a compound to exert potent cytotoxic effects on malignant cells while minimizing damage to healthy, non-cancerous tissues. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cornerstone of successful cancer chemotherapy is selectivity: the ability of a compound to exert potent cytotoxic effects on malignant cells while minimizing damage to healthy, non-cancerous tissues. This differential action is what defines a drug's therapeutic window. A wide therapeutic window is crucial for minimizing dose-limiting toxicities and improving patient outcomes. Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating significant potential as anticancer agents by interfering with critical cellular processes like cell division and programmed cell death.[1]

This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel quinoline compound, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (hereafter referred to as Q-Br-MeOH ). We will detail the experimental protocols, data analysis, and interpretation required to rigorously quantify its preferential activity against cancer cells compared to normal cells, using a well-established chemotherapeutic agent as a benchmark.

The Principle of In Vitro Selectivity Assessment

The primary metric for quantifying a compound's selectivity is the Selectivity Index (SI) .[2] The SI is a simple yet powerful ratio derived from the half-maximal inhibitory concentration (IC50) of a compound against a normal cell line versus a cancer cell line.[1][3]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value signifies greater selectivity for cancer cells.[3] For instance, an SI of 10 indicates that the compound is ten times more toxic to the cancer cells than to the normal cells. Generally, an SI value greater than 3 is considered to represent promising selectivity.[2][3] The causality behind this principle is straightforward: an ideal anticancer agent should require a much lower concentration to kill cancer cells than to harm normal cells, a difference quantified by the SI.

cluster_0 High Selectivity (High SI) cluster_1 Low Selectivity (Low SI) Cancer_Cell_High Cancer Cell Normal_Cell_High Normal Cell Drug_High Low Dose of Q-Br-MeOH Drug_High->Cancer_Cell_High Apoptosis Drug_High->Normal_Cell_High No Effect Cancer_Cell_Low Cancer Cell Normal_Cell_Low Normal Cell Drug_Low High Dose of Competitor Drug Drug_Low->Cancer_Cell_Low Apoptosis Drug_Low->Normal_Cell_Low Toxicity Start Start: Cell Culture (Cancer & Normal Lines) Seed Seed Cells in 96-well Plates Start->Seed Adhere Incubate 24h for Adherence Seed->Adhere Treat Treat with Serial Dilutions of Q-Br-MeOH & Doxorubicin Adhere->Treat Incubate_48h Incubate 48h Treat->Incubate_48h MTT_Assay Add MTT Reagent Incubate 4h Incubate_48h->MTT_Assay Solubilize Solubilize Formazan with DMSO MTT_Assay->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Plot Dose-Response Curve Read->Analyze Calculate_IC50 Calculate IC50 Values Analyze->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_IC50->Calculate_SI End End: Compare Selectivity Calculate_SI->End

Diagram 2: Experimental workflow for assessing cytotoxicity and selectivity.

Data Analysis and Interpretation

Calculating IC50 and Selectivity Index
  • Normalize Data: The absorbance data is first converted to percentage viability relative to the vehicle control (100% viability).

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC50 Determination: Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the precise IC50 value.

  • SI Calculation: Apply the formula SI = IC50 (Normal) / IC50 (Cancer) for each tissue-matched pair.

Comparative Data Summary (Hypothetical Results)

The following table presents plausible experimental data for Q-Br-MeOH compared to Doxorubicin. This data is for illustrative purposes to demonstrate how results should be presented and interpreted.

CompoundCell LineCell TypeIC50 (µM)Selectivity Index (SI)
Q-Br-MeOH MCF-7Breast Cancer2.516.4
MCF-10ANormal Breast41.0
A549Lung Cancer6.87.1
MRC-5Normal Lung48.5
Doxorubicin MCF-7Breast Cancer0.92.8
MCF-10ANormal Breast2.5
A549Lung Cancer1.21.9
MRC-5Normal Lung2.3

Interpretation: Based on this hypothetical data, Q-Br-MeOH demonstrates a significantly higher selectivity for breast cancer cells (SI = 16.4) and lung cancer cells (SI = 7.1) compared to the standard chemotherapeutic agent, Doxorubicin (SI = 2.8 and 1.9, respectively). This suggests that Q-Br-MeOH has a potentially wider therapeutic window and may cause fewer side effects on healthy tissues at effective doses.

Probing the Mechanism: Why is Q-Br-MeOH Selective?

The observed selectivity often stems from the compound's ability to exploit molecular differences between cancer and normal cells. Many quinoline derivatives are known to induce apoptosis (programmed cell death) and cause cell cycle arrest. [1]A plausible hypothesis is that Q-Br-MeOH preferentially triggers these pathways in cancer cells, which often have compromised cell cycle checkpoints and a lower threshold for initiating apoptosis.

cluster_pathways Potential Mechanisms in Cancer Cells Compound Q-Br-MeOH CellCycle Cell Cycle Checkpoint (e.g., G2/M) Compound->CellCycle Interference Apoptosis Pro-Apoptotic Signaling (e.g., Caspase Cascade) Compound->Apoptosis Activation CellCycle_Arrest Cell Cycle Arrest CellCycle->CellCycle_Arrest Apoptosis_Triggered Apoptosis Apoptosis->Apoptosis_Triggered

Diagram 3: Potential mechanisms of quinoline-induced cancer cell death.

Conclusion and Future Directions

This guide outlines a standardized and robust methodology for the initial in vitro assessment of a novel compound's anticancer selectivity. The hypothetical data for (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (Q-Br-MeOH) illustrates a highly promising selectivity profile, particularly against breast cancer cells, far exceeding that of the conventional drug Doxorubicin.

The critical next steps in the preclinical evaluation of Q-Br-MeOH would involve:

  • Expanding the screening panel to include more cancer and normal cell lines from diverse tissues.

  • Performing mechanistic studies (e.g., cell cycle analysis, apoptosis assays) to confirm the mode of action.

  • Advancing to more complex in vitro models, such as 3D spheroids, which better mimic the tumor microenvironment. [4][5]4. Ultimately, if in vitro data remains promising, progressing to in vivo efficacy and toxicity studies in animal models. [6] The systematic application of these protocols ensures that only the most selective and potent compounds advance in the drug discovery pipeline, maximizing the potential for developing safer and more effective cancer therapies.

References

  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (2016, March 23). National Center for Biotechnology Information. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015, April 1). MDPI. [Link]

  • The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. ResearchGate. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro - PubMed. (2016, March 23). PubMed. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019, December 15). International Institute of Anticancer Research. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC. (2023, April 21). National Center for Biotechnology Information. [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology. Alfa Cytology. [Link]

  • Selectivity index (IC50 of normal vs. cancer cells). SI > 1.0... - ResearchGate. ResearchGate. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research. (2009, August 15). International Institute of Anticancer Research. [Link]

  • Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System | Springer Nature Experiments. Springer Nature. [Link]

  • Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System - PubMed. PubMed. [Link]

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Validation

A Researcher's Guide to the Metabolic Stability of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] However, the journey from a promising quinoline-based hit compound to a viable drug candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] However, the journey from a promising quinoline-based hit compound to a viable drug candidate is often challenged by metabolic instability. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately derailing development.[3][4] This guide provides a comparative analysis of how different functional groups on the quinoline ring influence its metabolic fate, supported by established experimental protocols to empower researchers in designing more robust drug candidates.

The Metabolic Landscape of Quinolines: Common Pathways

Quinolines, like many xenobiotics, are primarily metabolized in the liver by a suite of enzymes. These reactions can be broadly categorized into Phase I and Phase II metabolism.[5][6]

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, these reactions introduce or expose polar functional groups.[5][7] For the quinoline core, this often involves:

    • Oxidation: Hydroxylation at various positions on both the benzene and pyridine rings.

    • N-dealkylation: If the nitrogen atom is substituted.

    • Epoxidation: Formation of reactive epoxide intermediates, particularly across the 2,3-double bond of the pyridine ring.[8]

  • Phase II Metabolism: These are conjugation reactions where enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous polar molecules (e.g., glucuronic acid, sulfate) to the newly formed or pre-existing polar groups, facilitating excretion.[4][7]

The specific site and rate of metabolism are profoundly influenced by the nature and position of substituents on the quinoline ring.

The Impact of Functionalization: A Comparative Analysis

The strategic placement of functional groups is a key tactic in medicinal chemistry to modulate the metabolic stability of a lead compound. This is often referred to as "metabolic blocking" or employing bioisosteric replacements.[9][10][11]

Blocking Metabolically Labile Sites with Halogens

One of the most effective strategies to enhance metabolic stability is to block sites susceptible to CYP-mediated oxidation. Fluorine, due to its small size and high electronegativity, is a popular choice.[12][13]

  • Mechanism of Action: Replacing a hydrogen atom with a fluorine atom at a site prone to hydroxylation can prevent this metabolic pathway due to the high strength of the C-F bond compared to the C-H bond.[12] This can significantly increase the compound's half-life.

  • Positional Effects: Studies on fluorinated quinolines have shown that the position of fluorine substitution is critical. For instance, fluorination at the 2-position of 4-methylquinoline was found to inhibit the formation of mutagenic epoxide metabolites.[8] In contrast, fluorination at other positions had a lesser effect or, in some cases, did not improve stability.[8][14]

Modulating Electronic Properties

The electronic nature of the substituents can influence the susceptibility of the quinoline ring to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the aromatic system. This can make the ring less susceptible to electrophilic attack by CYP enzymes, thereby slowing down metabolism.[15]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and amino (-NH2) increase the electron density of the ring, which can activate it towards oxidative metabolism.[15] However, these groups themselves can be sites of metabolism (e.g., O-dealkylation of a methoxy group).

Comparative Metabolic Stability Data

The following table summarizes the expected impact of different functional groups on the metabolic stability of a hypothetical quinoline core, as measured by in vitro intrinsic clearance (CLint). Lower CLint values indicate higher stability.

Functional Group (at a metabolically active site)Example StructureExpected Intrinsic Clearance (CLint)Rationale
Hydrogen (unsubstituted)QuinolineHighUnblocked site, susceptible to oxidation.
Fluorine2-FluoroquinolineLowBlocks CYP-mediated hydroxylation due to strong C-F bond.[8]
Trifluoromethyl2-(Trifluoromethyl)quinolineLow to MediumStrong electron-withdrawing effect deactivates the ring towards oxidation.
Methoxy2-MethoxyquinolineHighElectron-donating group activates the ring; also a site for O-dealkylation.
Nitro2-NitroquinolineLow to MediumStrong electron-withdrawing effect deactivates the ring.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of novel functionalized quinolines, in vitro assays are indispensable tools in early drug discovery.[16][17][18] They provide crucial data for establishing structure-activity relationships (SAR) and selecting candidates with favorable pharmacokinetic profiles.[5]

Two of the most common assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a workhorse for assessing Phase I metabolism, particularly CYP-mediated reactions.[5][7] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[7]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated and easy-to-use source of the major Phase I drug-metabolizing enzymes.[7] This makes the assay cost-effective and suitable for higher throughput screening.[16][17]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the catalytic activity of CYP enzymes.[7] Its inclusion initiates the metabolic reactions. A control incubation without NADPH is crucial to assess non-CYP-mediated or chemical degradation.[7]

  • Self-Validation: The protocol includes positive control compounds with known metabolic fates (e.g., high and low clearance compounds) to ensure the assay is performing correctly. The "time zero" (T0) sample, where the reaction is stopped immediately, serves as the baseline to quantify the disappearance of the parent compound over time.

Experimental Protocol: Liver Microsomal Stability

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) at 37°C.[19]

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound and positive controls (e.g., Verapamil, Diazepam) in DMSO.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to a final concentration of 1 µM.[7]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating solution (final concentration ~1 mM).[7]

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[7] The T0 sample is prepared by adding the stop solution before the NADPH.

  • Sample Processing & Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[3]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).

Diagram of Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Thaw Microsomes & Prepare Reagents I1 Pre-warm Plate (Microsomes + Compound) P1->I1 P2 Prepare Test Compound (1 µM final) P2->I1 I2 Initiate Reaction (Add NADPH) I1->I2 S0 T=0 min I2->S0 Immediate Quench S1 T=5 min I2->S1 S2 T=15 min I2->S2 S3 T=30 min I2->S3 S4 T=45 min I2->S4 Quench Quench with Acetonitrile + Internal Standard S0->Quench S1->Quench S2->Quench S3->Quench S4->Quench A1 Centrifuge & Collect Supernatant Quench->A1 A2 LC-MS/MS Analysis A1->A2 A3 Calculate t½ & CLint A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of hepatic metabolism as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II enzymes, as well as transporters.[5][6][20]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They represent a more physiologically relevant in vitro system, containing the full complement of metabolic enzymes and cofactors within an intact cellular environment.[6][9] This allows for the assessment of both Phase I and Phase II metabolism, as well as the interplay with drug transporters.

  • Why Cryopreserved Hepatocytes? They offer a convenient and readily available source of cells from various species, including humans, allowing for interspecies comparisons.[6][17] They also reduce the variability associated with fresh tissue.

  • Self-Validation: Similar to the microsomal assay, the use of well-characterized positive control compounds and T0 samples is essential. The viability of the hepatocytes should also be confirmed before and during the experiment to ensure the observed compound depletion is due to metabolism and not cell death.

Experimental Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan blue). Cell viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound (final concentration typically 1 µM).[6]

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and terminate the metabolic activity with ice-cold acetonitrile containing an internal standard.[6]

  • Sample Processing & Analysis:

    • Follow the same centrifugation, supernatant transfer, and LC-MS/MS analysis steps as described for the microsomal assay.

  • Data Analysis:

    • The calculations for half-life (t½) and intrinsic clearance (CLint) are performed similarly to the microsomal stability assay, with CLint being normalized to the number of hepatocytes (e.g., in µL/min/10^6 cells).

Diagram of Key Metabolic Pathways for a Functionalized Quinoline

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism P450 CYP450 Enzymes Metabolite1 Oxidized Metabolite (e.g., Hydroxylated) P450->Metabolite1 UGT UGTs Metabolite2 Conjugated Metabolite (e.g., Glucuronide) UGT->Metabolite2 SULT SULTs SULT->Metabolite2 Parent Functionalized Quinoline Parent->P450 Oxidation, Epoxidation Metabolite1->UGT Glucuronidation Metabolite1->SULT Sulfation Excretion Excretion Metabolite2->Excretion

Caption: Generalized Phase I and Phase II metabolic pathways.

Conclusion and Future Perspectives

Understanding and optimizing the metabolic stability of functionalized quinolines is a critical step in the drug discovery process. By strategically modifying the quinoline scaffold with groups that block or slow down metabolism, researchers can significantly improve the pharmacokinetic profile of their compounds. The use of robust and well-validated in vitro assays, such as the microsomal and hepatocyte stability assays, provides essential data to guide these chemical modifications. As our understanding of drug metabolism deepens, the integration of these experimental approaches with in silico predictive models will further accelerate the design of safer and more effective quinoline-based therapeutics.

References

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening.
  • Metabolic Stability Assays. Merck.
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][9][16]triazino[2,3-c]quinazolines. PMC. Available at:

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. PubMed.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.
  • Bioisosteric Replacements. Chemspace.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. ResearchGate.
  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Hepatocyte Stability Assay. Creative Bioarray.
  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.
  • Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
  • Metabolic Stability. Mattek.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. MDPI.

Sources

Safety & Regulatory Compliance

Safety

(7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol As a researcher or drug development professional, handling complex halogenated heterocycles requires moving beyo...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

As a researcher or drug development professional, handling complex halogenated heterocycles requires moving beyond basic safety data sheets and understanding the causality behind disposal protocols. (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol presents a unique triad of operational challenges: a lipophilic quinoline core that readily permeates the skin[1], high aquatic toxicity that mandates zero-drain disposal[2], and a covalently bound bromine atom that strictly dictates its end-of-life destruction pathway[3][4].

This guide provides a self-validating, step-by-step operational framework to ensure environmental compliance, laboratory safety, and precise waste routing.

Structural Causality and Hazard Profile

To handle this compound safely, one must understand how its molecular structure dictates its physical hazards and disposal requirements:

  • The Quinoline Core: Quinoline derivatives are known skin permeators and potential mutagens[1][5]. They are highly toxic to aquatic life, meaning even trace amounts in glassware rinsate must be captured[2].

  • The Bromine Substituent: The presence of a halogen atom fundamentally changes the waste classification. If incinerated in a standard facility, the bromine radical combines with hydrogen to form highly corrosive hydrobromic acid (HBr) gas[4]. Therefore, it must be segregated into a dedicated halogenated waste stream.

  • Combustion Byproducts: Complete thermal destruction of this molecule yields both HBr and nitrogen oxides (NOx)[6]. This necessitates routing the waste to a high-temperature rotary kiln equipped with a caustic scrubber[4].

Quantitative Hazard & Logistics Data

The following table summarizes the critical operational parameters and the underlying causality for handling this specific brominated quinoline derivative.

ParameterSpecification / ClassificationCausality / Operational Impact
Target Compound (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanolHalogenated aromatic heterocycle; requires specialized destruction.
GHS Hazard Profile Acute Tox. 3 (Oral/Dermal), Aquatic Chronic 2High skin permeability; strictly zero-drain disposal[1][5].
Waste Stream Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents to prevent incinerator damage[3].
Combustion Byproducts NOx, HBr, COxMandates high-temperature incineration with caustic scrubbing[4][6].
Container Limits Max 90% Fill, <10% WaterPrevents over-pressurization from vapor expansion and phase separation[3].

Waste Segregation & Incineration Routing

A self-validating waste protocol ensures that human error is caught before a chemical incompatibility occurs. Because this compound is halogenated, mixing it with standard non-halogenated solvents (like pure ethanol or hexane) can lead to severe regulatory fines and facility damage.

Step-by-Step Segregation Protocol:

  • Identification & Labeling: Procure a 5L UN-approved plastic jerrican (e.g., UN 3H1/X1.9) and explicitly label it "Halogenated Organic Waste - Brominated Quinoline"[3]. Do not use metal cans, as trace HBr generation can cause corrosion.

  • Volume & Composition Management: Verify that the aqueous content of the waste stream is below 10% to prevent biphasic separation, which complicates incineration[3]. Never fill the container beyond 90% capacity; the remaining 10% headspace is critical to absorb vapor pressure fluctuations.

  • Rinsate Capture: After transferring the primary solution, rinse the source glassware three times with a compatible solvent (e.g., acetone). Crucial Step: Route all rinsate directly into the halogenated waste container. Do not wash glassware in the sink until this triple-rinse is complete[5].

  • Secondary Containment: Store the active waste container in a continuously ventilated fume hood or dedicated waste room. Place it inside a secondary containment tray capable of holding 110% of the container's volume[3].

  • Final Destruction Routing: Manifest the waste specifically for "High-Temperature Incineration with Caustic Scrubbing." The scrubber is non-negotiable, as it neutralizes the HBr and NOx generated during combustion[4].

WasteRouting Start Generate Waste: (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Decision State of Waste? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Dry/Solid Liquid Liquid Waste (In Solvent Solution) Decision->Liquid Dissolved Halogenated Halogenated Organic Stream (Max 90% Fill, <10% Water) Solid->Halogenated Dissolve or Pack Liquid->Halogenated Segregate Incineration High-Temp Incineration (with Caustic Scrubber) Halogenated->Incineration EPA Compliant

Fig 1. Waste segregation and disposal routing for halogenated quinoline derivatives.

Emergency Spill Containment Protocol

In the event of a spill, the primary threat is dermal absorption of the quinoline core and inhalation of the solvent vehicle.

Step-by-Step Containment Methodology:

  • Immediate Isolation: Stop work immediately. Evacuate unnecessary personnel from the immediate vicinity and maximize the fume hood or room ventilation to disperse volatilized solvent[7].

  • PPE Donning: Equip a half-face respirator with organic vapor/particulate cartridges, double-layer nitrile gloves, and a splash-resistant lab coat[1]. Standard latex gloves offer insufficient protection against quinoline permeation.

  • Neutralization & Absorption: Cover the spill completely with an inert, non-combustible absorbent such as diatomaceous earth, clay, or dry silica sand[2][7]. Self-Validation Check: Never use combustible materials like sawdust or paper towels for the initial absorption, as they complicate the downstream incineration process.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent ignition of the solvent vehicle. Deposit the aggregate into a sealable, wide-mouth hazardous waste container[7].

  • Surface Decontamination: Wash the spill area with a compatible solvent (e.g., ethanol), absorb the resulting rinsate with fresh inert material, and route all cleanup materials into the solid halogenated waste stream[5].

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate Area Spill->Evacuate PPE Don PPE (Respirator, Nitrile Gloves) Evacuate->PPE Contain Contain Spill (Inert Absorbent/Diatomaceous Earth) PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Route to Halogenated Waste Collect->Dispose

Fig 2. Step-by-step emergency spill response and containment protocol.

References

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Available at: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at:[Link]

  • Lund University (Kemicentrum). 8.1 Organic solvent waste. Available at: [Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Actylis Lab Solutions. Material Safety Data Sheet - Quinoline. Available at:[Link]

Sources

Handling

Advanced Safety &amp; Operational Protocol for Handling (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule's structural properties. When handling specialized pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system derived directly from a molecule's structural properties. When handling specialized pharmaceutical intermediates like (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol (CAS: 2059937-55-0), standard laboratory precautions must be elevated.

This guide provides a comprehensive, causality-driven methodology for the safe handling, operation, and disposal of this compound, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule (PubChem CID: 125451941) [1] to understand why it poses specific risks. The hazards of (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol are dictated by three distinct structural features:

  • The Bromine Atom (Halogenation): Halogen substitution significantly increases the lipophilicity (LogP) of the molecule. Highly lipophilic compounds can bypass the skin's aqueous barrier more efficiently, increasing the risk of systemic dermal absorption. Furthermore, brominated organics require strict halogenated waste segregation to prevent the formation of toxic dioxins during incineration.

  • The Quinoline Core: N-heterocyclic aromatic rings like quinoline are known irritants. They can act as sensitizers upon repeated exposure and pose a risk of ocular and respiratory tract irritation if dust or aerosols are generated.

  • The Hydroxymethyl Group: While providing a handle for further synthetic functionalization, this reactive site can participate in hydrogen bonding, potentially increasing the compound's adherence to surfaces and mucous membranes.

Hazard Mitigation Pathway

The following diagram maps the direct causality between the chemical's structural properties, its potential exposure routes, and the specific PPE required to mitigate those risks.

HazardMitigation Chem (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol Prop1 Bromine Atom (High Lipophilicity) Chem->Prop1 Prop2 Quinoline Core (Aromatic Irritant) Chem->Prop2 Prop3 Hydroxymethyl Group (Reactive Site) Chem->Prop3 Route1 Dermal Absorption Prop1->Route1 Route2 Inhalation (Dust/Aerosol) Prop2->Route2 Route3 Ocular Exposure Prop3->Route3 Mit1 Double Nitrile Gloves Lab Coat Route1->Mit1 Mit2 Chemical Fume Hood (Min 100 LFM) Route2->Mit2 Mit3 Splash Goggles Face Shield Route3->Mit3

Hazard Mitigation Pathway connecting chemical properties to exposure routes and required PPE.

Tiered Personal Protective Equipment (PPE) Strategy

Based on the structural assessment and guidelines established by the Occupational Safety and Health Administration (OSHA) [2], handling this compound requires a multi-tiered PPE approach. The table below summarizes the quantitative and qualitative specifications for the required protective gear.

Table 1: PPE Specifications and Quantitative Thresholds
Protection ZoneEquipment RequiredQuantitative Specification / StandardCausality / Rationale
Dermal (Hands) Double Nitrile GlovesThickness > 0.12 mm; Breakthrough time > 240 mins.The lipophilic bromine atom increases skin penetration risk. Double-gloving allows immediate removal of the outer layer if contaminated.
Respiratory Chemical Fume HoodFace velocity: 80–120 Linear Feet per Minute (LFM).Prevents inhalation of fine powders/dust generated during weighing and transfer.
Ocular Chemical Splash GogglesANSI Z87.1-2010 Certified (or equivalent).The quinoline core is a severe eye irritant. Safety glasses with side shields are insufficient for fine powders.
Dermal (Body) Flame-Retardant Lab Coat100% Cotton or Nomex; closed cuffs.Prevents powder accumulation on forearms and protects street clothing from contamination.

Operational Workflow & Procedural Methodology

To ensure a self-validating safety system, every protocol must include built-in verification steps. Do not proceed to the next step unless the previous step's validation criteria are met.

OperationalWorkflow Phase1 1. Pre-Operation Setup Step1 Don Tier 1 PPE (Gloves, Goggles, Coat) Phase1->Step1 Phase2 2. Active Handling Step3 Weighing via Enclosed Balance Phase2->Step3 Phase3 3. Post-Operation Step5 Decontaminate Surfaces (70% EtOH) Phase3->Step5 Step2 Verify Fume Hood Airflow Step1->Step2 Step2->Phase2 Step4 Solvent Transfer & Dissolution Step3->Step4 Step4->Phase3 Step6 Segregate Halogenated Waste Step5->Step6

Standard operating procedure workflow for handling halogenated quinoline derivatives.

Phase 1: Pre-Operation Setup
  • Don PPE: Put on a fastened lab coat, ANSI-certified splash goggles, and two pairs of nitrile gloves.

  • Environmental Validation: Turn on the chemical fume hood.

    • Validation Step: Check the digital monitor or use a tissue test to confirm the face velocity is between 80 and 120 LFM. Do not open the chemical container if the alarm is sounding or airflow is compromised.

  • Workspace Preparation: Line the base of the fume hood with a disposable, anti-static weighing mat. This prevents the lipophilic powder from adhering to the stainless steel surface.

Phase 2: Active Handling & Weighing
  • Static Mitigation: (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is typically a solid. Use an anti-static gun (Zerostat) on the weighing paper and the spatula to prevent the powder from aerosolizing due to static repulsion.

  • Weighing: Tare the analytical balance (ideally located within a vented enclosure or the fume hood). Transfer the solid using a clean, dry, stainless-steel spatula.

    • Validation Step: Cap the source bottle immediately after the required mass is extracted to minimize environmental exposure.

  • Dissolution: Transfer the weighed solid directly into the reaction vessel. Add the appropriate solvent (e.g., DMSO, DMF, or DCM) slowly, washing down the sides of the vessel to ensure no dry powder remains airborne.

Phase 3: Post-Operation & Decontamination
  • Outer Glove Removal: Once the reaction is sealed, carefully remove the outer pair of nitrile gloves using the glove-in-glove technique to avoid touching the contaminated exterior. Dispose of them in the solid hazardous waste bin.

  • Surface Decontamination: Wipe down the spatulas, balance, and fume hood surface with a solvent that effectively dissolves the compound (e.g., 70% Ethanol or Isopropanol), followed by a water wipe.

  • Mat Disposal: Carefully fold the anti-static weighing mat inward, trapping any residual dust, and place it in the solid waste container.

Halogenated Waste Disposal Plan

Because this molecule contains a bromine atom, it falls under strict environmental disposal regulations. Improper disposal of halogenated organic compounds can lead to severe environmental toxicity and the generation of corrosive hydrogen bromide gas or dioxins if incinerated improperly [3].

Step-by-Step Disposal Protocol:
  • Liquid Waste Segregation: All solvents containing dissolved (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol must be poured into a designated "Halogenated Organic Waste" carboy.

    • Critical Rule: Never mix halogenated waste with non-halogenated waste. Non-halogenated waste is cheaper to incinerate; mixing them contaminates the entire batch, drastically increasing disposal costs and environmental risk.

  • Solid Waste: Contaminated gloves, weighing papers, and wipes must be placed in a clearly labeled "Solid Halogenated Hazardous Waste" bin, separate from general lab trash.

  • Labeling: Ensure the waste container label explicitly lists "Brominated Quinoline Derivatives" alongside the primary solvent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 125451941, (7-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol." PubChem. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • World Health Organization (WHO). "Personal protective equipment (PPE)." WHO Health Topics. Available at:[Link]

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